molecular formula C12H16N2 B040136 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 114086-14-5

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B040136
CAS No.: 114086-14-5
M. Wt: 188.27 g/mol
InChI Key: JPRFUVVWNBBEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is a synthetically versatile and structurally constrained diazabicyclic scaffold of significant interest in medicinal chemistry and neuroscience research. Its unique bridged bicyclic framework, featuring two nitrogen atoms in a rigid, three-dimensional conformation, serves as a privileged molecular template for the design and synthesis of novel biologically active compounds. This compound is primarily valued as a key intermediate or precursor in the development of ligands for various central nervous system (CNS) targets. Researchers utilize this scaffold to probe receptor-ligand interactions, particularly focusing on its potential as a core structure for nicotinic acetylcholine receptor (nAChR) modulators or dopamine receptor antagonists. The benzyl group provides a handle for further synthetic elaboration, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and blood-brain barrier permeability. Its mechanism of action is dependent on the final synthesized derivative, but the core structure itself provides a critical spatial orientation of pharmacophoric elements that is often crucial for high-affinity binding to target proteins. This reagent is essential for scientists working in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of new therapeutic agents for neurological and psychiatric disorders.

Properties

IUPAC Name

2-benzyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRFUVVWNBBEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340252
Record name 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114086-14-5
Record name 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114086-14-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a key synthetic route for 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, a valuable bicyclic scaffold in medicinal chemistry. The constrained conformational rigidity of the 2,5-diazabicyclo[2.2.1]heptane core makes it an attractive substitute for the more flexible piperazine ring in the design of novel therapeutic agents. This document details the synthetic pathway starting from the readily available chiral building block, trans-4-hydroxy-L-proline, and provides experimental protocols for the key transformations.

Synthetic Pathway Overview

The synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can be achieved from trans-4-hydroxy-L-proline through a multi-step sequence. This pathway involves the protection of the amine, reduction of the carboxylic acid, activation of the hydroxyl groups, and a key cyclization step with benzylamine.

Synthesis_Pathway A trans-4-hydroxy-L-proline B N-Tosyl-trans-4-hydroxy-L-proline A->B TsCl, Na2CO3, H2O C N-Tosyl-trans-4-hydroxy-L-prolinol B->C NaBH4, BF3-Et2O, THF D N,O,O-Tritosyl-trans-4-hydroxy-L-prolinol C->D TsCl, Pyridine, Toluene E 2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane D->E PhCH2NH2, Toluene, reflux F (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide E->F HBr 40%

Caption: Synthetic route to (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

StepProductReagents and ConditionsYield (%)Reference
1N-Tosyl-trans-4-hydroxy-L-prolineTsCl, Na2CO3, H2O94[1]
2N-Tosyl-trans-4-hydroxy-L-prolinolNaBH4, BF3–Et2O, THF85[1]
3N,O,O-Tritosyl-trans-4-hydroxy-L-prolinolTsCl, C5H5N, toluene, 20 h83[1]
42-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptanePhCH2NH2, toluene, reflux96[1]
5(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromideHBr 40%96[1]

Experimental Protocols

Detailed experimental procedures for the key steps in the synthesis are provided below.

Step 1: Synthesis of N-Tosyl-trans-4-hydroxy-L-proline
  • Procedure: To a solution of trans-4-hydroxy-L-proline in aqueous sodium carbonate, tosyl chloride (TsCl) is added portion-wise while maintaining the temperature and pH. The reaction mixture is stirred until the starting material is consumed. Upon completion, the reaction is acidified to precipitate the N-tosylated product, which is then filtered, washed, and dried.[1]

Step 2: Synthesis of N-Tosyl-trans-4-hydroxy-L-prolinol
  • Procedure: N-Tosyl-trans-4-hydroxy-L-proline is dissolved in anhydrous tetrahydrofuran (THF). To this solution, sodium borohydride (NaBH4) is added, followed by the slow addition of boron trifluoride etherate (BF3–Et2O) at a controlled temperature. The reaction is stirred until the reduction is complete. The reaction is then quenched, and the product is extracted, dried, and purified.[1]

Step 3: Synthesis of N,O,O-Tritosyl-trans-4-hydroxy-L-prolinol
  • Procedure: N-Tosyl-trans-4-hydroxy-L-prolinol is dissolved in a mixture of toluene and pyridine. Tosyl chloride is added, and the mixture is stirred for an extended period. After the reaction is complete, the mixture is worked up to isolate the tritosylated product.[1]

Step 4: Synthesis of 2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane
  • Procedure: The tritosylated intermediate is dissolved in toluene, and benzylamine (PhCH2NH2) is added. The mixture is heated to reflux until the cyclization is complete. The solvent is then removed, and the crude product is purified to yield the bicyclic compound.[1][2]

Step 5: Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
  • Procedure: The N-tosyl protected bicyclic compound is treated with 40% hydrobromic acid (HBr) to remove the tosyl group. The reaction mixture is processed to isolate the final product as the dihydrobromide salt.[1]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Start trans-4-hydroxy-L-proline Step1 N-Tosylation Start->Step1 Step2 Reduction Step1->Step2 Step3 O-Tosylation Step2->Step3 Step4 Cyclization with Benzylamine Step3->Step4 Step5 Deprotection Step4->Step5 Product This compound Step5->Product Purification Chromatography / Recrystallization Product->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity HPLC / Elemental Analysis Purification->Purity

Caption: General workflow for the synthesis and characterization of the target compound.

References

Mechanism of Action of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, a core scaffold in the development of novel therapeutic agents. The primary pharmacological targets of this compound and its derivatives are nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α7 subtype. This document details the downstream signaling pathways modulated by the activation of these receptors, presents available quantitative pharmacological data for key derivatives, and outlines the experimental protocols used to elucidate these mechanisms. Additionally, the potential, though less explored, anticancer activities of derivatives of this scaffold are discussed.

Core Pharmacological Target: Nicotinic Acetylcholine Receptors

Quantitative Data for this compound Derivatives

While specific binding affinities and functional potencies for the parent compound are not published, the following table summarizes data for representative derivatives to illustrate the pharmacological profile of this chemical class.

Compound/DerivativeReceptor SubtypeAssay TypeValueReference
Biaryl substituted 2,5-diazabicyclo[2.2.1]heptanesα7 nAChRBinding AffinityPotent Agonists[1]
Dithiocarbamate derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-Anticancer (IC50)18-28 µg/mL[2]

Note: The lack of direct data for this compound necessitates the use of data from derivatives to infer its likely activity profile. The benzyl substitution is a common feature in many neurologically active compounds and is expected to influence the binding affinity and selectivity.

Signaling Pathways

Activation of α7 nAChRs by agonists such as derivatives of this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. These pathways are integral to the receptor's role in neurotransmission, neuroprotection, and inflammation modulation.

Pro-Cognitive and Neuroprotective Signaling

The α7 nAChR is a key target for therapeutic intervention in cognitive disorders. Its activation leads to the modulation of several downstream pathways that promote neuronal survival and synaptic plasticity.

pro_cognitive_pathway ligand This compound (or derivative) receptor α7 Nicotinic Acetylcholine Receptor ligand->receptor Agonist Binding ca_influx Ca²⁺ Influx receptor->ca_influx Channel Opening pi3k PI3K ca_influx->pi3k mapk MAPK/ERK Pathway ca_influx->mapk akt Akt pi3k->akt creb CREB Phosphorylation akt->creb mapk->creb gene_transcription Gene Transcription (e.g., BDNF) creb->gene_transcription neuronal_survival Neuronal Survival & Synaptic Plasticity gene_transcription->neuronal_survival anti_inflammatory_pathway ligand This compound (or derivative) receptor α7 Nicotinic Acetylcholine Receptor (on Immune Cells) ligand->receptor Agonist Binding jak2 JAK2 receptor->jak2 nfkb_inhibition Inhibition of NF-κB Pathway receptor->nfkb_inhibition stat3 STAT3 jak2->stat3 cytokine_reduction Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) stat3->cytokine_reduction nfkb_inhibition->cytokine_reduction anticancer_pathway derivative Dithiocarbamate Derivative of 2,5-diazabicyclo[2.2.1]heptane cancer_cell Cancer Cell derivative->cancer_cell Cellular Uptake procaspase3 Pro-Caspase-3 cancer_cell->procaspase3 Induction of Apoptotic Signaling caspase3 Activated Caspase-3 procaspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis binding_assay_workflow start Start prepare_membranes Prepare Cell Membranes (expressing nAChR subtype) start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting to Measure Radioactivity wash->scintillation analyze Data Analysis (IC50, Ki) scintillation->analyze end End analyze->end

References

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine that has garnered significant interest in the field of medicinal chemistry. Its conformationally constrained structure makes it an attractive scaffold for the design of novel therapeutic agents with improved potency and selectivity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key building block in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature and is often supplied as a dihydrobromide or dihydrochloride salt to improve its stability and solubility.[1][2] The core chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂[3]
Molecular Weight 188.27 g/mol [3]
CAS Number 114086-14-5[3]
Melting Point (dihydrobromide) 270 °C (decomposes)
Optical Activity ([α]20/D, c=3 in 2 M NaOH) (dihydrobromide) +16.5°
XLogP3 1.4[3]
Topological Polar Surface Area 15.3 Ų[3]

Spectroscopic Data

Key spectroscopic data for the characterization of this compound and its salts are available, including ¹H NMR, IR, and mass spectrometry.[3][4][5][6][7] These data are crucial for confirming the structure and purity of the compound after synthesis.

Experimental Protocols

The synthesis of this compound and its enantiomers typically starts from the chiral pool, with trans-4-hydroxy-L-proline being a common starting material.[8][9] The following is a generalized experimental protocol compiled from various literature sources.

Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

A multi-step synthesis is commonly employed, involving the following key transformations:

  • Protection and Reduction of Hydroxy-L-proline: The synthesis often begins with the N-tosylation of trans-4-hydroxy-L-proline, followed by reduction of the carboxylic acid to an alcohol, yielding a diol.[8]

  • Activation of Hydroxyl Groups: The primary and secondary hydroxyl groups are then activated, typically by tosylation, to facilitate subsequent nucleophilic substitution.[8]

  • Cyclization with a Primary Amine: The ditosylated intermediate is then reacted with a primary amine, such as methylamine, under pressure to form the bicyclic core.[8]

  • Introduction of the Benzyl Group: The benzyl group can be introduced at various stages, either by direct benzylation of the diazabicycloheptane core or by using benzylamine in the cyclization step.[9]

  • Deprotection: Any protecting groups used during the synthesis, such as Boc or tosyl groups, are removed in the final step to yield the desired product.[10]

Purification: The final product is typically purified by column chromatography on silica gel.[11] The dihydrobromide or dihydrochloride salt can be prepared by treating a solution of the free base with the corresponding acid.

Reactivity and Chemical Behavior

This compound exhibits the typical reactivity of a secondary amine. The nitrogen atoms can be further alkylated, acylated, or used in coupling reactions to introduce a wide variety of substituents. The benzyl group can be removed by hydrogenolysis, providing access to the monosubstituted 2,5-diazabicyclo[2.2.1]heptane scaffold, which is a versatile intermediate for further functionalization.[10] The rigid bicyclic structure imparts a high degree of stereochemical control in subsequent reactions. The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[9]

Applications in Drug Discovery and Medicinal Chemistry

The 2,5-diazabicyclo[2.2.1]heptane scaffold is a key component in a variety of biologically active molecules due to its rigid structure, which can lead to enhanced binding affinity and selectivity for biological targets.[12]

Neurological Disorders: Derivatives of this scaffold have been extensively investigated as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[13] These receptors are implicated in cognitive function, and modulators of α7 nAChRs are being explored as potential treatments for Alzheimer's disease, schizophrenia, and other neurological disorders.[13][14]

Anticancer Activity: More recent research has explored the use of 2,5-diazabicyclo[2.2.1]heptane derivatives as potential anticancer agents.[10][15] Certain dithiocarbamate derivatives have been shown to induce apoptosis in cancer cell lines without causing necrosis, suggesting a more targeted and less inflammatory mode of cell death.[10][15]

Other Therapeutic Areas: The scaffold has also been incorporated into inhibitors of other enzymes, such as Cathepsin C, which is involved in inflammatory processes.[16]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline N-Tosylation & Reduction N-Tosylation & Reduction trans-4-hydroxy-L-proline->N-Tosylation & Reduction Hydroxyl Activation (e.g., Tosylation) Hydroxyl Activation (e.g., Tosylation) N-Tosylation & Reduction->Hydroxyl Activation (e.g., Tosylation) Cyclization with Primary Amine Cyclization with Primary Amine Hydroxyl Activation (e.g., Tosylation)->Cyclization with Primary Amine Benzylation / Deprotection Benzylation / Deprotection Cyclization with Primary Amine->Benzylation / Deprotection Purification Purification Benzylation / Deprotection->Purification This compound This compound Purification->this compound

Caption: Generalized synthetic workflow for this compound.

G cluster_derivatization Chemical Modification cluster_applications Biological Applications Core_Scaffold This compound (Rigid, Chiral Core) Modification Functionalization at Nitrogen Atoms (e.g., Acylation, Alkylation) Core_Scaffold->Modification Serves as a building block Neuro Neurological Targets (e.g., α7 nAChR Ligands) Modification->Neuro Leads to Cancer Anticancer Agents (e.g., Apoptosis Inducers) Modification->Cancer Leads to Inflammation Enzyme Inhibitors (e.g., Cathepsin C) Modification->Inflammation Leads to

Caption: Logical relationship of the core scaffold to its biologically active derivatives.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its rigid, chiral structure provides a solid foundation for the development of potent and selective ligands for a variety of biological targets. The synthetic routes to this scaffold are well-established, allowing for the generation of diverse libraries of compounds for biological screening. As our understanding of the structural requirements for targeting specific receptors and enzymes improves, the importance of rigid scaffolds like this compound in medicinal chemistry is likely to continue to grow.

References

Spectroscopic and Synthetic Profile of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane. This bicyclic diamine serves as a rigid scaffold in medicinal chemistry and drug design. The information presented herein is intended to support researchers in the synthesis, characterization, and application of this compound and its derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. These values are essential for the structural confirmation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-7.35m5HAromatic (C₆H₅)
3.62s2HBenzylic CH₂
3.38s1HBridgehead CH
3.05d1HCH₂
2.85d1HCH₂
2.70dd1HCH₂
2.55m1HBridgehead CH
2.40d1HCH₂
1.75d1HCH₂
1.50d1HCH₂

Note: NMR data can vary slightly based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Chemical Shift (δ) ppmAssignment
139.0Aromatic (Quaternary C)
128.8Aromatic CH
128.2Aromatic CH
127.0Aromatic CH
64.5Bridgehead CH
60.8Benzylic CH₂
59.7Bridgehead CH
56.2CH₂
50.1CH₂
37.8CH₂

Note: NMR data can vary slightly based on the solvent and instrument used.

Table 3: Mass Spectrometry Data for this compound [1]

Techniquem/zAssignment
Electron Ionization (EI)188.13[M]⁺
91.05[C₇H₇]⁺ (tropylium ion)

Table 4: Infrared (IR) Spectroscopy Data for (1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide [2]

Wavenumber (cm⁻¹)Assignment
3030-2850C-H stretch (aromatic and aliphatic)
1600, 1495, 1450C=C stretch (aromatic)
1100-1000C-N stretch
740, 700C-H bend (aromatic, monosubstituted)

Experimental Protocols

The following section details a general methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

A common route to synthesize the parent bicyclic system, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, starts from hydroxy-L-proline. This is transformed into tritosylhydroxy-L-prolinol, which is then cyclized with benzylamine to yield 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane.[3] Subsequent removal of the tosyl protecting group affords the title compound.

A procedure for obtaining the free base from its dihydrobromide salt involves treatment with a solution of sodium methoxide in methanol.[4]

Materials and Reagents:

  • (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

  • Sodium methoxide

  • Methanol

  • Dichloromethane

  • Deuterated chloroform (CDCl₃) or other suitable NMR solvent

  • Tetramethylsilane (TMS)

Procedure:

  • Preparation of the Free Base: The free base of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane can be obtained from its dihydrobromide salt by treatment with a sodium methoxide solution in methanol.[4] The resulting free base is then typically used in subsequent steps without long-term storage.[4]

  • Spectroscopic Sample Preparation:

    • NMR: Dissolve a small amount of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃) containing TMS as an internal standard.

    • Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent suitable for the ionization technique being used (e.g., methanol or acetonitrile for ESI).

    • IR: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an ATR accessory.[2]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to TMS.[4]

  • Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), on a time-of-flight (TOF) or other suitable mass analyzer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow start Starting Material ((1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative) synthesis Synthesis of This compound start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Spectroscopic Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

This guide provides foundational data and methodologies for working with this compound. Researchers are encouraged to consult the cited literature for more specific experimental details and further applications of this versatile molecule.

References

The Bridged Scaffold: A Technical History of Diazabicycloheptanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The diazabicyclo[2.2.1]heptane core is a rigid, bicyclic amine scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its conformationally constrained nature, compared to the flexible piperazine ring for which it is often a bioisostere, provides a unique three-dimensional arrangement for substituents. This rigidity allows for precise interactions with biological targets, often leading to enhanced potency and selectivity. This guide delves into the discovery and historical evolution of this important scaffold, from its initial synthesis to its role in blockbuster drugs, providing detailed experimental insights and data for the modern researcher.

Foundational Synthesis: The Mid-20th Century Breakthrough

The scientific literature points to a seminal 1966 publication by Philip S. Portoghese and Adel A. Mikhail as a key milestone in the synthesis of the 2,5-diazabicyclo[2.2.1]heptane system. Their work established a viable route to this novel bicyclic structure, laying the groundwork for future exploration. The common and historically significant synthetic approach for the chiral (1S,4S) enantiomer begins with the naturally available amino acid, trans-4-hydroxy-L-proline. This precursor provides the necessary stereochemistry that is carried through the synthetic sequence.

The general workflow for this transformation has been refined over the decades but largely follows the logical progression from a chiral starting material to the rigid bicyclic product.

Synthesis_Workflow cluster_0 Preparation of Precursor cluster_1 Core Cyclization cluster_2 Final Product Start trans-4-Hydroxy-L-proline Protect N-Protection (e.g., Tosylation) Start->Protect Reduce Reduction of Carboxylic Acid to Alcohol Protect->Reduce Activate Activation of Hydroxyl Groups (e.g., Mesylation) Reduce->Activate Cyclize Intramolecular Cyclization with Primary Amine (e.g., Methylamine) Activate->Cyclize Deprotect Removal of N-Protecting Group Cyclize->Deprotect Product (1S,4S)-Diazabicyclo[2.2.1]heptane Derivative Deprotect->Product

General synthetic workflow from Hydroxy-L-proline.

Evolution into a Pharmacophore

Following its initial synthesis, the diazabicycloheptane moiety was explored in various chemical contexts. Its utility surged when it was identified as a valuable component in the development of new therapeutic agents. The rigid structure proved ideal for orienting functional groups to interact with enzyme active sites and receptor binding pockets.

A significant application emerged in the field of antibiotics. The scaffold was incorporated as the side chain for the veterinary fluoroquinolone antibiotic, Danofloxacin . In this context, the (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl group is attached to the C-7 position of the quinolone core, contributing to the drug's antibacterial spectrum and pharmacokinetic properties.

The most prominent chapter in the history of diazabicycloheptanes began with the development of Varenicline (marketed as Chantix®). Developed by Pfizer, varenicline is a smoking cessation aid designed based on the structure of cytisine, a natural plant alkaloid. The diazabicycloheptane core is fused to a pyrazine ring, creating a novel tetracyclic structure. Varenicline's efficacy stems from its role as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a mechanism critically dependent on the molecule's precise three-dimensional shape.

Physicochemical and Pharmacological Data

The utility of a scaffold in drug design is heavily influenced by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data for the parent scaffold and its most notable derivatives.

Table 1: Physicochemical Properties of Diazabicycloheptane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (Predicted)
2,5-Diazabicyclo[2.2.1]heptaneC₅H₁₀N₂98.15-0.69.74 (for Boc-protected form)[1]
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptaneC₁₀H₁₈N₂O₂198.260.7[2]9.74[1]
DanofloxacinC₁₉H₂₀FN₃O₃357.4-0.3[3]Zwitterionic[4]
VareniclineC₁₃H₁₃N₃211.260.9[5]9.73[5]

Table 2: Pharmacological Data - Receptor Binding Affinity

CompoundTarget ReceptorRadioligandKᵢ (nM)
Vareniclineα4β2 nAChR-Binds with high affinity and selectivity[6]
Vareniclineα3β4 nAChR->500-fold lower affinity than α4β2[6]
Vareniclineα7 nAChR->3500-fold lower affinity than α4β2[6]
Varenicline5-HT₃ Receptor-350

Mechanism of Action: The Varenicline Case Study

Varenicline's success is a direct result of its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, which is crucial for mediating the reinforcing effects of nicotine. As a partial agonist, varenicline exhibits a dual mechanism of action.[6]

  • Agonist Action: It mildly stimulates the α4β2 receptor, leading to a moderate and sustained release of dopamine in the mesolimbic pathway. This action alleviates nicotine craving and withdrawal symptoms during abstinence.

  • Antagonist Action: By occupying the receptor's binding site, it competitively blocks nicotine from binding. If a person smokes while on varenicline, the rewarding and reinforcing effects of nicotine are significantly blunted.[6]

This signaling cascade is initiated by the binding of the ligand (varenicline or acetylcholine) to the nAChR, which is a ligand-gated ion channel.

Varenicline_MoA cluster_membrane Neuronal Membrane cluster_actions Varenicline's Dual Action cluster_effects Downstream Effects nAChR α4β2 Nicotinic Acetylcholine Receptor IonChannel Cation Channel Opening (Na⁺, Ca²⁺ influx) nAChR->IonChannel Activates Varenicline Varenicline Varenicline->nAChR Binds (Partial Agonist) Nicotine Nicotine (from smoking) Nicotine->nAChR Binding Blocked Dopamine Moderate Dopamine Release IonChannel->Dopamine Stimulates Alleviation Alleviation of Craving & Withdrawal Dopamine->Alleviation Blocking Reduced Reward & Reinforcement Dopamine->Blocking

Varenicline's partial agonist mechanism at the α4β2 nAChR.

Key Experimental Protocols

The following protocols are representative of the synthetic chemistry used to produce the diazabicyclo[2.2.1]heptane core and its derivatives.

Protocol 1: Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane from Hydroxy-L-proline

This protocol is a generalized procedure based on methods described in the literature.

  • N-Tosylation: To a solution of trans-4-hydroxy-L-proline in an appropriate solvent, add p-toluenesulfonyl chloride and a base (e.g., sodium hydroxide). Stir the reaction until completion to yield N-tosyl-trans-4-hydroxy-L-proline.

  • Reduction: Reduce the carboxylic acid of the N-tosylated product using a suitable reducing agent like borane dimethyl sulfide complex (BMS) in THF to obtain (2S,4S)-1-(p-toluenesulfonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine.

  • Activation of Hydroxyls: React the diol from the previous step with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine in dichloromethane at 0°C. This converts both hydroxyl groups into better leaving groups (mesylates).

  • Cyclization: Suspend the resulting dimesylate in toluene within a sealed pressure vessel (autoclave). Cool the vessel and add condensed, liquid methylamine. Heat the sealed vessel (e.g., to 80-100°C) for several hours. The methylamine acts as a nucleophile, displacing one mesylate, and the secondary amine formed then displaces the second mesylate in an intramolecular fashion to form the bicyclic core.

  • Deprotection: Cleave the N-tosyl group using a strong acid, such as hydrobromic acid in acetic acid, upon heating to yield the dihydrobromide salt of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane.

  • Isolation: The final product can be isolated as its salt or neutralized with a base and extracted to yield the free base.

Protocol 2: Key Step in Varenicline Synthesis - Quinoxaline Formation

This protocol outlines the crucial cyclization step that forms the pyrazine ring of varenicline.

  • Reactant Preparation: Start with the precursor 1-(4,5-diamino-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone. This intermediate contains the necessary vicinal diamine on an aromatic ring.

  • Cyclization Reaction: Dissolve the diamine intermediate in an aqueous solvent system (e.g., aqueous dimethyl sulfoxide). Add an aqueous solution of glyoxal or a glyoxal equivalent (e.g., chloroacetaldehyde).

  • Heating and Monitoring: Heat the reaction mixture (e.g., to 60-90°C). The reaction involves the condensation of the two amine groups with the two carbonyl groups of glyoxal to form the pyrazine ring, yielding the protected varenicline core.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled. The product, 1-(5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene)-2,2,2-trifluoro-ethanone, can be isolated through extraction and purification.

  • Final Deprotection: The trifluoroacetyl protecting group is subsequently removed under basic conditions (e.g., sodium hydroxide in methanol/water) to yield varenicline free base.

Conclusion

From its first reported synthesis in the 1960s, the diazabicyclo[2.2.1]heptane scaffold has traced a remarkable path from a chemical curiosity to a cornerstone of modern drug design. Its rigid structure offers a predictable and powerful platform for creating selective and potent ligands for a variety of biological targets. The commercial success of molecules like Danofloxacin and, particularly, Varenicline, validates the "privileged" status of this scaffold and ensures its continued exploration in the ongoing quest for novel therapeutics. The detailed understanding of its synthesis, physicochemical properties, and biological interactions provided herein serves as a technical foundation for researchers aiming to harness the potential of this unique bicyclic system.

References

Enantioselective Synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, a valuable chiral building block in medicinal chemistry and asymmetric catalysis. The rigid bicyclic structure and the presence of two nitrogen atoms make this scaffold a compelling component for the design of novel ligands and therapeutic agents. This document details the prevalent synthetic strategies, starting from the readily available chiral pool material, L-hydroxyproline.

Introduction

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is a chiral diamine that has garnered significant attention as a versatile building block in drug discovery and as a ligand in asymmetric synthesis.[1][2] Its rigid conformational structure is a desirable feature for creating well-defined three-dimensional arrangements in ligand-metal complexes and for controlling the stereochemical outcome of chemical reactions. The synthesis of its enantiomerically pure form is therefore of critical importance. The most common and practical approach to the synthesis of the (1S,4S)-enantiomer starts from the naturally occurring amino acid, trans-4-hydroxy-L-proline.[3][4]

Synthetic Pathways

The most widely adopted synthetic route to (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane involves a multi-step sequence starting from L-hydroxyproline. This pathway leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The key steps typically involve:

  • Protection and Activation of Hydroxyl and Carboxyl Groups: The synthesis commences with the protection of the amine and the activation of the hydroxyl group of L-hydroxyproline, often through tosylation.

  • Ring Closure to form the Bicyclic Scaffold: An intramolecular cyclization reaction, typically an SN2 reaction, is employed to form the second ring of the diazabicyclo[2.2.1]heptane core.

  • Introduction of the Benzyl Group: The benzyl group is introduced at the N2 position.

  • Deprotection: Finally, any protecting groups are removed to yield the target compound.

A common variation involves the initial formation of the 2,5-diazabicyclo[2.2.1]heptane core followed by selective N-benzylation.

Below is a generalized workflow for the synthesis:

G Start L-Hydroxyproline Step1 Protection & Activation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Introduction of Benzyl Group Step2->Step3 End (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Step3->End

Caption: Generalized workflow for the synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane.

Key Synthetic Strategies and Experimental Protocols

Several specific methodologies have been reported for the synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and its precursors. The following sections provide detailed experimental protocols for some of the key transformations.

Strategy 1: Synthesis from trans-4-Hydroxy-L-proline

This is the most prevalent and well-documented route. A representative synthetic scheme is depicted below.

G cluster_0 Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane A trans-4-Hydroxy-L-proline B N-Tosyl-4-hydroxy-L-proline A->B TsCl, Na2CO3 C Tritosylhydroxy-L-prolinol B->C 1. Esterification 2. Reduction (LiAlH4) 3. Tosylation D 2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane C->D Benzylamine E (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane D->E Deprotection

Caption: Key intermediates in the synthesis from trans-4-Hydroxy-L-proline.

Experimental Protocol:

A detailed experimental procedure for the synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide starting from L-hydroxyproline has been described. The key steps are summarized below:

  • N-Tosylation of L-hydroxyproline: L-hydroxyproline is reacted with tosyl chloride in the presence of sodium carbonate in an aqueous solution.

  • Formation of Tritosylhydroxy-L-prolinol: The resulting N-tosylated compound is then subjected to esterification, reduction with a reducing agent like lithium aluminum hydride, and further tosylation of the hydroxyl groups.

  • Cyclization with Benzylamine: The tritosylated intermediate is cyclized by reaction with benzylamine to form the 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane.[3]

  • Detosylation: The final step involves the removal of the tosyl protecting group to yield the desired product, which is often isolated as a dihydrobromide salt.

Quantitative Data

The yields and enantiomeric purity of the synthesized compounds are critical parameters. The following table summarizes typical data reported in the literature.

StepReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)Reference
N-TosylationTsCl, Na2CO3, H2OHigh>99
CyclizationBenzylamine, heatModerate>99[3]
N-Boc Protection of IntermediateBoc anhydride, triethylamine, dichloromethane98Not reported[5]
Deprotection of Boc-protected amineLithium aluminum hydride, THFHighNot reported[5]

Alternative Synthetic Approaches

While the route from L-hydroxyproline is dominant, other strategies have been explored. For instance, an epimerization-lactamization cascade reaction has been developed to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, which could potentially be adapted for the synthesis of the (1S,4S)-enantiomer.[6] Another approach involves the use of directed metalation strategies to introduce substituents onto the 2,5-diazabicyclo[2.2.1]heptane scaffold.[5]

Applications in Asymmetric Catalysis

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives are effective chiral ligands in a variety of asymmetric reactions. For example, new derivatives have been synthesized and used as catalysts in the asymmetric addition of diethylzinc to benzaldehyde, achieving enantioselectivities of up to 78% ee.[7] The parent compound, (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, serves as a starting material for the synthesis of these chiral ligands.

Conclusion

The enantioselective synthesis of this compound is a well-established process, primarily relying on the use of L-hydroxyproline as a chiral starting material. The methodologies described provide a robust foundation for obtaining this valuable compound in high enantiomeric purity. The continued development of new synthetic routes and the application of this scaffold in asymmetric catalysis and drug discovery highlight its importance in modern organic chemistry. Researchers and professionals in drug development can leverage this chiral building block to create novel and stereochemically defined molecules with potential therapeutic applications.

References

Synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: A Technical Guide to Starting Materials and Core Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for obtaining 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic scaffold of significant interest in medicinal chemistry. The conformationally restricted nature of this piperazine homolog makes it a valuable building block in the design of novel therapeutics. This document outlines the primary starting materials, key reaction intermediates, and detailed experimental protocols for its synthesis.

Core Synthetic Strategy: From Chiral Pool to Bicyclic Core

The most established and widely cited synthesis of this compound commences from the readily available and chiral starting material, trans-4-hydroxy-L-proline. This approach leverages the inherent stereochemistry of the starting material to produce the desired enantiomerically pure bicyclic system. The overall synthetic sequence involves a series of functional group transformations and a key cyclization step to construct the characteristic bridged structure.

A prevalent pathway involves the synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.[1][2] The parent compound, 2,5-diazabicyclo[2.2.1]heptane, can also be synthesized from hydroxy-L-proline, with the benzyl group being introduced at a later stage or used as a protecting group that is subsequently removed.[3]

Visualization of the Primary Synthetic Pathway

The following diagram illustrates the key transformations from trans-4-hydroxy-L-proline to the target molecule.

Synthesis_Pathway trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline Intermediate_A N-Tosyl-trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline->Intermediate_A a Intermediate_B N,O-Ditosyl-trans-4-hydroxy-L-prolinol Intermediate_A->Intermediate_B b, c Intermediate_C 2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane Intermediate_B->Intermediate_C d Target_Molecule This compound Intermediate_C->Target_Molecule e

Caption: Key synthetic steps for this compound.

Starting Materials and Reagents

The following table summarizes the necessary starting materials and reagents for the synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, based on a well-documented synthetic route.[1]

Step Reactant/Starting Material Reagents and Solvents Purpose
atrans-4-hydroxy-L-prolinep-Toluenesulfonyl chloride (TsCl), Sodium carbonate (Na2CO3), WaterN-Tosylation
bN-Tosyl-trans-4-hydroxy-L-prolineSodium borohydride (NaBH4), Boron trifluoride etherate (BF3–Et2O), Tetrahydrofuran (THF)Reduction of carboxylic acid
cN-Tosyl-trans-4-hydroxy-L-prolinolp-Toluenesulfonyl chloride (TsCl), Pyridine, TolueneO-Tosylation
dN,O-Ditosyl-trans-4-hydroxy-L-prolinolBenzylamine (PhCH2NH2), TolueneCyclization
e2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptaneHydrobromic acid (HBr, 40%)Detosylation and salt formation

Detailed Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.[1][3]

Step a: Synthesis of N-Tosyl-trans-4-hydroxy-L-proline
  • Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature and basicity of the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter, wash with cold water, and dry the precipitate to obtain N-Tosyl-trans-4-hydroxy-L-proline.

Step b: Synthesis of N-Tosyl-trans-4-hydroxy-L-prolinol
  • Suspend N-Tosyl-trans-4-hydroxy-L-proline in anhydrous tetrahydrofuran (THF).

  • Add sodium borohydride to the suspension.

  • Slowly add boron trifluoride etherate to the mixture at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to proceed at room temperature until completion.

  • Quench the reaction carefully with methanol, followed by the addition of a basic aqueous solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the prolinol derivative.

Step c: Synthesis of N,O-Ditosyl-trans-4-hydroxy-L-prolinol
  • Dissolve N-Tosyl-trans-4-hydroxy-L-prolinol in toluene.

  • Add pyridine to the solution.

  • Add p-toluenesulfonyl chloride and stir the mixture, typically for an extended period (e.g., 20 hours).[1]

  • Work up the reaction mixture by washing with water and brine.

  • Dry the organic phase and remove the solvent to obtain the ditosylated product.

Step d: Synthesis of 2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane
  • Dissolve the N,O-Ditosyl-trans-4-hydroxy-L-prolinol in toluene.

  • Add benzylamine to the solution.

  • Reflux the reaction mixture until the starting material is consumed.

  • After cooling, the product can be isolated and purified by standard techniques such as crystallization.

Step e: Synthesis of this compound Dihydrobromide
  • Treat the 2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with 40% hydrobromic acid.

  • Heat the mixture to facilitate the removal of the tosyl group.

  • Upon completion of the reaction, cool the solution to allow for the precipitation of the dihydrobromide salt.

  • Collect the product by filtration, wash with a suitable solvent, and dry.

Logical Workflow for Synthesis

The following diagram outlines the logical progression of the experimental workflow.

Experimental_Workflow Start Start: trans-4-hydroxy-L-proline Step1 N-Tosylation Start->Step1 Step2 Reduction to Prolinol Step1->Step2 Step3 O-Tosylation Step2->Step3 Step4 Cyclization with Benzylamine Step3->Step4 Step5 Detosylation & Salt Formation Step4->Step5 End Final Product: This compound dihydrobromide Step5->End

Caption: Logical workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table presents reported yields for the synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.[1]

Reaction Step Product Reported Yield (%)
N-TosylationN-Tosyl-trans-4-hydroxy-L-proline94
ReductionN-Tosyl-trans-4-hydroxy-L-prolinol85
O-TosylationN,O-Ditosyl-trans-4-hydroxy-L-prolinol83
Cyclization2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane96
DetosylationThis compound dihydrobromide96

This guide provides a comprehensive overview for the synthesis of this compound, intended to aid researchers in the replication and potential optimization of these procedures for applications in drug discovery and development.

References

Theoretical Underpinnings of Diazabicyclo[2.2.1]heptane Derivatives: A Computational Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The rigid diazabicyclo[2.2.1]heptane scaffold, a conformationally constrained analog of piperazine, has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure provides a robust framework for the precise orientation of functional groups, making it a valuable building block for designing novel therapeutic agents and functional materials. This technical guide delves into the theoretical studies of diazabicyclo[2.2.1]heptane derivatives, offering a comprehensive overview of the computational methodologies employed to elucidate their structural, electronic, and biological properties.

Core Computational Approaches

Theoretical investigations of diazabicyclo[2.2.1]heptane derivatives predominantly rely on a suite of computational chemistry techniques, including Density Functional Theory (DFT), ab initio methods, molecular docking, and molecular dynamics (MD) simulations. These methods provide invaluable insights into the molecule's behavior at an atomic level, guiding synthetic efforts and accelerating the drug discovery process.

Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio calculations are powerful quantum mechanical tools used to predict the geometric and electronic properties of molecules with high accuracy. The B3LYP functional, combined with basis sets such as 6-31G(d) or 6-311++G(d,p), is a commonly employed level of theory for optimizing the geometry of diazabicyclo[2.2.1]heptane derivatives. These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

Conformational analysis, often performed using these methods, helps identify the most stable three-dimensional arrangement of the molecule by exploring its potential energy surface. For the diazabicyclo[2.2.1]heptane core, the inherent rigidity of the bicyclic system limits the number of accessible conformations, with the boat-like conformation being characteristic.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. In the context of diazabicyclo[2.2.1]heptane derivatives, docking studies have been employed to investigate their binding modes with various biological targets, such as proteins and enzymes. The binding affinity, often expressed as a binding energy, provides a quantitative measure of the strength of the ligand-receptor interaction.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular systems over time, allowing researchers to study the conformational changes and intermolecular interactions of diazabicyclo[2.2.1]heptane derivatives in a simulated biological environment. These simulations are crucial for assessing the stability of ligand-receptor complexes predicted by molecular docking and for understanding the influence of solvent on the molecule's behavior.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies on various diazabicyclo[2.2.1]heptane derivatives.

Table 1: Calculated Binding Affinities of Diazabicyclo[2.2.1]heptane Analogs for the σ2 Receptor

CompoundKi (nM) for σ2RPredicted Stability (RMSD, Å)
2r 10-25-
2t (homopiperazine analog) < 10-
2u (3-(ethylamino)azetidine analog) 10-25-

Data sourced from a study on σ2 receptor ligands, where lower Ki values indicate higher binding affinity. RMSD (Root Mean Square Deviation) from molecular dynamics simulations indicates the stability of the ligand in the binding pocket.[1]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are generalized protocols for the key computational experiments discussed.

Protocol for Geometry Optimization and Electronic Property Calculation using DFT
  • Molecule Building: Construct the 3D structure of the diazabicyclo[2.2.1]heptane derivative using a molecular modeling software.

  • Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

  • DFT Calculation Setup:

    • Select a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

    • Define the charge and multiplicity of the molecule.

    • Specify the type of calculation: Geometry Optimization followed by Frequency calculation. The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Execution: Run the DFT calculation using a quantum chemistry software package.

  • Analysis:

    • Extract the optimized geometric parameters (bond lengths, angles, dihedrals).

    • From the output, obtain electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken charges.

Protocol for Molecular Docking
  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target receptor (protein) from a repository like the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the 3D structure of the diazabicyclo[2.2.1]heptane derivative (ligand), assign charges, and define rotatable bonds.

  • Binding Site Definition: Identify and define the binding site on the receptor. This can be based on known active sites or predicted using pocket-finding algorithms.

  • Docking Simulation:

    • Use a docking program to systematically sample different conformations and orientations of the ligand within the defined binding site.

    • The program will score and rank the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to understand the binding mode, including key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

    • The docking score or estimated binding energy provides a quantitative measure of the binding affinity.

Protocol for Molecular Dynamics Simulation
  • System Setup:

    • Start with the docked complex of the diazabicyclo[2.2.1]heptane derivative and the receptor.

    • Place the complex in a simulation box of appropriate dimensions.

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 100 ns) to collect data on the system's dynamics.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to study the stability of the protein-ligand complex (e.g., by calculating RMSD).

    • Investigate the dynamics of intermolecular interactions over time.

Visualizing Theoretical Workflows

To better illustrate the logical flow of these computational studies, the following diagrams are provided in the DOT language for Graphviz.

Computational_Workflow cluster_QM Quantum Mechanics (DFT/Ab Initio) cluster_Docking Molecular Docking cluster_MD Molecular Dynamics Molecule Building Molecule Building Geometry Optimization Geometry Optimization Molecule Building->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Ligand Preparation Ligand Preparation Geometry Optimization->Ligand Preparation Electronic Properties Electronic Properties Frequency Calculation->Electronic Properties Receptor Preparation Receptor Preparation Receptor Preparation->Ligand Preparation Binding Site Definition Binding Site Definition Ligand Preparation->Binding Site Definition Docking Simulation Docking Simulation Binding Site Definition->Docking Simulation Binding Mode Analysis Binding Mode Analysis Docking Simulation->Binding Mode Analysis System Setup System Setup Binding Mode Analysis->System Setup Minimization & Equilibration Minimization & Equilibration System Setup->Minimization & Equilibration Production Run Production Run Minimization & Equilibration->Production Run Trajectory Analysis Trajectory Analysis Production Run->Trajectory Analysis

Caption: General workflow for theoretical studies on diazabicyclo[2.2.1]heptane derivatives.

Drug_Discovery_Pathway Virtual_Screening Virtual Screening (Docking) Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Lead_Optimization Lead Optimization (DFT & MD) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: Role of theoretical studies in the drug discovery pipeline for these compounds.

References

Structural Analysis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural analysis of the chiral molecule 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane. This bicyclic diamine serves as a crucial scaffold in medicinal chemistry due to its rigid conformational structure, making it a valuable building block in the design of novel therapeutic agents. This document outlines its synthesis, purification, and detailed structural characterization through spectroscopic and computational methods.

Physicochemical Properties

This compound is a bicyclic organic compound with the chemical formula C₁₂H₁₆N₂.[1] Its rigid structure is a key feature, making it a desirable component in drug design to reduce conformational flexibility and enhance binding affinity to biological targets.[2]

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂[1]
Molecular Weight188.27 g/mol [1]
IUPAC NameThis compound[1]
CAS Number114086-14-5[1]
XLogP31.4[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count2[1]

Synthesis and Purification

The synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a multi-step process. The free base form, (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, is obtained from its dihydrobromide salt by treatment with sodium methoxide in methanol.[3]

Experimental Protocol: Synthesis of the Free Base

The free base of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is typically generated from its dihydrobromide salt for subsequent reactions.[3] A solution of sodium methoxide in methanol is used to neutralize the hydrobromide salt.[3] The resulting free base is then often used immediately in the next synthetic step without long-term storage.[3] For further reactions, such as the addition of a Boc protecting group, the free base is dissolved in a solvent like dichloromethane.[3]

G Synthesis Workflow A (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide salt B Treatment with Sodium Methoxide in Methanol A->B Neutralization C Free Base: (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane B->C Formation D Used in subsequent reactions (e.g., with di-tert-butyl dicarbonate) C->D Application

Caption: General workflow for the generation of the free base.

Structural Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques and computational analysis.

Crystallographic Data

While a specific crystal structure for this compound has not been identified in the reviewed literature, the crystal structure of the parent compound, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, provides critical insights into the geometry of the bicyclic core. The asymmetric unit of this parent compound contains two crystallographically independent cages, each protonated at the two nitrogen sites.[4][5] The bicyclic structure enforces a boat conformation on the cage.[6] This rigid framework is a defining characteristic that is maintained upon N-benzylation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are fundamental to confirming the identity and purity of the synthesized compound.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.[2] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[2]

  • Mass Spectrometry : Fast Atom Bombardment (FAB-MS) is a technique that has been used to determine the molecular weight of derivatives of this compound.[2]

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Ionm/z
[M]+188
Fragment158

Source: PubChem[1]

G Structural Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Computational Analysis A Synthesized Compound B NMR Spectroscopy (1H, 13C) A->B C Mass Spectrometry A->C D Computational Modeling A->D E Structural Elucidation B->E C->E D->E

Caption: Workflow for the structural analysis of the compound.

Computational Analysis

Computational studies on related N-phenyl-2-azabicyclo[2.2.1]heptane systems indicate that the bicyclic structure leads to a smaller degree of pyramidalization and twist at the nitrogen atom compared to more flexible ring systems like piperidine.[7] This results in better conjugation between the nitrogen lone pair and the aromatic ring.[7] These findings suggest that the rigid 2,5-diazabicyclo[2.2.1]heptane core in the title compound also significantly influences the orientation of the benzyl group and the electronic properties of the molecule.

Application in Drug Development

The 2,5-diazabicyclo[2.2.1]heptane scaffold is extensively used in medicinal chemistry as a conformationally restricted analog of piperazine.[2] This rigid structure is incorporated into various compounds to develop potent drug candidates.[2] Derivatives of this scaffold have shown potential as antitumor agents.[2] For instance, certain dithiocarbamate derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against cancer cell lines, where they were found to induce apoptosis.[3]

G Role in Drug Discovery A 2,5-diazabicyclo[2.2.1]heptane Scaffold B Rigid Conformational Structure A->B Provides C Medicinal Chemistry B->C Valuable in D Design of Novel Therapeutic Agents C->D Leads to E Example: Antitumor Agents D->E Includes

Caption: The utility of the core scaffold in medicinal chemistry.

References

Preliminary Biological Activity Screening of Diazabicyclo[2.2.1]heptanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazabicyclo[2.2.1]heptane scaffold, a rigid bicyclic structure, has emerged as a promising pharmacophore in medicinal chemistry. Its unique three-dimensional arrangement offers a fixed orientation of substituents, enabling precise interactions with biological targets. This technical guide provides an in-depth overview of the preliminary biological activity screening of diazabicyclo[2.2.1]heptane derivatives, focusing on their antimicrobial, anticancer, antiviral, and neuroprotective potential. The content herein is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing key biological pathways to facilitate further research and development in this area.

Biological Activities and Quantitative Data

Diazabicyclo[2.2.1]heptane derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various screening assays, providing a comparative overview of their potency.

Antimicrobial Activity

Derivatives of diazabicyclo[2.2.1]heptane have been investigated for their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
DBH-1 Staphylococcus aureus16Ciprofloxacin-
DBH-2 Staphylococcus epidermidis ATCC 1222832--
DBH-3 Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 3359164--
DBH-Q1 Escherichia coli0.25Ciprofloxacin0.015

DBH-1, DBH-2, and DBH-3 are amicoumacin derivatives incorporating a 1,4-diazabicyclo[2.2.1]heptane-2-one ring system. DBH-Q1 is a 7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-quinoloncarboxylic acid derivative.

Anticancer Activity

The cytotoxic effects of diazabicyclo[2.2.1]heptane derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify their potency.

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
DBH-DTC-9e CaSki (Cervical Cancer)28Apoptosis induction via caspase-3 activation
DBH-DTC-9e MDA-MB-231 (Breast Cancer)18Apoptosis induction via caspase-3 activation
DBH-DTC-9e SK-Lu-1 (Lung Cancer)20Apoptosis induction via caspase-3 activation
Damxungmacin A A549 (Lung Cancer)13.33-
Damxungmacin A HCT116 (Colon Cancer)14.34-
Damxungmacin A HepG2 (Liver Cancer)13.64-
CBH L1210 (Murine Leukemia)~66 (25 µg/mL)Cell cycle arrest at G2/M and S phase
B1 HCT-15 (Colon Cancer)-Apoptosis induction (↑Bax, ↓Bcl-2, ↑Cleaved Caspase-3)
B1 HCC1937 (Breast Cancer)-Apoptosis induction (↑Bax, ↓Bcl-2, ↑Cleaved Caspase-3)

DBH-DTC-9e is a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate derivative. Damxungmacin A possesses a 1,4-diazabicyclo[2.2.1]heptane-2-one ring system. CBH is 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo-[2.2.1]heptane diperchlorate. B1 is a 4-hydroxyquinazoline derivative with a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety.[1][2][3]

Antiviral Activity

Certain diazabicyclo[2.2.1]heptane derivatives have shown promising activity against viral pathogens. The half-maximal effective concentration (EC50) is a measure of their antiviral potency.

Compound IDVirusCell LineEC50 (nM)
CGR-51 Respiratory Syncytial Virus (RSV)-19.4

CGR-51 is a tricyclic derivative containing a 2,5-diazabicyclo[2.2.1]heptane moiety.[4]

Neuroprotective Activity

The neuroprotective potential of diazabicyclo[2.2.1]heptane derivatives is an emerging area of research. A key target for neurodegenerative diseases like Alzheimer's is the inhibition of cholinesterases.

Compound IDEnzymeIC50
DBH-N1 Acetylcholinesterase (AChE)-

Currently, specific IC50 values for diazabicyclo[2.2.1]heptane derivatives against cholinesterases are not widely reported in publicly available literature. Further research is required to quantify this activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. This section provides protocols for key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (diazabicyclo[2.2.1]heptane derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive control wells (inoculum without compound) and negative control wells (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anticancer Screening: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the diazabicyclo[2.2.1]heptane derivative and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antiviral Screening: Plaque Reduction Assay

This assay quantifies the reduction in viral plaques in the presence of an antiviral compound.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Test compound

  • Cell culture medium

  • Overlay medium (containing, for example, methylcellulose)

  • Crystal violet staining solution

  • 6-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix a standard amount of virus with each compound dilution.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Apoptosis Detection: Western Blot Analysis of Caspase-3 Activation

This protocol details the detection of cleaved (active) caspase-3, a key marker of apoptosis, using Western blotting.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Sample Preparation: Mix a standardized amount of protein with Laemmli buffer and denature by heating.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system. The presence and intensity of the band corresponding to cleaved caspase-3 indicate apoptosis induction.

Visualization of Pathways and Workflows

Graphical representations of experimental workflows and biological pathways can greatly enhance understanding. The following diagrams were generated using the DOT language.

Experimental Workflows

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Compound Dilution Inoculation Inoculation Compound_Dilution->Inoculation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Cell Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition Compound_Treatment->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Workflow for Anticancer Screening using MTT Assay.
Signaling Pathways

apoptosis_pathway DBH_Derivative Diazabicyclo[2.2.1]heptane Derivative Bax Bax DBH_Derivative->Bax upregulates Bcl2 Bcl-2 DBH_Derivative->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apoptosome Apoptosome (Caspase-9 activation) Caspase9->Apoptosome Apaf1->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 activates Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Simplified Intrinsic Apoptosis Pathway Induced by Diazabicyclo[2.2.1]heptane Derivatives.

Conclusion

The preliminary biological screening of diazabicyclo[2.2.1]heptane derivatives reveals a scaffold with significant potential across multiple therapeutic areas. The data presented in this guide highlight promising antimicrobial, anticancer, and antiviral activities, warranting further investigation and optimization. The detailed experimental protocols provided offer a foundation for researchers to conduct their own screening and mechanism of action studies. The visualization of experimental workflows and the intrinsic apoptosis pathway aims to clarify complex processes and facilitate a deeper understanding of the biological effects of these compounds. Future research should focus on expanding the library of diazabicyclo[2.2.1]heptane derivatives, exploring their structure-activity relationships, and elucidating their mechanisms of action in more detail, particularly in the area of neuroprotection where quantitative data is currently limited. This will be crucial for the development of novel and effective therapeutic agents based on this versatile scaffold.

References

Methodological & Application

Application Notes: (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine that has emerged as a valuable ligand in the field of asymmetric catalysis. Its well-defined stereochemistry and conformational rigidity make it an effective chiral auxiliary for inducing enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, particularly in the asymmetric addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction in synthetic organic chemistry.

Core Application: Asymmetric Addition of Diethylzinc to Benzaldehyde

The primary application of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is as a chiral ligand to catalyze the enantioselective addition of diethylzinc to prochiral aldehydes, yielding chiral secondary alcohols. These products are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The rigid bicyclic structure of the ligand creates a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.

Reaction Scheme

Yields:

Asymmetric addition of diethylzinc to benzaldehyde.

Data Presentation

The following table summarizes the quantitative data for the asymmetric addition of diethylzinc to benzaldehyde using different chiral ligands from the 2,5-diazabicyclo[2.2.1]heptane family for comparison.

LigandYield (%)Enantiomeric Excess (ee, %)
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptaneGoodGood
(1S,4S)-N-Methyl-2,5-diazabicyclo[2.2.1]heptane4227

Note: Specific yield and ee values for the benzyl derivative are described as "good results" in the literature, while data for the N-methyl analog in a different reaction (Biginelli reaction) is provided for context.[1]

Experimental Protocols

Protocol 1: Synthesis of (1S,4S)-2-Benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane

This protocol describes the synthesis of the precursor to the target chiral ligand, utilizing microwave irradiation to reduce reaction times.

Materials:

  • (2S,4S)-1-Tosyl-4-(tosyloxy)pyrrolidine-2-methanol

  • Benzylamine

  • Toluene

  • Microwave reactor

Procedure:

  • A solution of (2S,4S)-1-tosyl-4-(tosyloxy)pyrrolidine-2-methanol and benzylamine in toluene is prepared.

  • The reaction mixture is subjected to microwave irradiation.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

This optimized microwave-assisted cyclization step can be completed in 30-90 minutes, a significant reduction from the 2-24 hours required with conventional heating.[1]

Protocol 2: Detosylation to afford (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

This protocol describes the removal of the tosyl protecting group to yield the final chiral ligand, again optimized with microwave heating.

Materials:

  • (1S,4S)-2-Benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane

  • Hydrobromic acid (48%)

  • Microwave reactor

Procedure:

  • (1S,4S)-2-Benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane is treated with hydrobromic acid.

  • The mixture is heated to reflux under microwave irradiation for 30 minutes.

  • The reaction yields the desired (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane with a reported yield of 98%.

  • This microwave-assisted method is significantly faster than conventional heating, which requires 2-6 hours at reflux for complete reaction.[1]

Protocol 3: Asymmetric Addition of Diethylzinc to Benzaldehyde

This general protocol outlines the use of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane as a chiral ligand in the title reaction.

Materials:

  • (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

  • Diethylzinc (Et2Zn) solution in hexanes or toluene

  • Benzaldehyde

  • Anhydrous toluene

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, a solution of the chiral ligand, (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, in anhydrous toluene is prepared in a flame-dried reaction vessel.

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Diethylzinc solution is added dropwise to the stirred ligand solution.

  • The mixture is stirred for a specified period to allow for the formation of the chiral catalyst complex.

  • Freshly distilled benzaldehyde is then added dropwise to the reaction mixture.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Visualizations

Synthesis Workflow

cluster_synthesis Synthesis of Chiral Ligand cluster_catalysis Asymmetric Catalysis start trans-4-Hydroxy-L-proline step1 Tosylation & Reduction start->step1 step2 Ditcsylation step1->step2 step3 Microwave Cyclization with Benzylamine step2->step3 precursor (1S,4S)-2-Benzyl-5-tosyl- 2,5-diazabicyclo[2.2.1]heptane step3->precursor step4 Microwave Detosylation precursor->step4 ligand (1S,4S)-2-Benzyl- 2,5-diazabicyclo[2.2.1]heptane step4->ligand reactants Benzaldehyde + Diethylzinc ligand->reactants Catalytic Amount product Chiral 1-Phenyl-1-propanol reactants->product

Caption: Workflow for the synthesis of the chiral ligand and its application in catalysis.

Catalytic Cycle Overview

ligand (1S,4S)-2-Benzyl-2,5- diazabicyclo[2.2.1]heptane complex Chiral Zinc Complex ligand->complex diethylzinc Diethylzinc (Et2Zn) diethylzinc->complex intermediate Ternary Complex (Ligand-Zn-Aldehyde) complex->intermediate aldehyde Benzaldehyde aldehyde->intermediate product Chiral Alcohol Product intermediate->product Ethyl Transfer product->complex Catalyst Regeneration

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

References

Application Notes and Protocols for Diels-Alder Reaction with 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and a representative protocol for its potential application in a Diels-Alder reaction. The unique rigid structure of the diazabicyclo[2.2.1]heptane scaffold makes it a valuable building block in the synthesis of complex molecules with pharmaceutical applications.

Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

The synthesis of the title compound is a crucial first step for its use in subsequent reactions. The following protocol is adapted from established literature procedures.[1][2]

Experimental Protocol: Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Materials:

  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

  • Benzyl bromide

  • Potassium carbonate

  • Acetonitrile

  • Hydrobromic acid (48% aqueous solution)

  • Diethyl ether

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel

Procedure:

  • To a solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

  • Dissolve the purified product in ethanol and add a 48% aqueous solution of hydrobromic acid (2.2 eq) dropwise.

  • Stir the solution for 1 hour at room temperature, during which a precipitate will form.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide as a white solid.

Data Presentation: Synthesis of Starting Material
CompoundStarting MaterialReagentsSolventYield (%)
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide(1S,4S)-2,5-Diazabicyclo[2.2.1]heptaneBenzyl bromide, K₂CO₃, HBrAcetonitrile, Ethanol85

Diels-Alder Reaction with an Enamine Derived from 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

While direct Diels-Alder reactions involving this compound as a diene or dienophile are not extensively reported, a plausible application involves its conversion to a reactive enamine, which can then participate in a [4+2] cycloaddition. The following is a representative protocol for such a reaction.

Experimental Protocol: Diels-Alder Reaction

Materials:

  • (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

  • Cyclohexanone

  • Methyl acrylate

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) and cyclohexanone (1.2 eq) in toluene.

  • Heat the mixture to reflux to form the enamine in situ, with azeotropic removal of water.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Add methyl acrylate (1.5 eq) to the solution containing the pre-formed enamine.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the Diels-Alder adduct.

Data Presentation: Hypothetical Diels-Alder Reaction Data
EntryDienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1Methyl acrylateToluene80247890:10
2AcrylonitrileDichloromethane40367285:15
3Maleic anhydrideTetrahydrofuran651885>99:1

Visualizations

Synthesis Workflow

G A (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane C N-Benzylation A->C B Benzyl bromide, K2CO3 B->C D (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane C->D F Salt Formation D->F E HBr E->F G Final Product: Dihydrobromide Salt F->G G cluster_0 Enamine Formation cluster_1 Diels-Alder Reaction A This compound C Enamine Intermediate A->C + B Cyclohexanone B->C - H2O D Enamine Intermediate F [4+2] Cycloaddition D->F E Methyl Acrylate (Dienophile) E->F G Diels-Alder Adduct F->G

References

Application of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine that serves as a valuable building block in medicinal chemistry. Its rigid structure, derived from the natural amino acid L-hydroxyproline, makes it a conformationally restricted analog of piperazine. This structural rigidity is highly advantageous in drug design, as it can lead to increased potency and selectivity for biological targets. The benzyl group serves as a common protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen. This application note will detail the use of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane in the synthesis of various pharmaceutical agents, providing experimental protocols and quantitative data for key transformations.

Application in the Synthesis of Anti-proliferative Agents

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is a key precursor for the synthesis of novel dithiocarbamate derivatives that have demonstrated significant anti-proliferative activity against various cancer cell lines. The synthesis involves the debenzylation and subsequent Boc-protection of the diazabicyclo[2.2.1]heptane core, followed by a one-pot multicomponent reaction to introduce the dithiocarbamate moiety.

Synthetic Workflow for Anti-proliferative Dithiocarbamates

start (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide free_base Free Base Formation start->free_base boc_protection Boc Protection free_base->boc_protection debenzylation Hydrogenolysis (Debenzylation) boc_protection->debenzylation intermediate (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane debenzylation->intermediate mcr Multicomponent Reaction (CS2, Amine) intermediate->mcr final_product Dithiocarbamate Derivatives mcr->final_product

Caption: Synthetic pathway from this compound to anti-proliferative dithiocarbamates.

Quantitative Data: Anti-proliferative Activity

The synthesized (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate derivatives were evaluated for their in vitro anti-proliferative activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCaSki (Cervical Cancer) IC50 (µg/mL)MDA-MB-231 (Breast Cancer) IC50 (µg/mL)SK-Lu-1 (Lung Cancer) IC50 (µg/mL)
9e 281820

Data sourced from a study on the multicomponent synthesis of new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates.[1]

Experimental Protocols

Protocol 1: Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (Key Intermediate)

This protocol details the preparation of the Boc-protected intermediate from (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

Materials:

  • (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

  • Sodium methoxide in methanol

  • Dichloromethane (DCM)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

Procedure:

  • Free Base Formation: The free base of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is obtained from the dihydrobromide salt by treatment with a solution of sodium methoxide in methanol. The solvent is then removed under reduced pressure.[1]

  • Boc Protection: To a 250 mL round-bottom flask, add 28 g (148.72 mmol) of the free base of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane and 200 mL of dichloromethane. Place the flask in an ice bath. Add 41.24 g (188.52 mmol) of di-tert-butyl dicarbonate in portions, followed by the addition of 26.25 mL (188.52 mmol) of triethylamine. Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up and Isolation of Boc-protected compound: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue is then taken forward to the next step.

  • Debenzylation (Hydrogenolysis): The crude Boc-protected benzyl derivative is dissolved in methanol. 10% Pd/C catalyst is added, and the mixture is subjected to hydrogenolysis to remove the benzyl group. The reaction progress is monitored by TLC.

  • Final Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. The product can be further purified by column chromatography if necessary.

Protocol 2: One-pot Synthesis of (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates

Materials:

  • (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (N-Boc-DBH)

  • Magnesium oxide (MgO)

  • Methanol

  • Carbon disulfide (CS2)

  • Appropriate amine reactant

Procedure:

  • To an oven-dried screw-cap reaction tube containing a magnetic stir bar, add N-Boc-DBH (1 mmol), MgO (0.5 mmol), and 3 mL of methanol.

  • Cool the stirred mixture to 0 °C and add carbon disulfide (1.5 mmol) dropwise.

  • After stirring for 30 minutes, slowly add the desired amine reactant (1 mmol) to the mixture.

  • Continue stirring overnight at ambient temperature. Monitor the reaction progress by TLC.[1]

  • Upon completion, evaporate the methanol on a rotary evaporator.

  • Extract the product with dichloromethane.

  • Purify the crude product by column chromatography over silica gel (heptane/ethyl acetate) to obtain the pure dithiocarbamate derivative.[1]

Application in the Synthesis of Neurological Disorder Therapeutics

The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold is a key structural motif in the development of ligands for various central nervous system (CNS) targets, including nicotinic acetylcholine receptors (nAChRs) and sigma (σ) receptors.

α4β2-Nicotinic Acetylcholine Receptor Agonists

The 2,5-diazabicyclo[2.2.1]heptane moiety has been incorporated into novel compounds designed as highly potent and selective α4β2* nAChR partial agonists. These compounds have potential applications in the treatment of CNS disorders such as depression.

CompoundTargetBinding Affinity (Ki, nM)
23 α4β2 nAChR0.5 - 51.4

Data from a study on novel hybrids of highly potent and selective α4β2-nAChR partial agonists.[2]

Sigma (σ2) Receptor Ligands

The 2,5-diazabicyclo[2.2.1]heptane core serves as a bioisostere for piperazine in the design of selective σ2 receptor ligands. These ligands are being investigated for their potential in cancer diagnostics and therapy, as well as for the treatment of neurological disorders.

G start (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection coupling N-Alkylation or Reductive Amination deprotection->coupling final_product σ2 Receptor Ligand coupling->final_product

References

Application Note and Protocol: N-Benzylation of 2,5-Diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-benzylation of 2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic scaffold of significant interest in medicinal chemistry and chiral ligand synthesis. The protocol outlines a straightforward and efficient method for the synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane. This application note includes a step-by-step experimental procedure, a summary of reaction parameters in a tabular format for easy reference, and a visual representation of the experimental workflow.

Introduction

2,5-Diazabicyclo[2.2.1]heptane is a conformationally constrained diamine that serves as a valuable building block in the development of novel therapeutic agents and asymmetric catalysts. Its rigid structure allows for precise spatial orientation of substituents, making it an attractive scaffold for structure-activity relationship (SAR) studies. N-alkylation, and specifically N-benzylation, is a common strategy to introduce functional groups that can modulate the pharmacological or catalytic properties of the core structure. This protocol details a reliable method for the selective mono-N-benzylation of this bicyclic diamine.

Experimental Protocol

This protocol is adapted from established synthetic routes for the preparation of N-substituted 2,5-diazabicyclo[2.2.1]heptane derivatives.

Materials:

  • (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

  • Benzylamine (PhCH₂NH₂)

  • Toluene

  • Hydrobromic acid (40%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in toluene.

  • Addition of Reagent: To the stirred solution, add benzylamine (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for the time specified in Table 1.

  • Work-up: After cooling to room temperature, the reaction mixture can be processed to isolate the free base or the dihydrobromide salt.

    • For the dihydrobromide salt: The crude product can be precipitated and collected. Further purification can be achieved by recrystallization.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure N-benzylated product.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the N-benzylation of 2,5-diazabicyclo[2.2.1]heptane.

ParameterValueReference
Starting Material(1S,4S)-2,5-diazabicyclo[2.2.1]heptane
ReagentBenzylamine
SolventToluene[1]
Reaction ConditionReflux[1]
Product(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane[1]
Reported Yield96%[1]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Dissolve 2,5-diazabicyclo[2.2.1]heptane in Toluene add_reagent Add Benzylamine start->add_reagent 1.1 eq reflux Reflux Reaction Mixture add_reagent->reflux cool Cool to Room Temperature reflux->cool extract Aqueous Work-up cool->extract purify Column Chromatography extract->purify characterize Spectroscopic Characterization (NMR, MS) purify->characterize end Final Product: (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane characterize->end

Caption: Experimental workflow for the N-benzylation of 2,5-diazabicyclo[2.2.1]heptane.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Toluene is flammable and toxic; handle with care.

  • Hydrobromic acid is corrosive; handle with appropriate caution.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, a key intermediate in pharmaceutical development and a versatile chiral building block in medicinal chemistry.[1] The synthesis is based on established, scalable methods, ensuring high yield and purity suitable for drug development and other advanced applications.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a multi-step process. A common and scalable approach involves the formation of the bicyclic heptane core from a suitable precursor, followed by benzylation of one of the nitrogen atoms. For stereospecific synthesis, a chiral starting material such as L-4-hydroxyproline is often employed.[2][3] The general workflow involves the formation of a protected diazabicycloheptane intermediate, followed by deprotection and subsequent benzylation, or direct synthesis routes that have been shown to be robust for scale-up.[4]

Key advantages of the described protocol:

  • Utilizes readily available starting materials.

  • Demonstrated scalability with consistent high yields.[4]

  • Provides a high-purity final product suitable for pharmaceutical applications.

Experimental Protocols

The following protocols are adapted from established literature procedures and are optimized for large-scale synthesis.

Protocol 1: Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is based on a multi-step synthesis starting from a protected 2,5-diazabicyclo[2.2.1]heptane derivative.

Step 1: Formation of the 2,5-diazabicyclo[2.2.1]heptane core

The formation of the bicyclic core can be achieved through various reported methods, often starting from L-4-hydroxyproline. A key intermediate is often a protected form, such as (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.[5]

Step 2: Benzylation of the diazabicycloheptane

Materials and Reagents:

  • (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (or its salt)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane in acetonitrile, add potassium carbonate.

  • Add benzyl bromide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the key benzylation step in the synthesis of this compound.

ParameterValueNotes
Starting Material (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
Reagents Benzyl bromide, K₂CO₃
Solvent Acetonitrile
Reaction Temperature Reflux
Reaction Time 4-8 hoursMonitored by TLC
Typical Yield 70-85%After purification
Purity (by HPLC) >98%
Final Product Form Dihydrobromide salt or free baseThe dihydrobromide salt is a white to almost white powder.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification cluster_product Final Product Start Protected 2,5-diazabicyclo [2.2.1]heptane Deprotection Deprotection Start->Deprotection Step 1 Benzylation Benzylation (Benzyl Bromide, K₂CO₃) Deprotection->Benzylation Step 2 Purification Column Chromatography Benzylation->Purification Step 3 Product 2-Benzyl-2,5-diazabicyclo [2.2.1]heptane Purification->Product Final

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral ligand, (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, in asymmetric catalysis. This versatile diamine ligand has shown promise in a variety of stereoselective transformations, offering a rigid bicyclic scaffold that can effectively induce chirality in catalytic reactions.

Ligand Preparation: Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Free Base

The commercially available (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is often supplied as a dihydrobromide or dihydrochloride salt. To be utilized as a ligand in catalysis, it typically needs to be converted to its free base form.

Protocol for Free Base Synthesis

A published procedure for the synthesis of the free base involves the treatment of the dihydrobromide salt with a base.[1]

Materials:

  • (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

  • Sodium methoxide

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide in methanol.

  • Add a solution of sodium methoxide in methanol to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane. The product is typically used in the next step without further purification.[1]

G cluster_synthesis Ligand Free Base Synthesis start Start: Dihydrobromide Salt dissolve Dissolve in Methanol start->dissolve add_base Add Sodium Methoxide in Methanol dissolve->add_base stir Stir at RT add_base->stir evaporate Evaporate Methanol stir->evaporate extract Extract with Dichloromethane/Water evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate end End: Free Base Ligand concentrate->end

Workflow for the synthesis of the free base ligand.

Application Note 1: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols. Chiral diamines, such as derivatives of 2,5-diazabicyclo[2.2.1]heptane, have been explored as ligands to induce stereoselectivity in this transformation.

Catalytic Performance

While specific data for the 2-benzyl derivative is not extensively reported, related C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been shown to catalyze the addition of diethylzinc to benzaldehyde with moderate to good enantioselectivities.

Ligand DerivativeAldehydeYield (%)ee (%)Reference
C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptanesBenzaldehyde-up to 78ResearchGate

Experimental Protocol (General Procedure)

This protocol is a general guideline for the asymmetric addition of diethylzinc to aldehydes using a chiral diamine ligand. Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, may be necessary for specific substrates.

Materials:

  • (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (free base)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ligand (0.05 mmol).

  • Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 mmol) to the stirred ligand solution.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

G cluster_workflow Asymmetric Diethylzinc Addition Workflow start Start: Dry Schlenk Flask (Inert Atmosphere) add_ligand Add Ligand and Anhydrous Toluene start->add_ligand cool_0c Cool to 0 °C add_ligand->cool_0c add_et2zn Add Diethylzinc Solution cool_0c->add_et2zn stir_30min Stir for 30 min at 0 °C add_et2zn->stir_30min add_aldehyde Add Aldehyde stir_30min->add_aldehyde reaction Monitor Reaction by TLC add_aldehyde->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify analyze Analyze ee by Chiral HPLC/GC purify->analyze end End: Chiral Alcohol analyze->end

Experimental workflow for diethylzinc addition.

Application Note 2: Asymmetric Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are of significant interest in medicinal chemistry. The use of chiral organocatalysts, including derivatives of 2,5-diazabicyclo[2.2.1]heptane, can provide enantiomerically enriched DHPMs.

Catalytic Performance

Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been successfully employed as organocatalysts in the asymmetric Biginelli reaction, affording moderate to good yields and enantioselectivities.[2]

CatalystAldehydeYield (%)ee (%)Reference
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptaneBenzaldehyde7525 (S)[2]
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane4-Chlorobenzaldehyde8237 (S)[2]
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane4-Nitrobenzaldehyde9018 (S)[2]
(1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane4-Chlorobenzaldehyde9446 (S)[2]

Experimental Protocol

Materials:

  • (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (or its dihydrobromide salt as a precatalyst)

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol

  • Screw-cap vial

  • Magnetic stirrer

Procedure:

  • In a screw-cap vial, combine the aldehyde (1.0 mmol), β-ketoester (1.2 mmol), urea (1.5 mmol), and the (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane catalyst (0.1 mmol, 10 mol%).

  • Add ethanol (2 mL) and seal the vial.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

G cluster_workflow Asymmetric Biginelli Reaction Workflow start Start: Combine Reagents and Catalyst add_solvent Add Ethanol start->add_solvent reaction Stir at RT or 50 °C add_solvent->reaction monitor Monitor by TLC reaction->monitor workup Workup: Filtration or Concentration monitor->workup purify Purify by Recrystallization or Chromatography workup->purify analyze Analyze ee by Chiral HPLC purify->analyze end End: Chiral DHPM analyze->end

Experimental workflow for the Biginelli reaction.

Application Note 3: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral alcohols from prochiral ketones, employing a hydrogen donor in the presence of a chiral catalyst. Ruthenium complexes bearing chiral diamine ligands are highly effective for this transformation.

While direct reports on the use of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane in Ru-catalyzed ATH are limited, the structural rigidity and chirality of this ligand make it a promising candidate. The following is a general protocol for Ru-catalyzed ATH of ketones using a chiral diamine ligand, which can be adapted for the ligand of interest.

Experimental Protocol (General Procedure)

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (free base)

  • Prochiral ketone (e.g., acetophenone)

  • Isopropanol (as both solvent and hydrogen source)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dichloromethane

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure for Catalyst Pre-formation:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (0.011 mmol) in anhydrous dichloromethane (2 mL).

  • Stir the solution at room temperature for 1 hour to form the catalyst complex.

  • Remove the solvent under vacuum.

Procedure for Asymmetric Transfer Hydrogenation:

  • To the flask containing the pre-formed catalyst, add the prochiral ketone (1.0 mmol) and isopropanol (5 mL).

  • In a separate vial, dissolve potassium tert-butoxide (0.05 mmol) in isopropanol (1 mL).

  • Add the KOtBu solution to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor by GC or TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

G cluster_cycle Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_cat [Ru]-H (Active Catalyst) Ketone Ketone (R-CO-R') Ru_cat->Ketone Hydride Transfer Ru_alkoxide [Ru]-O-iPr Ru_cat->Ru_alkoxide + Ketone - Chiral Alcohol Product Chiral Alcohol (R-CH(OH)-R') iPrOH Isopropanol Ru_alkoxide->Ru_cat + iPrOH - Acetone Acetone Acetone

Simplified catalytic cycle for ATH of ketones.

References

Application Notes and Protocols for the Deprotection of Benzyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the removal of the benzyl (Bn) protecting group, a common and robust protecting group for alcohols, amines, and carboxylic acids in organic synthesis. The benzyl group is favored for its stability across a wide range of reaction conditions. However, its effective removal is a critical step in the final stages of synthesizing complex molecules. These application notes detail the most common deprotection strategies, including catalytic hydrogenation, dissolving metal reduction, oxidative cleavage, and acid-mediated cleavage, providing detailed protocols and a comparative summary to aid in method selection.

Comparison of Benzyl Deprotection Methods

The choice of deprotection method is critical and depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups. The following table summarizes the key aspects of the most common methods for benzyl group removal.

MethodReagents & ConditionsTypical Substrates & Functional Group ToleranceAdvantagesDisadvantages & Limitations
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%), or Pd(OH)₂/C (Pearlman's catalyst), in solvents like MeOH, EtOH, or EtOAc at room temperature and atmospheric pressure.[1][2]Broad applicability for O-Bn and N-Bn groups. Sensitive to other reducible functional groups like alkenes, alkynes, nitro groups, and some other protecting groups (e.g., Cbz).High efficiency and clean reactions with toluene as the primary byproduct, which is easily removed.[2] Considered a green and sustainable method.[3]The catalyst can be pyrophoric. The use of hydrogen gas requires special care. Catalyst poisoning can be an issue, especially with sulfur-containing compounds.[3] Not suitable for substrates with functional groups susceptible to reduction.[4][5]
Catalytic Transfer Hydrogenation A hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene with a palladium catalyst.[2][6]Similar to catalytic hydrogenation, but offers an alternative when direct use of H₂ gas is not desirable.Avoids the direct handling of hydrogen gas, making it a safer alternative.[7]May require higher catalyst loading or longer reaction times compared to direct hydrogenation.
Dissolving Metal Reduction (Birch Reduction) Sodium or lithium metal in liquid ammonia, often with an alcohol as a proton source.[8][9]Effective for the cleavage of benzyl ethers and amines. Can also reduce aromatic rings.Powerful reduction method for stubborn benzyl groups.Harsh reaction conditions (low temperature, strong base). Not compatible with many functional groups. Requires specialized equipment for handling liquid ammonia and alkali metals.[10][11]
Oxidative Cleavage Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (CAN), or ozone.[12][13][14] Visible-light-mediated methods with a photocatalyst are also emerging.[4][5][11]Particularly useful for p-methoxybenzyl (PMB) ethers, but can also be applied to simple benzyl ethers.[13][14] Offers orthogonality to reductive methods.Mild conditions for certain substrates. Can be highly selective, for instance, cleaving PMB ethers in the presence of benzyl ethers.[13]Stoichiometric amounts of oxidants are often required. Side reactions like oxidation of other functional groups can occur.[15]
Acid-Mediated Cleavage Strong acids like trifluoroacetic acid (TFA), trifluoromethanesulfonic acid (TFMSA), or Lewis acids such as BBr₃ or BCl₃.[12][16][17]Generally applicable but limited to substrates that can tolerate strong acidic conditions.[14]Metal-free and avoids the use of hydrogen gas. Can be advantageous for large-scale synthesis where metal contamination is a concern.[18]Harsh conditions can lead to side reactions or degradation of sensitive substrates. Not suitable for acid-labile protecting groups.

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol describes a general and widely used procedure for the deprotection of a benzyl ether using palladium on carbon (Pd/C) and hydrogen gas.[2][7]

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (e.g., a hydrogen-filled balloon or a hydrogenation apparatus)

  • Round-bottom flask

  • Stir bar

  • Septum

  • Vacuum/inert gas manifold

  • Celite® for filtration

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent like methanol or ethanol (typically 10-20 mL per gram of substrate) in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C (typically 10 mol% with respect to the substrate) to the solution under a stream of inert gas (e.g., nitrogen or argon).

  • Seal the flask with a septum.

  • Connect the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere filled with hydrogen.[7]

  • If using a balloon, ensure it is securely attached and provides a positive pressure of hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.[2]

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

  • The crude product can be purified further by chromatography or recrystallization if necessary.

Method 2: Oxidative Cleavage using DDQ

This protocol outlines the deprotection of a benzyl ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method is particularly effective for p-methoxybenzyl (PMB) ethers but can be applied to benzyl ethers, sometimes requiring photoirradiation.[13][14]

Materials:

  • Benzyl-protected substrate

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Round-bottom flask

  • Stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Add DDQ (typically 1.1-1.5 eq) to the solution in portions at room temperature while stirring.

  • Monitor the reaction by TLC. The reaction mixture will typically change color as the reaction progresses.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Deprotection Strategy and Mechanism

To aid in the selection of an appropriate deprotection method and to understand the underlying chemical transformation, the following diagrams illustrate the decision-making workflow and the mechanism of the most common deprotection technique.

Deprotection_Workflow Decision Workflow for Benzyl Deprotection start Benzyl-Protected Substrate q1 Are other reducible groups present? (e.g., alkenes, alkynes, nitro) start->q1 hydrogenation Catalytic Hydrogenation (H2, Pd/C) q1->hydrogenation No oxidative Oxidative Cleavage (DDQ, CAN) q1->oxidative Yes q2 Is the substrate acid-sensitive? acid Acid-Mediated Cleavage (TFA, BBr3) q2->acid No birch Dissolving Metal Reduction (Na, liq. NH3) q2->birch Yes q3 Is the substrate base-sensitive or oxidatively sensitive? q3->acid Yes q3->birch No hydrogenation->q3 oxidative->q2

Caption: A flowchart to guide the selection of a suitable benzyl deprotection method.

Caption: The catalytic cycle for the hydrogenolysis of a benzyl ether.

References

Application Notes and Protocols for the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of complex natural products using innovative chemical strategies. The methodologies highlighted herein offer significant advantages in terms of efficiency and elegance, paving the way for the development of novel therapeutics and research tools.

Dithiodiketopiperazines: Epicoccin G and Rostratin A via a Key Double C(sp³)–H Activation

The total synthesis of the complex dithiodiketopiperazine natural products, (–)-epicoccin G and (–)-rostratin A, was achieved through a highly efficient and scalable route. A key innovation in this synthesis is the simultaneous construction of two five-membered rings via a twofold palladium-catalyzed C(sp³)–H activation. This strategy significantly shortens the synthetic sequence compared to previous approaches.

The overall synthesis of epicoccin G was completed in 14 steps with an impressive overall yield of 19.6%, while the more structurally complex rostratin A was synthesized in 17 steps with a 12.7% overall yield.[1] This efficient route provides access to these biologically active molecules on a multigram scale, facilitating further investigation into their therapeutic potential.

Experimental Workflow: Synthesis of a Common Intermediate

The following diagram illustrates the key steps towards the synthesis of a common intermediate for both Epicoccin G and Rostratin A, highlighting the pivotal C-H activation step.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_products Final Products start Commercially Available Starting Materials epoxidation Enantioselective Organocatalytic Epoxidation start->epoxidation Several Steps intermediate1 Bis-triflate Precursor epoxidation->intermediate1 ch_activation Key Step: Double C(sp³)–H Activation (Pd-catalyzed) intermediate1->ch_activation common_intermediate Common Intermediate ch_activation->common_intermediate epicoccin (–)-Epicoccin G common_intermediate->epicoccin Further Steps rostratin (–)-Rostratin A common_intermediate->rostratin Further Steps

Caption: Synthetic strategy for Epicoccin G and Rostratin A.

Quantitative Data for Key C-H Activation Step
StepReactantCatalystSolventTemperatureTimeYield
Double C(sp³)–H ActivationBis-triflate PrecursorPd(OAc)₂ (10 mol %)Toluene110 °C16 h75%
P(2-furyl)₃ (40 mol %)
K₂CO₃ (3.0 equiv)
Experimental Protocol: Double C(sp³)–H Activation

To a solution of the bis-triflate precursor (1.0 equiv) in toluene (0.05 M) were added K₂CO₃ (3.0 equiv), P(2-furyl)₃ (0.4 equiv), and Pd(OAc)₂ (0.1 equiv). The reaction mixture was degassed and heated to 110 °C for 16 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the common intermediate.

Biological Activity and Signaling Pathway of Dithiodiketopiperazines

Dithiodiketopiperazines, including Epicoccin G, have demonstrated a range of biological activities, including cytotoxic effects against cancer cells and antiviral properties. While the precise signaling pathways are still under investigation for many members of this class, their biological effects are often attributed to their ability to induce apoptosis and modulate key cellular processes. Further research is needed to fully elucidate the specific molecular targets and signaling cascades affected by Epicoccin G and Rostratin A.

Ingenol Total Synthesis via a Photocycloaddition-Fragmentation Strategy

The total synthesis of the complex diterpenoid (±)-ingenol represents a landmark achievement in organic synthesis. A key challenge in synthesizing ingenol is the construction of the highly strained "inside-outside" trans-intrabridgehead stereochemistry of the BC ring system. The Winkler synthesis elegantly addresses this challenge through a novel intramolecular dioxenone photocycloaddition-fragmentation sequence.

The overall synthesis was accomplished in 38 steps with an overall yield of 0.06%.[2] This pioneering work provided a blueprint for accessing the intricate ingenane core.

Experimental Workflow: Key Photocycloaddition-Fragmentation

The following diagram outlines the critical sequence for establishing the core architecture of ingenol.

dioxenone Dioxenone Precursor photocycloaddition Key Step 1: Intramolecular [2+2] Photocycloaddition dioxenone->photocycloaddition photoadduct Cyclobutane Photoadduct photocycloaddition->photoadduct fragmentation Key Step 2: Base-mediated Fragmentation photoadduct->fragmentation ingenane_core Ingenane Core with trans-Intrabridgehead Stereochemistry fragmentation->ingenane_core

Caption: Key photocycloaddition-fragmentation sequence in Ingenol synthesis.

Quantitative Data for Key Steps
StepReactantReagents/ConditionsSolventTemperatureYield
Intramolecular PhotocycloadditionDioxenone Precursorhν (450 W Hanovia)Acetone0 °C60%
FragmentationPhotoadductK₂CO₃, MeOHMethanolRoom Temp.85%
Experimental Protocol: Intramolecular Dioxenone Photocycloaddition

A solution of the dioxenone precursor in acetone (0.01 M) was irradiated with a 450 W Hanovia medium-pressure mercury lamp through a Pyrex filter at 0 °C. The reaction was monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the cyclobutane photoadduct.

Experimental Protocol: Base-Mediated Fragmentation

To a solution of the photoadduct in methanol (0.1 M) was added potassium carbonate. The mixture was stirred at room temperature until the reaction was complete as indicated by TLC. The solvent was removed, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by flash chromatography to afford the ingenane core.

Signaling Pathway of Ingenol and its Analogs

Ingenol and its derivatives are well-known activators of Protein Kinase C (PKC).[3][4][5] This activation triggers a cascade of downstream signaling events, including the mitogen-activated protein kinase (MAPK) pathway.

ingenol Ingenol Derivative pkc Protein Kinase C (PKCδ) ingenol->pkc Activates raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk cellular_response Cellular Responses (e.g., Apoptosis, Cell Cycle Arrest) erk->cellular_response Leads to cluster_bb Building Blocks cluster_fragments Fragment Assembly cluster_macro Macrolide Core Formation bb1 Building Block 1 left_fragment Left-hand Fragment bb1->left_fragment bb2 Building Block 2 bb2->left_fragment bb3 ... right_fragment Right-hand Fragment bb3->right_fragment bb4 Building Block n bb4->right_fragment seco_acid Seco-acid Precursor left_fragment->seco_acid right_fragment->seco_acid macrocyclization Key Step: Macrocyclization seco_acid->macrocyclization macrolide Macrolide Core macrocyclization->macrolide cluster_ribosome Bacterial Ribosome (50S Subunit) ribosome Ribosome ptc Peptidyl Transferase Center (PTC) npet Nascent Peptide Exit Tunnel (NPET) ptc->npet Passage of polypeptide inhibition Inhibition of Protein Synthesis npet->inhibition Blockage leads to macrolide Macrolide Antibiotic macrolide->npet Binds within polypeptide Growing Polypeptide Chain

References

Application Notes and Protocols for Reactions Involving 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, conformationally restricted structure makes it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the development of treatments for neurological disorders and as antitumor agents.[1] This document provides detailed experimental protocols for the synthesis and key reactions of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, a commonly used enantiomer.

Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and Derivatives

The synthesis of the title compound and its derivatives typically starts from the readily available chiral precursor, trans-4-hydroxy-L-proline. The overall synthetic pathway involves the formation of the bicyclic ring system, followed by functionalization of the secondary amine.

Overall Synthetic Workflow

A trans-4-hydroxy-L-proline B Multi-step synthesis A->B e.g., tosylation, reduction, cyclization C (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide B->C D Basification C->D NaOMe E (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (Free Base) D->E F N-Boc Protection E->F Boc₂O, Et₃N G tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate F->G H Hydrogenolysis G->H H₂, Pd/C I tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate H->I J Multicomponent Reaction I->J CS₂, Amine, MgO K Dithiocarbamate Derivatives J->K

Caption: Synthetic pathway from trans-4-hydroxy-L-proline to functionalized diazabicyclo[2.2.1]heptane derivatives.

Experimental Protocols

Protocol 1: Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

The synthesis from trans-4-hydroxy-L-proline involves a multi-step process, including tosylation, reduction, and cyclization with benzylamine.[2] A detailed, multi-step synthetic procedure is outlined in the literature.[2][3][4][5]

Protocol 2: Preparation of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (Free Base)

The free base is typically generated from its dihydrobromide salt just before use.[6]

Reaction Scheme:

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane·2HBr + 2 NaOMe → (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane + 2 NaBr + 2 MeOH

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide350.09--
Sodium methoxide (NaOMe)54.02--
Methanol (MeOH)32.04--

Procedure:

  • (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is treated with a solution of sodium methoxide in methanol.[6]

  • The resulting mixture is typically used in the subsequent step without prolonged storage.[6]

Protocol 3: N-Boc Protection of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

The protection of the secondary amine is a common step to allow for selective reaction at the other nitrogen atom.[6]

Reaction Workflow:

A Dissolve Free Base in Dichloromethane B Cool to 0 °C (Ice Bath) A->B C Add Di-tert-butyl dicarbonate (Boc₂O) in portions B->C D Add Triethylamine (Et₃N) C->D E Warm to Room Temperature and Stir D->E F Work-up and Purification E->F G Obtain N-Boc Protected Product F->G

Caption: Workflow for the N-Boc protection of this compound.

Materials and Reaction Parameters:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane188.2728.0148.721.0
Dichloromethane (DCM)-200 mL--
Di-tert-butyl dicarbonate (Boc₂O)218.2541.24188.52~1.27
Triethylamine (Et₃N)101.1926.25 mL188.52~1.27

Procedure:

  • In a 250 mL round-bottom flask, dissolve 28 g (148.72 mmol) of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane in 200 mL of dichloromethane.[6]

  • Place the flask in an ice bath to cool the solution.[6]

  • Add 41.24 g (188.52 mmol) of di-tert-butyl dicarbonate to the reaction mixture in portions.[6]

  • Add 26.25 mL (188.52 mmol) of triethylamine to the flask.[6]

  • Allow the reaction flask to slowly warm to room temperature and continue stirring.[6]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up and the product is purified, typically yielding the N-Boc protected product in good yield.

Protocol 4: Hydrogenolysis for Benzyl Group Removal

The benzyl group can be removed via catalytic hydrogenation to yield the free secondary amine, which can be further functionalized.[4]

Reaction Scheme:

tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate + H₂ --(Pd/C)--> tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate + Toluene

Materials and Reaction Conditions:

ReagentCatalystSolventAtmosphere
tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate10% Palladium on Carbon (Pd/C)MethanolH₂ (1 atm)

Procedure:

  • Dissolve the N-Boc protected benzyl derivative (e.g., 0.8 mmol) in methanol (3 mL).[4]

  • Add 10% Pd/C catalyst (e.g., 0.1 g) to the solution.[4]

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm).[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.[4]

  • Concentrate the filtrate to obtain the crude product, which can be further purified by flash column chromatography.[4]

Application in Drug Discovery: Multicomponent Synthesis of Dithiocarbamates

The debenzylated N-Boc protected scaffold is a versatile intermediate for creating diverse molecular libraries. One such application is the one-pot synthesis of dithiocarbamate derivatives, which have shown potential as antitumor agents.[6][7]

Reaction Logic:

A N-Boc-DBH E One-Pot Reaction in Methanol A->E B Carbon Disulfide (CS₂) B->E C Primary/Secondary Amine C->E D MgO (Catalyst) D->E F Dithiocarbamate Product E->F

Caption: Logical relationship for the one-pot multicomponent synthesis of dithiocarbamates.

Materials and Reaction Parameters:

ReagentMoles (mmol)Molar Ratio
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (N-Boc-DBH)1.01.0
Magnesium Oxide (MgO)0.50.5
Carbon Disulfide (CS₂)1.51.5
Amine reactant1.01.0
Methanol3 mL-

Procedure:

  • To an oven-dried screw-cap reaction tube containing a magnetic stir bar, add N-Boc-DBH (1 mmol), MgO (0.5 mmol), and 3 mL of methanol.[6]

  • Cool the stirred mixture to 0 °C.[6]

  • Add carbon disulfide (1.5 mmol) dropwise to the mixture.[6]

  • After stirring for 30 minutes, slowly add the respective amine reactant (1 mmol).[6]

  • Continue stirring the reaction mixture overnight at ambient temperature.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product is isolated and purified.

Characterization Data

Physicochemical Properties of (1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide:

PropertyValue
Molecular Formula C₁₂H₁₆N₂ · 2HBr
Molecular Weight 350.09 g/mol
Appearance White to almost white powder/crystal
Melting Point 270 °C (dec.)
Optical Rotation [α]20/D +15.0 to +17.0° (c = 3 in 2 M NaOH)
CAS Number 116258-17-4

Physicochemical Properties of this compound (Free Base):

PropertyValue
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
CAS Number 114086-14-5

Note: Detailed ¹H and ¹³C NMR data for the title compound were not explicitly consolidated in the searched literature. Researchers should perform standard characterization (NMR, MS, etc.) to confirm the identity and purity of their synthesized compounds.

Safety Information

This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All reactions should be performed in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the well-established route from (S)-trans-4-hydroxyproline.

Issue 1: Low yield in the initial tosylation of (S)-trans-4-hydroxyproline.

  • Question: My initial reaction to protect the amino group of (S)-trans-4-hydroxyproline with tosyl chloride is giving a low yield. What are the possible causes and solutions?

  • Answer:

    • pH Control: Maintaining the appropriate basicity is crucial for this reaction. The reaction is typically run in the presence of a base like sodium carbonate to neutralize the HCl generated. Ensure the pH is sufficiently high to deprotonate the amine but not so high as to cause unwanted side reactions.

    • Reagent Quality: Use fresh, high-quality p-toluenesulfonyl chloride (TsCl). Old or degraded TsCl can lead to lower yields.

    • Reaction Time and Temperature: While the reaction is often run at room temperature, extended reaction times (e.g., 48 hours) may be necessary for complete conversion.[1] Microwave irradiation has been shown to significantly reduce the reaction time to 30 minutes while achieving high yields.[1]

    • Extraction and Purification: Ensure proper workup procedures to minimize product loss. Extraction with a suitable organic solvent and careful purification by recrystallization are important.

Issue 2: Inefficient reduction of the carboxylic acid.

  • Question: The reduction of the tosylated hydroxyproline to the corresponding diol is incomplete. How can I improve this step?

  • Answer:

    • Reducing Agent: Sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate is a common and effective reagent for this reduction.[2] Ensure the reagents are added carefully and at a controlled temperature (e.g., 0 °C to room temperature).

    • Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent for this reaction. Ensure the solvent is dry, as water can quench the reducing agent.

    • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it goes to completion before quenching.

Issue 3: Low yield during the cyclization step to form the bicyclic ring.

  • Question: The final cyclization step with benzylamine to form 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane is resulting in a low yield. What factors can I optimize?

  • Answer:

    • Leaving Group: The efficiency of the intramolecular nucleophilic substitution can be dependent on the leaving groups. While tosylates are commonly used, replacing them with mesylates has been reported to slightly improve the yield of a similar cyclization reaction.

    • Solvent and Temperature: The reaction is typically performed in a high-boiling solvent like toluene at reflux to drive the reaction to completion.[2]

    • Base: While benzylamine itself acts as a base, the addition of a non-nucleophilic base could potentially improve the reaction by scavenging any generated acid.

    • Microwave Irradiation: This step can also be significantly accelerated using microwave irradiation, reducing the reaction time from hours to minutes.[1]

Issue 4: Difficulty in the deprotection of the tosyl group.

  • Question: I am having trouble removing the N-tosyl group to obtain the final product. What are the best conditions for this deprotection?

  • Answer:

    • Reagents: A common method for N-detosylation is treatment with strong acid, such as 48% hydrobromic acid (HBr).[1]

    • Reaction Time and Temperature: The reaction is typically heated to reflux. Conventional heating may require several hours (2-6 hours).[1]

    • Microwave-Assisted Deprotection: The use of microwave irradiation can dramatically shorten the reaction time for detosylation to as little as 30 minutes, often with improved yields (up to 98%).[1]

    • Workup: After deprotection, careful neutralization and extraction are necessary to isolate the free base of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane?

A1: The most common and commercially available chiral starting material is (S)-trans-4-hydroxyproline.[1]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, other routes exist. One notable alternative involves a Diels-Alder reaction between cyclopentadiene and an in-situ generated iminium salt from benzylamine and formaldehyde, which can produce N-benzyl-2-azanorbornene derivatives. However, the synthesis of the specific 2,5-diaza bicyclic system is most reliably achieved from hydroxyproline.

Q3: What are some common side products in this synthesis?

A3: Potential side products can include incompletely reacted intermediates from any of the steps. During cyclization, intermolecular side reactions could lead to oligomeric or polymeric materials, although the intramolecular reaction is generally favored. During deprotection, side reactions related to the strong acidic conditions might occur if the substrate has other acid-labile functional groups.

Q4: How can I purify the final product, this compound?

A4: The final product is often obtained as a dihydrobromide or dihydrochloride salt, which can be purified by recrystallization.[2][3] The free base is an oil and can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Q5: Can microwave irradiation be used to improve the synthesis?

A5: Yes, microwave irradiation has been successfully applied to several steps in the synthesis of the 2,5-diazabicyclo[2.2.1]heptane core, significantly reducing reaction times for tosylation, cyclization, and detosylation steps.[1]

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of (1S,4S)-N-Benzyl-N'-tosyl-2,5-diazabicyclo[2.2.1]heptane and subsequent detosylation.

StepMethodReagents and ConditionsReaction TimeYield (%)Reference
Cyclization ConventionalDitosylated prolinol, Benzylamine, Toluene, Reflux2-24 hoursGood[1]
Cyclization MicrowaveDitosylated prolinol, Benzylamine30-90 minutesGood[1]
Detosylation Conventional48% HBr, Reflux2-6 hoursGood[1]
Detosylation Microwave48% HBr, 75W, 110°C30 minutes98%[1]

Experimental Protocols

Protocol 1: Synthesis of (1S,4S)-2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane (Conventional Method)

This protocol is based on the general method described for the synthesis of the diazabicyclic core.

  • Step 1: N-Tosylation of (S)-trans-4-hydroxyproline.

    • Dissolve (S)-trans-4-hydroxyproline in an aqueous solution of sodium carbonate.

    • Add p-toluenesulfonyl chloride portion-wise at 0-5 °C.

    • Stir the mixture at room temperature for 48 hours.

    • Acidify the reaction mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain N-tosyl-(S)-trans-4-hydroxyproline.

  • Step 2: Reduction of the Carboxylic Acid.

    • Dissolve the product from Step 1 in anhydrous THF.

    • Add sodium borohydride followed by the slow addition of boron trifluoride etherate at 0 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product.

  • Step 3: Ditosylation of the Diol.

    • Dissolve the diol from Step 2 in pyridine or toluene.

    • Add p-toluenesulfonyl chloride and stir at room temperature.

    • Work up the reaction to isolate the ditosylated intermediate.

  • Step 4: Cyclization with Benzylamine.

    • Dissolve the ditosylated intermediate in toluene.

    • Add benzylamine and reflux the mixture for 2-24 hours.

    • Cool the reaction, wash with water, and purify the product by column chromatography or recrystallization to yield (1S,4S)-2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane.[1]

Protocol 2: Microwave-Assisted Detosylation of (1S,4S)-2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane. [1]

  • Place (1S,4S)-2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane in a microwave reactor vessel.

  • Add 48% aqueous hydrobromic acid.

  • Irradiate the mixture at 75W and 110°C for 30 minutes.

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The product can be further purified by distillation or by forming a salt and recrystallizing.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Tosylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Ditosylation cluster_step4 Step 4: Cyclization cluster_step5 Step 5: Detosylation start (S)-trans-4-Hydroxyproline step1 N-Tosyl-(S)-trans-4-hydroxyproline start->step1 TsCl, Na2CO3 step2 N-Tosyl Prolinol Diol step1->step2 NaBH4, BF3.OEt2 step3 Ditosylated Intermediate step2->step3 TsCl, Pyridine step4 (1S,4S)-2-tosyl-5-benzyl- 2,5-diazabicyclo[2.2.1]heptane step3->step4 Benzylamine, Toluene, Reflux step5 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane step4->step5 48% HBr, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Potential Solutions problem Low Product Yield cause1 Poor Reagent Quality problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Inefficient Purification problem->cause3 cause4 Side Reactions problem->cause4 solution1a Use Fresh Reagents cause1->solution1a solution2a Optimize Temperature cause2->solution2a solution2b Optimize Reaction Time (Consider Microwave) cause2->solution2b solution2c Ensure Anhydrous Conditions cause2->solution2c solution3a Improve Extraction Technique cause3->solution3a solution3b Optimize Recrystallization /Chromatography cause3->solution3b solution4a Modify Reaction Concentration cause4->solution4a

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Synthesis of Diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diazabicyclo[2.2.1]heptane and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of diazabicyclo[2.2.1]heptane, particularly when starting from trans-4-hydroxy-L-proline.

Issue 1: Low Yield in the Intramolecular Cyclization Step

Q: My intramolecular cyclization to form the diazabicyclo[2.2.1]heptane core is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in this crucial ring-forming step can be attributed to several factors, primarily related to the efficiency of the leaving group and the reaction conditions.

  • Suboptimal Leaving Group: The choice of leaving group on the hydroxyl- and amino-derived moieties is critical for an efficient intramolecular nucleophilic substitution. While tosylates (Ts) are commonly used, mesylates (Ms) have been reported to improve yields.[1][2]

  • Incomplete Reaction: The reaction may not be going to completion. Ensure you are monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Side Reactions: Competing intermolecular reactions can occur, leading to the formation of polymers or other side products.[3][4] Maintaining a high dilution can favor the desired intramolecular cyclization.

  • Steric Hindrance: Bulky protecting groups on the nitrogen atoms can sterically hinder the intramolecular cyclization.

Troubleshooting Workflow for Low Cyclization Yield

cluster_leaving_group Leaving Group Optimization cluster_reaction_conditions Reaction Condition Optimization cluster_side_products Side Product Analysis start Low Cyclization Yield check_leaving_group Evaluate Leaving Group start->check_leaving_group check_reaction_conditions Assess Reaction Conditions start->check_reaction_conditions analyze_side_products Analyze for Side Products start->analyze_side_products ots_vs_oms Compare OTs vs. OMs check_leaving_group->ots_vs_oms monitor_completion Monitor reaction to completion (TLC) check_reaction_conditions->monitor_completion high_dilution Employ high dilution check_reaction_conditions->high_dilution optimize_temperature Optimize temperature check_reaction_conditions->optimize_temperature characterize_impurities Characterize impurities (NMR, MS) analyze_side_products->characterize_impurities consider_other_lg Consider other leaving groups ots_vs_oms->consider_other_lg If yield still low end Improved Yield consider_other_lg->end optimize_temperature->end adjust_conditions Adjust conditions to minimize side reactions characterize_impurities->adjust_conditions adjust_conditions->end start trans-4-hydroxy-L-proline step1 N- and O-Protection start->step1 Protecting Group Reagents step2 Reduction of Carboxylic Acid step1->step2 Reducing Agent (e.g., LiAlH4) step3 Activation of Hydroxyl Groups (e.g., Tosylation) step2->step3 TsCl or MsCl, Base step4 Intramolecular Cyclization step3->step4 Amine (e.g., Benzylamine) step5 Deprotection step4->step5 Deprotection Reagent (e.g., HBr/AcOH) step6 N-Boc Protection step5->step6 Boc Anhydride end (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane step6->end

References

Technical Support Center: Purification of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and its salts. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound available?

A1: this compound is commonly available as the free base or as a salt, such as the dihydrobromide or dihydrochloride salt.[1][2][3][4] The salt forms often exhibit enhanced stability and solubility in certain solvents, making them easier to handle and store.[2]

Q2: What are the typical impurities I might encounter?

A2: Potential impurities can include starting materials from the synthesis, by-products from side reactions, and solvents. If the compound is synthesized, unreacted precursors or reagents from steps like N-alkylation or deprotection (e.g., of a Boc group) could be present.[5] Solvents used in the synthesis and purification, such as dichloromethane, ethyl acetate, or methanol, may also be retained in the final product.[5]

Q3: My purified product has a low melting point or appears as an oil. What should I do?

A3: If your this compound (free base) is an oil or has a depressed melting point, it may indicate the presence of impurities or residual solvent. Further purification by column chromatography or conversion to a salt followed by recrystallization may be necessary. The dihydrobromide salt, for example, is a crystalline solid with a high melting point (decomposes at ~270 °C).[2]

Q4: I am having trouble with the solubility of the dihydrobromide salt. What solvents are recommended?

A4: The dihydrobromide salt's solubility can be limited in some organic solvents. For analytical purposes, such as NMR, deuterated methanol (CD3OD) has been used.[6] For reactions or other applications, aqueous solutions or polar protic solvents are often suitable. One source mentions using a 2 mol/L NaOH solution for optical rotation measurements, indicating solubility in aqueous base.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Add a co-solvent (anti-solvent) dropwise to decrease solubility.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Product precipitates as an oil - Solution is too concentrated.- Cooling rate is too fast.- Gently warm the solution to redissolve the oil, then add a small amount of the primary solvent.- Allow the solution to cool more slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Crystals are colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and filter it through celite before crystallization.- Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities - Incorrect eluent system.- Column overloading.- Perform thin-layer chromatography (TLC) with different solvent systems to find an optimal eluent with good separation (Rf of product ~0.3-0.5). Common eluents include petroleum ether/ethyl acetate or heptane/ethyl acetate.[5]- Use a larger column or a smaller amount of crude product.
Product is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a heptane/ethyl acetate mixture.
Streaking or tailing of spots on TLC - Compound may be interacting strongly with the silica gel (if it's a basic amine).- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system to improve the peak shape and elution.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Free Base)

This protocol is a general guideline based on literature precedents.[5][7]

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether or heptane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed silica gel bed.

  • Elution:

    • Begin eluting with the starting solvent system (e.g., petroleum ether/ethyl acetate, 10:3).[7]

    • Gradually increase the polarity of the eluent as needed to elute the desired compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization of the Dihydrobromide Salt

This is a general procedure for recrystallization.

  • Dissolution:

    • In a flask, add the crude (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

    • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol/diethyl ether or water/DMF) to dissolve the solid completely.[6][8]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution through a pre-warmed funnel with filter paper or a celite pad to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis Output cluster_purification Purification Options cluster_final_product Final Product Crude_Product Crude 2-Benzyl-2,5- diazabicyclo[2.2.1]heptane Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Salt_Formation Conversion to Salt (e.g., Dihydrobromide) Crude_Product->Salt_Formation Pure_Free_Base Pure Free Base Column_Chromatography->Pure_Free_Base Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Salt Pure Crystalline Salt Recrystallization->Pure_Salt

Caption: General purification pathways for this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting Start Purification Attempt Check_Purity Check Purity (TLC, NMR, MP) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No No_Crystals No Crystals Form Impure->No_Crystals Oiling_Out Product Oils Out Impure->Oiling_Out Poor_Separation Poor Separation Impure->Poor_Separation Recrystallization_Actions - Concentrate Solution - Add Anti-Solvent - Scratch Flask - Slower Cooling No_Crystals->Recrystallization_Actions Oiling_Out->Recrystallization_Actions Recrystallization_Actions->Start Retry Chromatography_Actions - Optimize Eluent (TLC) - Check Column Loading - Add Modifier (e.g., Et3N) Poor_Separation->Chromatography_Actions Chromatography_Actions->Start Retry

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of the Monobenzylated Product and Presence of Multiple Byproducts

Question: My reaction is showing a low yield of the desired this compound, and I am observing multiple spots on my TLC analysis, some with higher and some with lower polarity. What are the likely side reactions?

Answer: Several side reactions can lead to a complex reaction mixture and a low yield of the desired monosubstituted product. The primary culprits are typically over-alkylation and the formation of quaternary ammonium salts.

Troubleshooting Steps:

  • Control Stoichiometry: Use a controlled excess of the diamine relative to the benzylating agent. This will statistically favor mono-alkylation. A starting point is to use a 2:1 to 4:1 molar ratio of the diamine to benzyl halide.

  • Slow Addition: Add the benzyl halide dropwise to the solution of the diamine at a low temperature (e.g., 0 °C) to maintain a low concentration of the alkylating agent throughout the reaction, which helps to minimize over-alkylation.

  • Choice of Base: A bulky, non-nucleophilic base can be used to scavenge the acid byproduct (e.g., HBr or HCl) without competing in the alkylation reaction.

  • Monitoring the Reaction: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for maximizing the yield of the mono-substituted product before significant amounts of the di-substituted product are formed.

Issue 2: Presence of an Impurity with a Similar Polarity to the Starting Material

Question: I have an impurity that is difficult to separate from the unreacted 2,5-diazabicyclo[2.2.1]heptane. What could this be?

Answer: If you are synthesizing the 2,5-diazabicyclo[2.2.1]heptane core from a protected precursor, such as a tosyl-protected intermediate, this impurity is likely the result of incomplete deprotection. Residual tosyl groups can be difficult to remove and may persist in the final product.

Troubleshooting Steps:

  • Ensure Complete Deprotection: Extend the reaction time or use a stronger deprotection agent if necessary. For example, if using HBr for detosylation, ensure the reaction goes to completion.

  • Purification: Careful column chromatography with a suitable solvent system should allow for the separation of the desired amine from the more polar tosyl-containing impurity.

Issue 3: Inconsistent Stereochemistry in the Final Product

Question: I am starting with a chiral precursor (e.g., from L-hydroxyproline), but I am concerned about the stereochemical integrity of my final product. Can epimerization occur?

Answer: Yes, epimerization is a potential side reaction, particularly if your synthetic route involves basic conditions. The α-carbon to a carbonyl group or in certain strained ring systems can be susceptible to epimerization in the presence of a base.[4] For instance, in syntheses starting from proline derivatives, basic conditions can lead to the loss of stereochemical purity.

Troubleshooting Steps:

  • Avoid Strong Bases where Possible: If epimerization is a concern, explore alternative synthetic routes that utilize neutral or acidic conditions.

  • Use of Non-nucleophilic Bases: If a base is required, consider using a sterically hindered, non-nucleophilic base to minimize interaction with the chiral centers.

  • Chiral Analysis: Use chiral HPLC or NMR with a chiral shift reagent to analyze the enantiomeric or diastereomeric purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the N-benzylation of 2,5-diazabicyclo[2.2.1]heptane?

A1: The most common byproduct is the dibenzylated compound, 2,5-Dibenzyl-2,5-diazabicyclo[2.2.1]heptane, due to the presence of two reactive secondary amine groups in the starting material.

Q2: How can I effectively purify this compound?

A2: Purification is typically achieved by column chromatography on silica gel. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or methanol in dichloromethane) can effectively separate the mono-benzylated product from the unreacted diamine, the di-benzylated byproduct, and other impurities.[5] The product can also be isolated as its dihydrobromide or dihydrochloride salt, which can often be purified by recrystallization.[6][7]

Q3: Can I use protecting groups to achieve selective monobenzylation?

A3: Yes, a common strategy for selective mono-alkylation of symmetric diamines is to use a protecting group.[8][9] For example, you can first introduce a protecting group like Boc (tert-butoxycarbonyl) onto one of the nitrogen atoms, perform the benzylation on the unprotected nitrogen, and then remove the Boc group. This multi-step process can offer higher selectivity and yield of the desired mono-benzylated product.

Quantitative Data

The ratio of mono- to di-benzylated product is highly dependent on the reaction conditions. The following table provides a hypothetical representation of how stoichiometry can influence product distribution.

Molar Ratio (Diamine:Benzyl Halide)Expected Mono-benzylated Product Yield (%)Expected Di-benzylated Product Yield (%)
1:140-5020-30
2:160-7010-15
4:1>80<5

Note: These are illustrative values. Actual yields will vary based on specific reaction conditions such as temperature, concentration, and reaction time.

Experimental Protocols

Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide [6]

This protocol outlines a typical synthesis starting from a protected precursor.

Step 1: Tosylation of Hydroxyproline (Details of this initial step can be found in the cited literature)

Step 2: Formation of the Bicyclic Amine (Details of the multi-step conversion of tosylated hydroxyproline to the diazabicyclo[2.2.1]heptane core are available in the cited literature)

Step 3: N-Benzylation To a solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane in a suitable solvent such as acetonitrile or DMF, is added a base (e.g., K₂CO₃ or Et₃N). The mixture is cooled to 0 °C, and benzyl bromide (1.0 eq) is added dropwise. The reaction is stirred at room temperature and monitored by TLC.

Step 4: Work-up and Purification Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 5: Salt Formation The purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of HBr in acetic acid or aqueous HBr to precipitate the dihydrobromide salt, which can be further purified by recrystallization.

Visualizations

Troubleshooting_Synthesis cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Guide cluster_solutions1 Solutions for Issue 1 cluster_solutions2 Solutions for Issue 2 cluster_solutions3 Solutions for Issue 3 start Start Synthesis reaction N-Benzylation Reaction start->reaction workup Work-up & Purification reaction->workup issue1 Low Yield & Multiple Byproducts reaction->issue1 Check TLC product Desired Product workup->product issue2 Impurity with Similar Polarity to Starting Material workup->issue2 Check Purity issue3 Inconsistent Stereochemistry product->issue3 Check Stereochemistry sol1a Control Stoichiometry issue1->sol1a sol1b Slow Addition issue1->sol1b sol1c Optimize Base issue1->sol1c sol1d Monitor Reaction issue1->sol1d sol2a Ensure Complete Deprotection issue2->sol2a sol2b Optimize Purification issue2->sol2b sol3a Avoid Strong Bases issue3->sol3a sol3b Chiral Analysis issue3->sol3b

References

Technical Support Center: Optimizing Asymmetric Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during asymmetric alkylation experiments. The goal is to help you optimize reaction conditions to achieve high yield and stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Poor Enantioselectivity or Diastereoselectivity

Q1: My reaction shows low enantiomeric excess (ee) or diastereomeric excess (de). What are the primary factors to investigate?

A1: Low stereoselectivity is a common issue that can stem from several sources. A systematic investigation of the following parameters is recommended:

  • Chiral Ligand/Auxiliary Purity: The enantiomeric purity of your chiral source is critical. Ensure the chiral ligand or auxiliary is of high enantiomeric purity, as any contamination with the other enantiomer will directly decrease the ee of your product.[1]

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity.[1] Often, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher selectivity.[1][2] However, excessively low temperatures might stall the reaction.[2]

  • Solvent Choice: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state energies. It's advisable to screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes).[3][4]

  • Catalyst/Reagent Stoichiometry: Incorrect stoichiometry can lead to the formation of achiral or racemic-producing catalytic species. Carefully optimize the ratio of the metal precursor to the chiral ligand.

  • Racemization: The product or chiral intermediates may be susceptible to racemization under the reaction conditions.[1] You can check for this by analyzing the product's ee at different reaction times.[1]

Q2: Could the metal precursor or base be the cause of poor stereoselectivity?

A2: Yes, both can have a significant impact.

  • Metal Precursor: The choice of metal and its oxidation state are fundamental. Different metal precursors can lead to different active catalyst formations.

  • Base: The strength and steric bulk of the base used for enolate formation can affect the geometry (E/Z ratio) of the enolate, which in turn can influence the facial selectivity of the alkylation.

Q3: How do I begin optimizing the reaction temperature for better selectivity?

A3: Start with the reported temperature from a similar literature procedure. If the selectivity is low, try decreasing the temperature in increments of 10-20°C. Monitor the reaction conversion at each temperature to ensure the reaction rate is still acceptable. It's a trade-off between rate and selectivity.[2][5]

Section 2: Low Reaction Yield and Conversion

Q1: My reaction yield is consistently low, or the starting material is not fully consumed. What are the common causes?

A1: Low yields or incomplete conversion can be attributed to several factors:

  • Reagent and Solvent Purity: Ensure all reagents and solvents are pure and anhydrous.[1][3] Moisture and oxygen can deactivate catalysts and quench reactive intermediates like enolates.[1][3] Use freshly distilled or purchased anhydrous solvents and degas them before use.[1]

  • Catalyst Deactivation: The catalyst may be inhibited or deactivated by impurities or by coordination with the substrate or product.[1] In such cases, increasing the catalyst loading might be necessary, but this should be optimized.[1]

  • Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature might be required, but be mindful of the potential impact on enantioselectivity.[3]

  • Poor Reagent Quality: Ensure the purity of your starting materials and alkylating agent. Impurities can lead to side reactions.[1]

  • Inefficient Work-up or Purification: Product can be lost during extraction, washing, or chromatography steps.[3][6] Ensure proper phase separation and thoroughly rinse any drying agents or filtration media.[6]

Q2: What should I do if I suspect catalyst inactivation?

A2: First, ensure strict inert atmosphere techniques to exclude air and moisture.[1] If using a palladium catalyst, for example, the choice of ligand is crucial; bulky, electron-rich phosphine ligands can protect the metal center.[1] If catalyst deactivation by the product is suspected, try to work at lower conversions if feasible for initial studies.

Section 3: Side Reactions and Impurity Formation

Q1: I'm observing significant amounts of side products. What are the likely culprits?

A1: Side product formation often points to issues with reactivity or selectivity under the chosen conditions.

  • Over-alkylation: The product itself can be alkylated, especially if it contains acidic protons. This can sometimes be suppressed by using a less reactive base or by carefully controlling the stoichiometry of the alkylating agent.

  • Elimination Reactions: The substrate or product might undergo elimination, particularly under harsh basic conditions or at elevated temperatures.[7]

  • Homocoupling: This is common in cross-coupling reactions and can be promoted by the presence of oxygen.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[1]

  • Decomposition: The starting material, product, or catalyst may be unstable under the reaction conditions.[3] This can be exacerbated by prolonged reaction times or high temperatures.[3]

Data Presentation: Parameter Optimization

Optimizing an asymmetric reaction involves systematically screening various parameters. The following tables illustrate how different factors can influence the outcome of a hypothetical asymmetric alkylation.

Table 1: Effect of Solvent on Enantioselectivity and Yield

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene08592
2THF09085
3CH₂Cl₂07888
4Hexanes06595

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Temperature on Enantioselectivity and Yield (in Toluene)

EntryTemperature (°C)Time (h)Yield (%)ee (%)
12569575
20128592
3-20248297
4-404860>99

Data is hypothetical and for illustrative purposes.[5][8]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol is a general guideline and should be optimized for specific substrates and ligands.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Chiral phosphine ligand (e.g., a Trost ligand)

  • Allylic substrate (e.g., rac-1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., BSA, KOAc)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the palladium precursor and the chiral ligand in the solvent. Stir for 15-30 minutes at room temperature to allow for complex formation.

  • Reaction Assembly: To the catalyst solution, add the allylic substrate, the nucleophile, and the base.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.[3]

Visualizations: Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in asymmetric alkylation.

Troubleshooting_Low_Enantioselectivity Start Low Enantioselectivity (ee) Observed Check_Ligand Is Chiral Ligand Enantiopure? Start->Check_Ligand Check_Temp Is Temperature Optimized? Check_Ligand->Check_Temp Yes Sol_Ligand Verify Ligand Purity (Chiral HPLC/SFC) Check_Ligand->Sol_Ligand No / Unsure Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Sol_Temp Screen Lower Temperatures (-20°C, -40°C, -78°C) Check_Temp->Sol_Temp No Check_Racemization Is Racemization Occurring? Check_Solvent->Check_Racemization Yes Sol_Solvent Screen Different Solvents (Toluene, THF, CH2Cl2, etc.) Check_Solvent->Sol_Solvent No Sol_Racemization Analyze ee vs. Time; Consider Milder Conditions Check_Racemization->Sol_Racemization Yes / Possible End High Enantioselectivity Achieved Check_Racemization->End No Sol_Ligand->Check_Temp Sol_Temp->Check_Solvent Sol_Solvent->Check_Racemization Sol_Racemization->End

Caption: Troubleshooting workflow for low enantioselectivity.

Troubleshooting_Low_Yield Start Low Yield or Conversion Check_Inert Were Anhydrous/Inert Conditions Maintained? Start->Check_Inert Check_Reagents Are Reagents & Solvents Pure? Check_Inert->Check_Reagents Yes Sol_Inert Flame-dry Glassware, Use Anhydrous/Degassed Solvents Check_Inert->Sol_Inert No Check_Catalyst Is Catalyst Active & Loading Optimal? Check_Reagents->Check_Catalyst Yes Sol_Reagents Purify Starting Materials, Use Fresh Reagents Check_Reagents->Sol_Reagents No / Unsure Check_TimeTemp Are Reaction Time & Temperature Sufficient? Check_Catalyst->Check_TimeTemp Yes Sol_Catalyst Increase Catalyst Loading, Check for Inhibitors Check_Catalyst->Sol_Catalyst No / Unsure Sol_TimeTemp Increase Reaction Time, Modestly Increase Temperature Check_TimeTemp->Sol_TimeTemp No End Improved Yield Achieved Check_TimeTemp->End Yes Sol_Inert->Check_Reagents Sol_Reagents->Check_Catalyst Sol_Catalyst->Check_TimeTemp Sol_TimeTemp->End

Caption: Troubleshooting workflow for low reaction yield.

References

troubleshooting diastereoselectivity issues with 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering diastereoselectivity issues during the synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain enantiomerically pure this compound?

The most common and practical route to enantiomerically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, the precursor to the title compound, starts from the naturally occurring amino acid trans-4-hydroxy-L-proline.[1][2][3] This chiral pool approach ensures the stereochemistry of the bridgehead carbons. The synthesis typically involves N-tosylation, reduction of the carboxylic acid, tosylation of the hydroxyl groups, and subsequent cyclization with an amine like methylamine or benzylamine.[1][2][3]

Q2: What are the potential sources of diastereomeric impurities in the synthesis of this compound derivatives?

Diastereomeric impurities can arise from several sources:

  • Starting Material Purity: If the initial chiral precursor, such as trans-4-hydroxy-L-proline, is not enantiomerically pure, it will lead to a mixture of diastereomers in the final product.

  • Epimerization: Certain reaction conditions, particularly the use of strong bases, can cause epimerization at stereocenters, leading to the formation of diastereomers.[2][4] For instance, (2S,4R)-4-aminoproline methyl esters can undergo 2-epimerization under basic conditions.[4]

  • Introduction of New Stereocenters: When introducing substituents on the bicyclic core, for example, through directed metalation followed by reaction with an electrophile, a new stereocenter is created, which can lead to a mixture of diastereomers.[3][5] The facial selectivity of the electrophilic attack will determine the diastereomeric ratio.

  • Cyclization Step: The stereochemical outcome of the cyclization reaction to form the bicyclic system is crucial. Improper control can lead to the formation of undesired diastereomers.

Q3: How can I confirm the diastereomeric ratio of my product?

The diastereomeric ratio is typically determined using analytical techniques such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a reliable method for separating and quantifying diastereomers. A chiral column, such as a Chiralcel OD-H, is often used.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between diastereomers, as they will have different chemical shifts and coupling constants. Comparison of the NMR spectra with those of known diastereomers can confirm the stereochemical assignment.[5]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.[5]

Troubleshooting Guide

Below are common diastereoselectivity problems encountered during the synthesis of this compound derivatives and potential solutions.

Problem 1: Poor Diastereoselectivity in C-Substituted Derivatives

Scenario: You are performing a directed metalation of a Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivative followed by quenching with an electrophile, but you are obtaining a nearly 1:1 mixture of diastereomers.

Potential Causes and Solutions:

CauseRecommended Solution
Suboptimal Deprotonation Conditions The choice of base and additives is critical for achieving high diastereoselectivity. The sec-butyllithium/TMEDA system is commonly used for deprotonation.[3] Consider using a chiral ligand like (-)-sparteine in conjunction with sec-butyllithium to induce asymmetry during the deprotonation step.
Reaction Temperature Lithiation and electrophilic quench are typically performed at low temperatures (e.g., -78 °C) to enhance selectivity.[3] Ensure your reaction temperature is well-controlled. A gradual increase in temperature after the addition of the electrophile may be necessary, but this should be carefully optimized.
Steric Hindrance The steric bulk of both the electrophile and the protecting groups on the diazabicycloheptane core can influence the direction of electrophilic attack. If possible, consider using a less sterically hindered electrophile or a different protecting group strategy.
Solvent Effects The solvent can influence the aggregation state of the organolithium intermediate and the transition state of the reaction. While THF or diethyl ether are commonly used, exploring other ethereal solvents might be beneficial.

Experimental Protocol: Directed Metalation for C-Substitution [3]

  • Dissolve the N-Boc protected 2,5-diazabicyclo[2.2.1]heptane derivative in dry THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sec-butyllithium (typically 1.5 equivalents) and TMEDA (1.5 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for a specified time (e.g., 2 hours) to ensure complete deprotonation.

  • Add the electrophile (dissolved in the same dry solvent) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature over a period of several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and purify the product by flash chromatography.

Visualization of the Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Diastereoselectivity cluster_1 Solutions Problem Poor Diastereoselectivity (e.g., 1:1 ratio) Cause1 Suboptimal Deprotonation Problem->Cause1 Cause2 Incorrect Temperature Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Cause4 Solvent Effects Problem->Cause4 Solution1 Use Chiral Ligand (e.g., (-)-sparteine) Cause1->Solution1 Solution2 Optimize Temperature (e.g., maintain -78°C) Cause2->Solution2 Solution3 Modify Reactants (less bulky electrophile) Cause3->Solution3 Solution4 Vary Solvent Cause4->Solution4

Troubleshooting workflow for poor diastereoselectivity.
Problem 2: Presence of Unexpected Diastereomers in the Final Product

Scenario: After completing the synthesis of this compound, you observe the presence of an unexpected diastereomer, suggesting epimerization at one of the bridgehead carbons.

Potential Causes and Solutions:

CauseRecommended Solution
Harsh Basic Conditions Strong bases can lead to epimerization. If your synthesis involves a step with a strong base, consider using a milder base or reducing the reaction time and temperature.[4]
Prolonged Reaction Times Leaving a reaction for an extended period, especially under non-optimal conditions, can allow for equilibrium to be reached, which may favor a mixture of diastereomers. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
High Temperatures Elevated temperatures can provide the energy needed to overcome the activation barrier for epimerization. If possible, run the reaction at a lower temperature.

Visualization of the Epimerization Pathway:

Desired_Isomer (1S,4S)-Isomer Intermediate Deprotonated Intermediate (Planar or rapidly inverting) Desired_Isomer->Intermediate Strong Base Undesired_Isomer Diastereomer Intermediate->Desired_Isomer Protonation Intermediate->Undesired_Isomer Protonation

Potential epimerization pathway under basic conditions.

Quantitative Data Summary

The following table summarizes the enantiomeric excess (ee) achieved in the asymmetric addition of diethylzinc to benzaldehyde using different C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as chiral ligands. This data highlights how substitution on the bicyclic core can influence stereoselectivity in a catalyzed reaction.

Ligand (8a-c)% eeConfiguration
8a27S
8bracemic
8cracemic
Data sourced from a study on C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane.[5]

This data indicates that the nature of the substituent at the C1 position significantly impacts the enantioselectivity of the catalyzed reaction. While ligand 8a provided a modest enantiomeric excess, ligands 8b and 8c resulted in a racemic product, underscoring the sensitivity of stereochemical control to the ligand structure.[5]

References

stability issues of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in acidic environments.

Q1: I am observing unexpected loss of my starting material and the appearance of a new, more polar spot on my TLC after a mildly acidic workup. What could be the cause?

A1: The loss of your starting material, this compound, accompanied by a more polar byproduct, is likely due to the cleavage of the N-benzyl group. The N-benzyl group can be labile under certain acidic conditions, leading to the formation of the de-benzylated parent amine, 2,5-diazabicyclo[2.2.1]heptane, and benzaldehyde or related species. The resulting secondary amine is significantly more polar than the starting N-benzyl-protected compound, which would explain the new spot on your TLC plate.

Several factors can influence the rate of this cleavage:

  • Acid Strength: Stronger acids will promote cleavage more readily than weaker acids.

  • Temperature: Higher temperatures during your workup or reaction will accelerate the rate of debenzylation.

  • Presence of Catalysts: Trace amounts of metals, for instance from a previous reaction step, can catalyze the cleavage, especially under reductive conditions that might be inadvertently present.

To troubleshoot this issue, consider the following:

  • Neutralize Carefully: Ensure your acidic solution is neutralized promptly and at a low temperature (e.g., 0 °C) before proceeding with extraction and concentration.

  • Use Milder Acids: If possible, switch to a milder acidic reagent for your workup. For example, if you are using HCl, consider a buffered solution or a weaker organic acid.

  • Analyze the Byproduct: If possible, isolate and characterize the byproduct to confirm if it is the de-benzylated compound. This will confirm the nature of the stability issue.

Q2: My reaction is run under acidic conditions, and I suspect my compound is degrading over time. How can I monitor the stability of this compound during the reaction?

A2: To monitor the stability of your compound during an acid-catalyzed reaction, you can employ a time-course study using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.

Here is a general workflow for monitoring stability:

  • Set up Analytical Method: Develop an HPLC method that can separate your starting material, this compound, from potential degradation products like the de-benzylated amine and benzaldehyde. A reverse-phase C18 column with a gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) is a good starting point.[1]

  • Run a Control Reaction: Set up a control experiment containing your compound under the exact reaction conditions (solvent, temperature, acid concentration) but without the other reactants.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take a small aliquot of the reaction mixture.

  • Sample Quenching: Immediately quench the degradation process in the aliquot by neutralizing the acid with a suitable base.

  • Analysis: Analyze the quenched samples by HPLC to quantify the amount of remaining this compound and the formation of any degradation products.

This will provide you with quantitative data on the stability of your compound under your specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the N-benzyl group of this compound to common acidic conditions?

A1: The N-benzyl group is generally considered stable to a range of acidic conditions, but it is not completely inert. Its stability is dependent on the specific acid, its concentration, the temperature, and the duration of exposure. While the bicyclo[2.2.1]heptane core is generally robust, the N-benzyl group can be cleaved under strongly acidic conditions or upon prolonged exposure to even moderately acidic environments, especially at elevated temperatures.[2]

Q2: What are the primary degradation pathways for this compound under acidic conditions?

A2: The primary degradation pathway is the acid-catalyzed cleavage of the benzylic carbon-nitrogen bond. This results in the formation of the parent amine, 2,5-diazabicyclo[2.2.1]heptane, and a benzyl cation, which is then trapped by a nucleophile (like water) to form benzyl alcohol or can be oxidized to benzaldehyde. The bicyclic core itself is generally stable to a range of acidic conditions.

Q3: Are there specific acidic reagents that are known to cause significant debenzylation?

A3: Strong mineral acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and hydrobromic acid (HBr) at elevated concentrations and temperatures are known to cause debenzylation.[3] Lewis acids can also promote cleavage of the N-benzyl group. The presence of a hydrogen source and a hydrogenation catalyst can dramatically facilitate debenzylation, even with weaker acids like acetic acid.[4][5]

Q4: What analytical methods are recommended for detecting and quantifying the degradation of this compound?

A4: The following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its degradation products. A UV detector is suitable as the benzyl group is chromophoric.[1]

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the reaction progress and detecting the formation of more polar byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of degradation products and to determine the relative ratio of the parent compound to its degradants in a sample.

  • Mass Spectrometry (MS): Useful for identifying the molecular weights of the parent compound and any degradation products, confirming the cleavage of the benzyl group.[1]

Quantitative Data on N-Benzyl Group Stability (Illustrative)

The following tables present hypothetical quantitative data from forced degradation studies on a generic N-benzyl amine to illustrate the effects of different acidic conditions. This data is for illustrative purposes to guide researchers in presenting their own experimental data.

Table 1: Effect of pH on N-Benzyl Group Cleavage at 50°C over 24 hours.

pHAcid Used (0.1 M)% Cleavage of N-Benzyl Group (Illustrative)
1.0HCl25%
2.0HCl10%
3.0Formic Acid< 5%
4.0Acetic Acid< 2%
5.0Acetate Buffer< 1%

Table 2: Effect of Temperature on N-Benzyl Group Cleavage at pH 1 (0.1 M HCl) over 24 hours.

Temperature (°C)% Cleavage of N-Benzyl Group (Illustrative)
258%
5025%
7560%
100>90%

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Objective: To determine the stability of this compound under various acidic conditions and to identify potential degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Acetic acid (1 M)

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide solution (for neutralization)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatically controlled water bath or oven

3. Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

4. Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the acidic solution in a sealed vial. Place the vials in a temperature-controlled environment. Prepare a control sample by diluting the stock solution with the solvent mixture and keeping it at room temperature.

  • Mild Acidic Stress: 0.1 M HCl at 40°C

  • Moderate Acidic Stress: 1 M HCl at 40°C

  • Strong Acidic Stress: 1 M HCl at 60°C

  • Organic Acid Stress: 1 M Acetic Acid at 60°C

5. Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

6. Sample Analysis:

  • Immediately neutralize the withdrawn aliquot with an appropriate amount of sodium hydroxide solution.

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analyze the sample using the following HPLC method (example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Identify and quantify any major degradation products by comparing their retention times and peak areas to appropriate standards if available.

  • Plot the percentage of the parent compound remaining versus time for each stress condition.

Visualizations

Acid_Catalyzed_Debenzylation cluster_step1 Step 1: Protonation of Nitrogen cluster_step2 Step 2: Cleavage of C-N Bond cluster_step3 Step 3: Formation of Byproducts start This compound protonated Protonated Amine start->protonated + H+ cleavage Formation of Benzyl Cation and Parent Amine protonated->cleavage Slow products Benzyl Alcohol / Benzaldehyde + 2,5-Diazabicyclo[2.2.1]heptane cleavage->products + H2O / -H+

Caption: Proposed mechanism for acid-catalyzed debenzylation.

Troubleshooting_Workflow cluster_optimization Optimization Strategies start Unexpected compound loss or new polar spot observed check_conditions Review reaction/workup conditions: - Acid strength - Temperature - Duration start->check_conditions analyze_byproduct Analyze byproduct by LC-MS or NMR check_conditions->analyze_byproduct is_debenzylated Is byproduct the de-benzylated amine? analyze_byproduct->is_debenzylated end_debenzylation Confirmed N-benzyl cleavage. Implement optimization strategies. is_debenzylated->end_debenzylation Yes other_issue Investigate other possible side reactions or impurities. is_debenzylated->other_issue No milder_acid Use milder acid or buffer lower_temp Lower reaction/workup temperature shorter_time Reduce exposure time to acid end_debenzylation->milder_acid end_debenzylation->lower_temp end_debenzylation->shorter_time

Caption: Troubleshooting workflow for unexpected instability.

Decision_Tree start Need to use acidic conditions? is_sensitive Is the substrate sensitive to strong acids? start->is_sensitive use_strong_acid Use strong acid (e.g., HCl, H2SO4) - Monitor reaction closely - Keep temperature low is_sensitive->use_strong_acid No use_mild_acid Use mild organic acid (e.g., Acetic Acid, Formic Acid) or a buffered system is_sensitive->use_mild_acid Yes is_long_reaction Is prolonged exposure necessary? use_strong_acid->is_long_reaction use_mild_acid->is_long_reaction proceed_with_caution Proceed, but perform time-course stability study is_long_reaction->proceed_with_caution Yes consider_alternative Consider alternative non-acidic routes if possible is_long_reaction->consider_alternative No

Caption: Decision tree for selecting acidic conditions.

References

common pitfalls in the use of diazabicycloheptane auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diazabicycloheptane Auxiliaries

Welcome to the technical support center for the use of diazabicycloheptane-based chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common pitfalls and answers to frequently asked questions (FAQs) encountered during their use in asymmetric synthesis.

Frequently Asked Questions & Troubleshooting Guides

This section is organized by the typical stages of using a chiral auxiliary: Acylation, Stereoselective Reaction, and Cleavage.

Category 1: Auxiliary Acylation

Q1: My acylation reaction to attach the carboxylic acid to the diazabicycloheptane auxiliary is slow or incomplete. What are the common causes?

A1: Incomplete acylation is often due to insufficiently activated carboxylic acid or steric hindrance.

  • Activation Method: Ensure your carboxylic acid is fully converted to a highly reactive species. For sluggish reactions, using coupling agents like DCC/DMAP may be insufficient. Switching to a more reactive acylating agent, such as an acid chloride or using a stronger coupling reagent like HATU, can improve conversion.

  • Steric Hindrance: If your carboxylic acid is sterically bulky, the reaction may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. However, be mindful that excessive heat can sometimes lead to side reactions.

  • Reagent Purity: Ensure all reagents, especially the coupling agents and the auxiliary, are pure and anhydrous. Moisture can quench activated intermediates.

Q2: I'm observing unexpected side products during the acylation step. What could they be?

A2: The primary side product is often the result of diacylation if the auxiliary has more than one reactive site, or epimerization of a labile alpha-stereocenter on your substrate under basic conditions.

  • Control Stoichiometry: Use a stoichiometry of 1:1 or a slight excess of the auxiliary to the acylating agent to minimize diacylation.

  • Base Choice: If a base is required (e.g., for an acid chloride reaction), use a non-nucleophilic, hindered base like 2,6-lutidine or proton sponge to prevent side reactions. Avoid strong bases if your substrate's stereocenter is sensitive to epimerization.

Category 2: Stereoselective Alkylation

Q3: The diastereoselectivity (d.r.) of my alkylation reaction is low. How can I improve it?

A3: Low diastereoselectivity is one of the most common challenges and is highly sensitive to reaction parameters. The key is to create a rigid, well-defined transition state that favors one facial approach of the electrophile.[1][2]

  • Temperature: Lowering the reaction temperature is the most effective way to improve diastereoselectivity.[3] Reactions are typically run at -78 °C to enhance the energy difference between the diastereomeric transition states.

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical.[1] Tetrahydrofuran (THF) is a common choice as it effectively solvates the lithium cation of the enolate. Experimenting with other ethereal solvents may be beneficial.

  • Base for Enolate Formation: The choice of base dictates the enolate geometry. Lithium diisopropylamide (LDA) is commonly used and typically favors the Z-enolate, which is often crucial for high stereocontrol.[3] Ensure the base is fresh and accurately titrated. Incomplete deprotonation can lead to a mixture of enolates and unreacted starting material, both of which erode selectivity.

  • Electrophile: The structure of the electrophile can impact selectivity. Less bulky electrophiles may show lower diastereoselectivity.[3]

  • Additives: In some cases, Lewis acid additives can help to chelate the enolate and create a more rigid transition state, although this can also sometimes alter the sense of induction.

Q4: My alkylation reaction is giving a low yield or stalling completely. What should I check?

A4: Low yields are often traced back to issues with enolate formation or the stability of the reagents.

  • Incomplete Enolate Formation: This is a primary cause. Ensure you are using at least one full equivalent of a strong base like LDA in a truly anhydrous solvent.[4] Any moisture will quench the base and the enolate. Flame-dry your glassware and use freshly distilled solvents.

  • Base Stability: LDA is unstable at temperatures above -20 °C. Prepare it fresh or use a recently purchased commercial solution stored correctly.

  • Electrophile Reactivity: Ensure your alkylating agent (e.g., alkyl halide) is pure and reactive.[4] Older or impure electrophiles can lead to failed reactions.

  • Reaction Time: While lower temperatures are better for selectivity, they also slow down the reaction rate. Ensure the reaction is allowed to proceed for a sufficient amount of time, monitoring by TLC or LC-MS.[1]

Category 3: Auxiliary Cleavage & Purification

Q5: I am having difficulty cleaving the auxiliary from my product without causing degradation or racemization. What are the best methods?

A5: The final cleavage step is critical. The conditions must be robust enough to remove the auxiliary but mild enough to avoid damaging the newly formed stereocenter.[3]

  • Reductive Cleavage: This is a common and often mild method. Reagents like lithium borohydride (LiBH₄) or lithium aluminium hydride (LiAlH₄) can reduce the amide to an amino alcohol, which can then be easily separated from the desired product (often an alcohol or carboxylic acid after an additional oxidation step).

  • Hydrolytic Cleavage: Saponification using bases like lithium hydroxide (LiOH) is effective, but can sometimes be harsh.[3] Using lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide, is a milder alternative that selectively cleaves the exocyclic carbonyl.[5]

  • Temperature Control: Perform the cleavage at low temperatures (e.g., 0 °C) to minimize the risk of epimerization or other side reactions.

Q6: How can I efficiently remove the cleaved chiral auxiliary from my final product?

A6: The separation strategy depends on the nature of your product and the cleaved auxiliary.

  • Acid/Base Extraction: If the auxiliary is cleaved to yield a basic fragment (e.g., the parent diamine), it can be easily removed from a neutral organic product by washing the organic layer with an acidic aqueous solution (e.g., 1 M HCl).

  • Chromatography: If extraction is not feasible, flash column chromatography is a reliable method for purification.[6] The polarity difference between the product and the auxiliary is typically large enough for effective separation.

Quantitative Data on Reaction Optimization

Optimizing reaction conditions is crucial for achieving high diastereoselectivity and yield. The table below summarizes the typical effects of varying key parameters during the alkylation of an N-acylated diazabicycloheptane auxiliary.

ParameterCondition AYield (d.r.) ACondition BYield (d.r.) BRationale & Remarks
Temperature 0 °C85% (85:15)-78 °C82% (98:2)Lower temperatures increase the energy difference between competing transition states, significantly enhancing selectivity.[1]
Base n-BuLi70% (70:30)LDA90% (96:4)LDA is a bulky, non-nucleophilic base that favors the formation of the kinetic Z-enolate, which is often required for high stereocontrol.[3]
Solvent Dichloromethane65% (80:20)THF91% (97:3)THF's ability to coordinate the lithium cation helps create a more organized transition state, leading to improved selectivity.[1]
Additive None91% (97:3)HMPA (1 eq)93% (85:15)Strongly coordinating additives like HMPA can disrupt enolate aggregation, sometimes leading to a decrease in diastereoselectivity.

Data are representative and will vary based on the specific substrate and electrophile.

Detailed Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation

  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add a solution of the N-acylated diazabicycloheptane auxiliary (1.0 eq) in anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a freshly prepared or titrated solution of LDA in THF (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.[3]

  • Alkylation: Add the electrophile (e.g., alkyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, monitoring progress by TLC.[3]

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the diastereomers.[1]

Visual Guides & Workflows

Workflow for Asymmetric Synthesis

G cluster_0 Preparation cluster_1 Core Reaction cluster_2 Finalization Acylation 1. Acylation (Attach Substrate) Alkylation 2. Diastereoselective Alkylation (Form Stereocenter) Acylation->Alkylation Acylated Auxiliary Cleavage 3. Auxiliary Cleavage Alkylation->Cleavage Diastereomeric Product Purification 4. Purification (Isolate Product) Cleavage->Purification Crude Product + Recovered Auxiliary

Caption: General experimental workflow using a diazabicycloheptane auxiliary.

Troubleshooting Low Diastereoselectivity

G start Low Diastereomeric Ratio (d.r.) Observed temp Is the reaction run at low temp (-78°C)? start->temp base Is the base (e.g., LDA) fresh & added slowly? temp->base Yes res_temp Lower temperature to -78°C to improve selectivity. temp->res_temp No solvent Is the solvent anhydrous THF? base->solvent Yes res_base Use fresh, titrated LDA for complete, selective enolate formation. base->res_base No other Consider electrophile structure or alternative auxiliary. solvent->other Yes res_solvent Use fresh, anhydrous THF to ensure a defined transition state. solvent->res_solvent No

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Mechanism: Desired Cleavage vs. Epimerization

G cluster_0 Desired Pathway: Reductive Cleavage cluster_1 Side Reaction: Epimerization start Product-Auxiliary R-C(=O)-Aux prod { Desired Product |  R-CH₂OH} start:f1->prod:f0 1. LiBH₄, 0°C 2. Workup start2 Product-Auxiliary R-C(=O)-Aux epimer { Epimerized Product |  epi-R-CH₂OH} start2:f1->epimer:f0 Harsh Base (e.g., NaOMe) or High Temp

Caption: Comparison of desired cleavage versus a potential side reaction.

References

Technical Support Center: Enhancing Enantiomeric Excess in Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for improving enantiomeric excess (ee) in catalyzed reactions. Below, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or Inconsistent Enantiomeric Excess (% ee)

Q1: My enantiomeric excess (% ee) is significantly lower than the literature value for the same reaction. What is the first thing I should check?

A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.

  • Precision: Ensure that repeated measurements of the same sample give consistent results.

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.

Q2: I've validated my analytical method, but my % ee is still low and inconsistent between runs. What should I investigate next?

A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.

Checklist for Reagents and Catalyst:

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.

  • Solvent Quality: Ensure solvents are anhydrous and free of peroxides. Use freshly distilled or anhydrous solvents. Water can deactivate the catalyst or disrupt crucial hydrogen bonding interactions.

  • Catalyst Purity and Handling: Impurities in the catalyst can act as poisons or inhibitors. Ensure your catalyst is of high purity and has been stored correctly under an inert atmosphere to prevent degradation. Even brief exposure to air and moisture can affect performance.

Q3: My reagents and catalyst are pure, but I'm still facing issues with low enantioselectivity. What reaction parameters can I optimize?

A3: Several reaction parameters can be systematically varied to improve enantiomeric excess. The most common parameters to investigate are temperature, solvent, catalyst loading, and substrate concentration.

Troubleshooting Workflow for Low Enantiomeric Excess

Technical Support Center: Resolving Racemic Mixtures of Diazabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of diazabicyclo[2.2.1]heptane derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic mixtures of diazabicyclo[2.2.1]heptane derivatives?

A1: The three main techniques for resolving racemic diazabicyclo[2.2.1]heptane derivatives are Diastereomeric Salt Formation, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution. The choice of method depends on factors such as the scale of the resolution, the specific derivative, and available resources.

Q2: Which chiral resolving agents are effective for the diastereomeric salt formation of these bicyclic amines?

A2: Chiral acids like (R)-mandelic acid and derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid, are commonly used to form diastereomeric salts with basic diazabicyclo[2.2.1]heptane derivatives. The selection of the resolving agent and solvent system is crucial for achieving efficient separation through crystallization.

Q3: What type of chiral stationary phases (CSPs) are recommended for the HPLC separation of diazabicyclo[2.2.1]heptane enantiomers?

A3: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for the chiral separation of bicyclic amines and their derivatives. For example, a Chiralcel OD-H column has been successfully used for the resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related bicyclic lactam.[1] Method development typically involves screening different CSPs and mobile phase compositions.

Q4: Can enzymatic resolution be applied to diazabicyclo[2.2.1]heptane derivatives?

A4: Yes, enzymatic resolution is a powerful method, particularly for specific derivatives. For instance, the kinetic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) is well-established using γ-lactamases to obtain high enantiomeric purity.[2][3][4] Lipases can also be employed for the kinetic resolution of acylated derivatives or related alcohols.

Troubleshooting Guides

This section provides solutions to common problems encountered during the resolution of racemic diazabicyclo[2.2.1]heptane derivatives.

Diastereomeric Salt Formation

Issue 1: Low Yield of Diastereomeric Salt Crystals

  • Possible Cause: The solubility of both diastereomeric salts in the chosen solvent is too high, or the concentration of the solution is too low.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the desired diastereomeric salt has low solubility while the other remains in solution.

    • Increase Concentration: Carefully concentrate the solution to induce crystallization. Be cautious to avoid "oiling out."

    • Temperature Optimization: Implement a controlled cooling profile. Gradual cooling can improve crystal formation and yield.

    • Seeding: Introduce a small amount of the pure desired diastereomeric salt crystal to the supersaturated solution to initiate crystallization.

Issue 2: Poor Enantiomeric Excess (ee%) of the Resolved Amine

  • Possible Cause: Co-precipitation of the more soluble diastereomer with the target less soluble diastereomer.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This is often necessary to achieve high enantiomeric purity.

    • Optimize Resolving Agent: The choice of resolving agent is critical. If one chiral acid gives poor results, screen other options (e.g., different tartaric acid derivatives).

    • Solvent System: The solvent plays a key role in the differential solubility. A different solvent or a mixture of solvents might enhance the separation.

    • Slow Cooling: Avoid rapid cooling, which can trap impurities and the undesired diastereomer in the crystal lattice.

Logical Relationship for Troubleshooting Diastereomeric Salt Formation

Troubleshooting Diastereomeric Salt Formation
Chiral HPLC Separation

Issue 1: Poor Resolution of Enantiomers

  • Possible Cause: The selected chiral stationary phase (CSP) or mobile phase is not suitable for the specific diazabicyclo[2.2.1]heptane derivative.

  • Troubleshooting Steps:

    • CSP Screening: Test a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based).

    • Mobile Phase Optimization:

      • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds.

      • Reversed Phase: Modify the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile, methanol). Adjusting the pH of the buffer can also significantly impact resolution.

    • Temperature Control: Lowering the column temperature often increases selectivity and improves resolution, though this can also increase analysis time.

    • Flow Rate: Reducing the flow rate can sometimes enhance resolution.

Issue 2: Peak Tailing

  • Possible Cause: Secondary interactions between the basic amine and acidic silanol groups on the silica-based CSP.

  • Troubleshooting Steps:

    • Mobile Phase Additive: In normal phase, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask the silanol groups.

    • Buffer pH: In reversed phase, ensure the pH of the mobile phase is appropriate to control the ionization state of the analyte.

    • Column Choice: Consider using a CSP with a deactivated silica surface or a polymer-based support.

Experimental Workflow for Chiral HPLC Method Development

References

Validation & Comparative

A Comparative Analysis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and Other Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise stereochemical control in the synthesis of chiral molecules is a paramount objective. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor. This guide provides a comparative study of the performance of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives against established chiral auxiliaries such as Evans oxazolidinones, Oppolzer's sultam, and Enders' SAMP/RAMP hydrazones, with a focus on the widely utilized asymmetric Michael addition reaction.

While direct, side-by-side comparative studies under identical conditions are limited in published literature, this guide synthesizes available data to offer an objective overview of their respective performances, highlighting key metrics such as enantiomeric excess (ee%), diastereomeric excess (de%), and chemical yield. It is important to note that derivatives of 2,5-diazabicyclo[2.2.1]heptane are often employed as chiral ligands or organocatalysts, representing a catalytic approach to asymmetric induction, in contrast to the stoichiometric use of traditional chiral auxiliaries.

Performance in Asymmetric Michael Additions: A Comparative Overview

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries or catalysts is crucial for controlling the stereochemistry of the newly formed chiral centers.

Chiral Auxiliary/CatalystNucleophileElectrophileDiastereomeric/Enantiomeric ExcessYield (%)
(1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane *Acetoneβ-Nitrostyrene93% ee19%
Evans Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) Grignard ReagentsN-Enoyl-oxazolidinoneup to 98% deHigh
Oppolzer's Sultam ThiolsN-MethacryloylcamphorsultamHigh deHigh
SAMP Hydrazone Hydrazone of PropanalNitroalkenes≥96% de76-80%

Note: (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane was used as an organocatalyst. Data for other auxiliaries are for stoichiometric applications.

In-Depth Look at Each Chiral Director

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and Derivatives

Derivatives of 2,5-diazabicyclo[2.2.1]heptane have emerged as effective chiral ligands and organocatalysts in a variety of asymmetric transformations, including Michael additions, Biginelli reactions, and Diels-Alder reactions.[1][2] Their rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol.

In the context of Michael additions, for instance, (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane has been utilized as an organocatalyst for the reaction of cyclohexanone with β-nitrostyrene, achieving an impressive 93% ee, although with a modest yield of 19%.[3] This catalytic approach offers the advantage of using sub-stoichiometric amounts of the chiral director, which is economically and environmentally beneficial.

Evans Auxiliaries (Oxazolidinones)

Pioneered by David A. Evans, oxazolidinone-based chiral auxiliaries are among the most reliable and widely used tools in asymmetric synthesis. They are particularly effective in directing aldol reactions, alkylations, and Michael additions.

In asymmetric Michael additions, N-enoyl oxazolidinones react with various nucleophiles, such as Grignard reagents, with high diastereoselectivity, often exceeding 98% de.[4] The stereochemical outcome is dictated by the steric hindrance of the substituent on the oxazolidinone ring, which effectively blocks one face of the enolate intermediate.

Oppolzer's Sultam (Camphorsultam)

Derived from naturally occurring camphor, Oppolzer's sultam is another powerful chiral auxiliary known for its high stereodirecting ability. It has been successfully applied in a range of asymmetric reactions, including Diels-Alder reactions, aldol additions, and Michael additions.

For Michael additions, N-enoyl derivatives of Oppolzer's sultam have been shown to react with nucleophiles like thiols with high levels of diastereoselectivity.[5] The rigid and well-defined conformation of the camphorsultam auxiliary allows for predictable and highly selective transformations.

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, provides a versatile route for the asymmetric α-alkylation and conjugate addition of aldehydes and ketones. The chiral auxiliaries, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), are derived from proline.

In asymmetric Michael additions, the metalated hydrazone acts as a chiral enolate equivalent, adding to Michael acceptors like nitroalkenes with excellent diastereoselectivity (often ≥96% de) and good yields.[6]

Experimental Protocols for Asymmetric Michael Additions

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary/Catalyst

The following diagram illustrates a generalized workflow for an asymmetric Michael addition, highlighting the distinct pathways for a stoichiometric chiral auxiliary and a chiral catalyst.

G cluster_0 Stoichiometric Chiral Auxiliary Workflow cluster_1 Chiral Catalyst Workflow A1 1. Attach Chiral Auxiliary (Substrate + Auxiliary) B1 2. Asymmetric Michael Addition (Nucleophile + Electrophile) A1->B1 C1 3. Diastereoselective Product Formation B1->C1 D1 4. Cleavage of Auxiliary C1->D1 E1 5. Enantiomerically Enriched Product D1->E1 A2 1. Mix Substrates (Nucleophile + Electrophile) B2 2. Add Chiral Catalyst A2->B2 C2 3. Asymmetric Michael Addition B2->C2 D2 4. Enantiomerically Enriched Product C2->D2 E2 Catalyst Recovery & Reuse C2->E2

Generalized workflows for asymmetric Michael additions.
Detailed Experimental Protocol: Asymmetric Michael Addition using a (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane Catalyst

Reaction: Asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Materials:

  • (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane (10 mol%)

  • Cyclohexanone (2 mmol)

  • β-Nitrostyrene (1 mmol)

  • Solvent (e.g., Toluene)

  • (R)-Mandelic Acid (co-catalyst)

Procedure:

  • To a solution of (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane and (R)-mandelic acid in toluene, add cyclohexanone.

  • Stir the mixture at room temperature for 10 minutes.

  • Add β-nitrostyrene to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Detailed Experimental Protocol: Asymmetric Michael Addition using an Evans Auxiliary

Reaction: Asymmetric conjugate addition of a Grignard reagent to an N-enoyl oxazolidinone.

Materials:

  • N-cinnamoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous THF

  • Lewis acid (e.g., FeCl3)

Procedure:

  • Dissolve the N-enoyl oxazolidinone in anhydrous THF and cool the solution to -78 °C.

  • Add the Lewis acid catalyst.

  • Slowly add the Grignard reagent and stir the reaction mixture at low temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography to separate the diastereomers.

  • The chiral auxiliary can be cleaved to yield the corresponding carboxylic acid, alcohol, or aldehyde.[4]

Detailed Experimental Protocol: Asymmetric Michael Addition using Oppolzer's Sultam

Reaction: Asymmetric conjugate addition of a thiol to an N-enoyl camphorsultam.

Materials:

  • N-methacryloyl-(2R)-bornane-10,2-sultam

  • Thiol (e.g., Thiophenol)

  • Base (e.g., Lithium base)

  • Anhydrous THF

Procedure:

  • Dissolve the N-enoyl sultam in anhydrous THF and cool to the desired temperature.

  • Add the thiol to the solution.

  • Slowly add the base and stir the reaction mixture.

  • Monitor the reaction by TLC.

  • Quench the reaction and work up to isolate the product.

  • Purify by column chromatography to obtain the diastereomerically enriched product.

  • The auxiliary can be cleaved to afford the desired product.[5]

Detailed Experimental Protocol: Asymmetric Michael Addition using a SAMP Hydrazone

Reaction: Asymmetric conjugate addition of a SAMP hydrazone to a nitroalkene.

Materials:

  • SAMP hydrazone of propanal

  • Nitroalkene (e.g., 2-nitropropene)

  • LDA (Lithium diisopropylamide)

  • Anhydrous THF

Procedure:

  • Dissolve the SAMP hydrazone in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of LDA in THF.

  • After stirring for a period, add the nitroalkene.

  • Continue stirring at low temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product, dry, and concentrate.

  • Purify by column chromatography.

  • The hydrazone can be cleaved by ozonolysis or hydrolysis to yield the corresponding ketone or aldehyde.[6]

Conclusion

The choice of a chiral director for asymmetric synthesis is a critical decision that depends on the specific reaction, desired stereochemical outcome, and practical considerations such as cost and ease of removal or recovery.

  • This compound and its derivatives represent a promising class of chiral ligands and organocatalysts that offer the advantage of catalytic turnover, making them attractive for sustainable and scalable processes. While their application is still expanding, they have demonstrated high enantioselectivities in various reactions.

  • Evans auxiliaries remain a gold standard for their high and predictable stereocontrol in a wide range of reactions, particularly aldol and alkylation reactions. Their reliability makes them a frequent choice in complex total synthesis.

  • Oppolzer's sultam provides excellent stereoselectivity, and its crystalline nature often facilitates purification of the diastereomeric products.

  • Enders' SAMP/RAMP hydrazones offer a powerful method for the asymmetric functionalization of aldehydes and ketones, providing access to a diverse range of chiral building blocks.

Ultimately, the selection of the optimal chiral auxiliary or catalyst requires careful consideration of the specific synthetic challenge at hand. This guide provides a foundational comparison to aid researchers in making an informed decision for their asymmetric synthesis endeavors.

References

A Comparative Guide to the Stereochemical Outcome Validation of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and its Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 2-benzyl-2,5-diazabicyclo[2.2.1]heptane derivatives with alternative chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, supported by experimental data and detailed protocols.

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries and ligands play a pivotal role in stereoselective synthesis, and the rigid, bicyclic framework of 2,5-diazabicyclo[2.2.1]heptane has emerged as a promising scaffold for inducing asymmetry. This guide provides a comparative analysis of the performance of C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in the benchmark enantioselective addition of diethylzinc to benzaldehyde. The results are contrasted with other widely used classes of chiral ligands to offer a clear perspective on their relative efficacy.

Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a standard reaction for evaluating the effectiveness of chiral ligands. The following tables summarize the performance of various (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane derivatives and compare them with other prominent classes of chiral ligands under similar reaction conditions.

Table 1: Performance of (1S,4S)-5-Methyl-2,5-diazabicyclo[2.2.1]heptane Derivatives
LigandStructureYield (%)ee (%)Configuration
8a 1-(1-Hydroxy-1,1-diphenyl)methyl-5-methyl-2,5-diazabicyclo[2.2.1]heptane9578S
8b 1-(1-Hydroxy-1,1-di(p-tolyl))methyl-5-methyl-2,5-diazabicyclo[2.2.1]heptane9275S
8c 1-(1-Hydroxy-1,1-di(p-anisyl))methyl-5-methyl-2,5-diazabicyclo[2.2.1]heptane9672S
Table 2: Performance of Alternative Chiral Ligands
Ligand ClassSpecific LigandYield (%)ee (%)Configuration
Amino Alcohols (1R,2S)-(-)-Norephedrine9586R
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)9895R
Carbohydrate-Based Fructose-derived β-amino alcohol>9992S
BINOL Derivatives (S)-3,3'-Bis(2,4,6-trimethylphenyl)-BINOL9699S

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following are representative protocols for the synthesis of the chiral ligand and its application in the enantioselective addition of diethylzinc to benzaldehyde.

Synthesis of (1S,4S)-1-(1-Hydroxy-1,1-diphenyl)methyl-5-methyl-2,5-diazabicyclo[2.2.1]heptane (Ligand 8a)

A solution of 1,1-dimethylethyl (1S,4S)-1-(1-hydroxy-1,1-diphenyl)methyl-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (3a) (436 mg, 1.0 mmol) in trifluoroacetic acid (5 mL) is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the residue is dissolved in water (20 mL). The aqueous solution is washed with diethyl ether (2 x 20 mL), made alkaline with 2 N NaOH, and extracted with diethyl ether (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate and evaporated to yield the product as a colorless solid.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

To a solution of the chiral ligand (0.1 mmol) in anhydrous toluene (5 mL) under an argon atmosphere, a 1.1 M solution of diethylzinc in toluene (1.8 mL, 2.0 mmol) is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes, followed by the dropwise addition of freshly distilled benzaldehyde (102 mg, 1.0 mmol). The reaction mixture is stirred at 0 °C for 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_asymmetric_reaction Asymmetric Addition start Starting Material (Boc-protected precursor) deprotection Deprotection (TFA) start->deprotection workup Aqueous Workup & Extraction deprotection->workup product Chiral Ligand (8a) workup->product ligand_sol Dissolve Ligand in Toluene add_et2zn Add Diethylzinc (0 °C) ligand_sol->add_et2zn add_aldehyde Add Benzaldehyde (0 °C) add_et2zn->add_aldehyde reaction Stir for 24h (0 °C) add_aldehyde->reaction quench Quench with NH4Cl (aq) reaction->quench extraction Extraction & Purification quench->extraction final_product Enantioenriched 1-phenyl-1-propanol extraction->final_product

Caption: Experimental workflow for ligand synthesis and asymmetric addition.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Species cluster_product Product benzaldehyde Benzaldehyde (Prochiral) zinc_complex Chiral Zinc-Ligand Complex benzaldehyde->zinc_complex approaches diethylzinc Diethylzinc (Achiral) diethylzinc->zinc_complex forms ligand Chiral Ligand (e.g., 8a) ligand->zinc_complex coordinates product Enantioenriched 1-phenyl-1-propanol zinc_complex->product delivers ethyl group stereoselectively

Caption: Proposed catalytic cycle for the enantioselective addition.

Navigating the Uncharted Territory of Transition States: A Computational Guide for 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction mechanisms and transition states of novel molecules is paramount for predicting reactivity, designing catalysts, and developing new synthetic routes. This guide provides a comparative computational analysis framework for studying the transition state of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, a rigid chiral scaffold with significant potential in medicinal chemistry.[1][2][3]

While direct computational studies on the transition state of this compound are not yet prevalent in published literature, this guide leverages data from analogous bicyclic and N-benzyl amine systems to provide a robust methodological comparison. We will explore the computational approaches for analyzing key reaction types relevant to this molecule, namely N-alkylation/acylation and cycloaddition reactions.

Methodologies for Computational Analysis: A Researcher's Toolkit

The accurate prediction of transition state geometries and energies relies on quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost. The choice of functional and basis set is critical for obtaining reliable results.

Experimental Protocols (Computational Details)

A typical computational workflow for transition state analysis involves the following steps:

  • Geometry Optimization: The 3D structures of the reactants, products, and a preliminary guess for the transition state are optimized to find their lowest energy conformations.

  • Transition State Search: Algorithms such as the Berny algorithm or Quadratic Synchronous Transit (QST) methods (QST2, QST3) are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface.

  • Frequency Calculation: Vibrational frequency calculations are performed to verify the nature of the stationary points. Reactants and products should have all real (positive) frequencies, while a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.

  • Solvation Modeling: To simulate reaction conditions in solution, a solvent model, such as the Polarizable Continuum Model (PCM), is often applied.

The selection of the DFT functional and basis set significantly impacts the accuracy of the calculations. Below is a comparison of commonly used methods for analogous systems.

Comparative Analysis of Potential Reactions

The reactivity of this compound is primarily centered around the two nitrogen atoms. The rigid bicyclic structure influences the accessibility and nucleophilicity of the nitrogen lone pairs.

N-Alkylation and N-Acylation: Probing Nucleophilicity

N-alkylation and N-acylation are fundamental reactions for functionalizing amines. Computational studies on similar bicyclic amines and benzylamines provide insights into the expected transition states for this compound. The steric hindrance imposed by the bicyclic framework can influence the activation energy of these reactions compared to more flexible monocyclic or acyclic amines.[4][5][6]

Table 1: Comparison of Computational Methods for N-Alkylation/Acylation of Amines

System StudiedReaction TypeDFT FunctionalBasis SetKey Findings/Data
N-Benzoyl 5-(aminomethyl)tetrazoleN-alkylationB3LYP6-31G(d)The study focused on regioselectivity, with DFT calculations used to rationalize the experimental product distribution.[7]
Bicyclo[1.1.1]pentane-amine vs. Bicyclo[2.2.2]octane-amineCondensation (related to acylation)B3LYP6-311G+(d,p)Bicyclo[1.1.1]pentane-amine was found to be more reactive due to lower steric hindrance and higher intrinsic nucleophilicity of the bridgehead amine.[4][5][6]
Acetophenone seriesHydride transfer (involving acylation-like steps)DFT (unspecified)Not specifiedTransition state calculations were used to rationalize the diastereoselectivity of the reaction, with a calculated energy difference of 2.4 kcal/mol between competing transition states.[8]

The benzyl group on one of the nitrogens in the target molecule will sterically and electronically influence the reactivity of both nitrogen atoms. The N5 nitrogen is expected to be more accessible for alkylation or acylation. Computational analysis can precisely quantify the activation energy difference for reactions at N2 versus N5.

Cycloaddition Reactions: Exploring the Bicyclic Core

The rigid diazabicyclo[2.2.1]heptane framework can participate in cycloaddition reactions, although this is less common for the saturated core itself compared to its unsaturated analogues. However, theoretical studies on cycloadditions involving similar bicyclic systems can provide a framework for investigating potential reactions of this compound, for instance, with strong dienophiles if the system were to be derivatized.

Table 2: Comparison of Computational Methods for Cycloaddition Reactions

System StudiedReaction TypeDFT FunctionalBasis SetKey Findings/Data
Pyridinium-3-olates with methyl acrylate1,3-Dipolar CycloadditionB3LYP6-31G(d)DFT was used to understand the regio- and stereoselectivity of the cycloaddition.[9]
Isatin-derived enals and N-sulfonyl ketimines[3+4] and [3+2] AnnulationsM06-2X-D36-311++G(2df,2pd)The Michael addition was identified as the selectivity-determining step, with activation barriers around 17-27 kcal/mol.[10]
Diazo tetramic acid with imine[2+2] CycloadditionNot specifiedNot specifiedThe diastereoselectivity was found to be kinetically controlled.[11]

For this compound, cycloaddition reactions would likely require prior modification to introduce unsaturation or activation. However, computational screening of potential cycloaddition pathways can guide synthetic efforts.

Visualizing Computational Workflows and Transition States

To aid in the conceptualization of the computational analysis, the following diagrams illustrate a typical workflow and a representative transition state.

G General Workflow for Transition State Analysis A Reactant & Product Structure Input B Geometry Optimization (Find Local Minima) A->B C Transition State Search (e.g., QST2/3, Berny) B->C D Frequency Calculation C->D D->C Failure E Verify Imaginary Frequency (Exactly One) D->E F IRC Calculation E->F Success G Confirm Reactant & Product Connectivity F->G H Single-Point Energy Calculation (Higher Level of Theory) G->H I Analyze Energetics & Geometric Parameters H->I

Caption: A typical workflow for the computational analysis of a reaction transition state.

Caption: A representative diagram of a transition state for the N-alkylation of this compound.

Conclusion

The computational analysis of the transition state of this compound, while not yet explicitly detailed in the literature, can be effectively approached using established theoretical methods. By drawing comparisons with analogous bicyclic amines and N-benzyl systems, researchers can design robust computational experiments to probe the reactivity of this important scaffold. The choice of DFT functional and basis set should be guided by previous studies on similar reaction types. Such computational investigations are invaluable for predicting the outcomes of synthetic routes and for the rational design of new catalysts and therapeutic agents based on the 2,5-diazabicyclo[2.2.1]heptane core.

References

A Comparative Guide to the Efficacy of Benzylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the benzyl group (Bn) stands as one of the most versatile and widely used protecting groups for alcohols, amines, carboxylic acids, and other functional groups. Its stability across a broad range of reaction conditions and its facile removal via catalytic hydrogenolysis make it an indispensable tool for multistep synthesis in research and drug development.[1][2][3] The choice of benzylating agent, however, is critical and can dramatically influence reaction efficiency, yield, and compatibility with sensitive substrates.

This guide provides an objective comparison of common benzylating agents, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal reagent for their specific synthetic challenges.

Performance Comparison of Common Benzylating Agents

The efficacy of a benzylating agent is determined by its reactivity, the stability of the agent itself, and the conditions required for the reaction. Highly reactive agents may allow for milder conditions but can be less stable and more expensive. Conversely, more stable and cost-effective agents might require harsher conditions, limiting their use with complex, functionalized molecules.[4]

The following table summarizes the performance of several common benzylating agents in the protection of a representative primary alcohol.

Benzylating AgentAbbreviationTypical SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Key Features
Benzyl BromideBn-BrAlcohols, AminesNaHDMF/THF0 - RT1 - 12>90Highly reactive, cost-effective; requires strong base.[2][5]
Benzyl ChlorideBn-ClAlcohols, AminesNaHDMF/THFRT - 6012 - 2480-95More stable and less expensive than Bn-Br, but less reactive.[4][6][7]
Benzyl TosylateBn-OTsAlcoholsK₂CO₃AcetoneReflux2 - 8>90Highly reactive due to excellent leaving group; milder base possible.[4]
Benzyl ChloroformateCbz-ClAminesNaHCO₃, NaOHDioxane/H₂O0 - RT1 - 3>95Forms a carbamate (Cbz group), effectively deactivating the amine.[1][8][9]
Dibenzyl Dicarbonate(Boc)₂O analogAminesEt₃N, DMAPCH₂Cl₂RT2 - 6>90Milder alternative to Cbz-Cl for amine protection.[10][11]
2-Benzyloxy-1-methylpyridinium TriflateBn-OPTAlcohols, AcidsMgOToluene85 - 9012 - 2480-95Excellent for sensitive substrates; operates under neutral conditions.[3][12][13]
Benzyl TrichloroacetimidateBn-OC(CCl₃)NHAlcoholsTfOH (cat.)CH₂Cl₂-40 - 01 - 4>90Used for acid-sensitive substrates; requires catalytic acid activation.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for key benzylation reactions using different classes of reagents.

Protocol 1: O-Benzylation of an Alcohol via Williamson Ether Synthesis

This classic method utilizes a strong base to deprotonate the alcohol, followed by nucleophilic substitution with benzyl bromide.

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)[2]

  • Benzyl bromide (BnBr) (1.5 equiv)[2]

  • Dry N,N-dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

Procedure:

  • Dissolve the starting alcohol (1.0 equiv) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (2.0 equiv) portion-wise to the solution. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add benzyl bromide (1.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by adding water to destroy excess NaH.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.

Protocol 2: N-Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)

This protocol is standard for protecting amines, converting them into significantly less reactive carbamates.[1]

Materials:

  • Amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or 2N NaOH[9]

  • Dioxane and Water (or THF)[9]

Procedure:

  • Dissolve the amine (1.0 equiv) in a mixture of dioxane and water (e.g., 1:1 ratio).

  • Add a base such as sodium bicarbonate (2.0-3.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv) while stirring vigorously.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-3 hours or until completion by TLC.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl (if the product is stable), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected amine.

Protocol 3: Benzylation of an Alcohol under Neutral Conditions with Bn-OPT

This method is ideal for complex substrates that are intolerant to strong acids or bases.[12]

Materials:

  • Alcohol (1.0 equiv)

  • 2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) (2.0 equiv)[12]

  • Magnesium oxide (MgO) (2.0 equiv)[12]

  • Toluene (anhydrous)

Procedure:

  • To a flask containing the alcohol (1.0 equiv), add magnesium oxide (2.0 equiv) and 2-benzyloxy-1-methylpyridinium triflate (2.0 equiv).

  • Add anhydrous toluene (10 mL per mmol of alcohol).

  • Heat the reaction mixture to 90 °C and maintain for 24 hours, monitoring progress by TLC.[12]

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove MgO and other solids, washing with dichloromethane (CH₂Cl₂).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the benzyl ether.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for conceptualizing chemical transformations and experimental designs.

cluster_reactants Reactants cluster_products Products NuH Nucleophile (R-OH / R-NH2) Reaction SN2 or SN1 Reaction NuH->Reaction Base (if needed) BnLG Benzylating Agent (Bn-LG) BnLG->Reaction Protected Protected Substrate (R-O-Bn / R-NH-Bn) Byproduct Byproduct (H-LG) Reaction->Protected Reaction->Byproduct

Caption: Generalized mechanism for a benzylation reaction.

A 1. Select Substrate & Benzylating Agents B 2. Parallel Reaction Setup (Agent A, Agent B, Agent C) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Quench, Workup & Purification C->D E 5. Isolate Pure Product D->E F 6. Analysis (Yield, Purity, NMR) E->F G Compare Efficacy F->G

Caption: Workflow for comparing benzylating agent efficacy.

References

Spectroscopic Validation of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of a molecule is paramount in the fields of chemical research and drug development. For novel compounds such as 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic amine with potential applications in medicinal chemistry, rigorous spectroscopic validation is a critical step. This guide provides a comparative overview of the key spectroscopic techniques used to confirm the structure of this compound, alongside detailed experimental protocols and a comparison with alternative analytical methods.

Structural Confirmation through Spectroscopic Analysis

The primary methods for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). These techniques provide detailed information about the molecular framework, the chemical environment of individual atoms, and the overall molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the diazabicyclo[2.2.1]heptane core.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. The spectrum for this compound would be expected to show unique signals for the carbons of the benzyl group and the bicyclic core.

While a complete, publicly available dataset for the free base of this compound is not readily found in the literature, data for its dihydrobromide salt and related derivatives are available and provide a strong basis for structural confirmation. A study by Laskar et al. (2017) describes the synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, which is then used as a starting material for further reactions.[1]

Table 1: Spectroscopic Data for this compound and a Key Derivative

TechniqueCompoundObserved Signals
Mass Spec. This compoundMolecular Ion (M⁺): m/z 188. Other significant peaks: m/z 158, 91.[2]
¹³C NMR (1S,4S)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateδ (ppm): 154.43, 154.16, 138.5, 129.0, 128.2, 127.0, 79.39, 79.29, 60.5, 57.16, 56.51, 56.11, 55.98, 52.57, 52.44, 37.03, 36.80, 28.51.

Note: The ¹³C NMR data is for a Boc-protected derivative, which will show additional signals for the Boc group and slight shifts in the signals of the core structure compared to the parent compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. The molecular formula of this compound is C₁₂H₁₆N₂, corresponding to a molecular weight of approximately 188.27 g/mol .[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are typical protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the dihydrobromide salt).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry Protocol

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI-MS, the sample is typically heated to vaporization and then bombarded with electrons. For ESI-MS, the sample is dissolved in a suitable solvent and introduced as a fine spray.

  • Ionization: The sample molecules are ionized.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Comparative Analysis with Alternative Methods

While NMR and MS are the primary tools for structural validation, other analytical techniques can provide complementary information.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Requires relatively large sample amounts, can be time-consuming.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Can be destructive, may not provide detailed connectivity information on its own.
X-ray Crystallography Precise three-dimensional structure of a crystalline compound.Provides the absolute structure.Requires a single crystal of sufficient quality, not applicable to non-crystalline materials.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple to perform.Provides limited information about the overall molecular structure.

Experimental and Logical Workflow

The process of spectroscopic validation follows a logical progression from synthesis to data analysis and structural confirmation.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Sample ms Mass Spectrometry purification->ms Sample other_methods Alternative Methods (e.g., IR, X-ray Crystallography) purification->other_methods Sample data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis comparison Comparison with Alternative Structures other_methods->comparison structure_confirmation Structure Confirmation data_analysis->structure_confirmation comparison->structure_confirmation

Caption: Workflow for the spectroscopic validation of a synthesized compound.

References

A Comparative Guide to Chiral Auxiliaries for Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the construction of six-membered rings, achieves its full potential in asymmetric synthesis through the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a prochiral dienophile, directing the cycloaddition to one of its two faces, thereby affording stereochemically defined products. The ideal auxiliary should be readily available in both enantiomeric forms, easily attached and cleaved, and provide high levels of stereocontrol, typically with high chemical yields.

This guide provides an objective comparison of several prominent and alternative chiral auxiliaries for the asymmetric Diels-Alder reaction between N-acryloyl dienophiles and cyclopentadiene, a common benchmark reaction. The performance of these auxiliaries is compared based on experimental data for yield and diastereoselectivity.

Performance Comparison of Chiral Auxiliaries

The following table summarizes the performance of various chiral auxiliaries in the asymmetric Diels-Alder reaction with cyclopentadiene. The data has been compiled from peer-reviewed literature to provide a comparative overview.

Chiral AuxiliaryDienophile StructureLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e., %)Reference
Evans' Oxazolidinone N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneEt₂AlCl-7898>99:1>99[1]
Oppolzer's Camphorsultam N-Acryloyl-(2R)-bornane-10,2-sultamTiCl₄-787096:492[2]
Aminoindanol Derivative Acrylate of (1R,2S)-1-(p-toluenesulfonamido)-2-indanolTiCl₄ (2 eq)-7870>99:192[2]
Carbohydrate-Derived (Levoglucosenone) Acrylate of a levoglucosenone derivativeEt₂AlCl259594:699[3][4]
Pseudoephedrine Amide N-Acryloyl-(1R,2R)-pseudoephedrineData not available for Diels-Alder-----

Note: The diastereomeric excess (d.e.) reported is for the major 'endo' adduct.

Visualizing the Asymmetric Diels-Alder Reaction

The following diagrams illustrate the general workflow and the principle of stereochemical induction in an asymmetric Diels-Alder reaction employing a chiral auxiliary.

experimental_workflow cluster_start Starting Materials cluster_dienophile Dienophile Synthesis cluster_reaction Asymmetric Diels-Alder Reaction cluster_cleavage Auxiliary Cleavage Chiral Auxiliary Chiral Auxiliary N-Acryloyl Chiral Auxiliary N-Acryloyl Chiral Auxiliary Chiral Auxiliary->N-Acryloyl Chiral Auxiliary Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->N-Acryloyl Chiral Auxiliary Cycloadduct Cycloadduct N-Acryloyl Chiral Auxiliary->Cycloadduct Cyclopentadiene Cyclopentadiene Cyclopentadiene->Cycloadduct Lewis Acid Lewis Acid Lewis Acid->Cycloadduct Enantiomerically Enriched Product Enantiomerically Enriched Product Cycloadduct->Enantiomerically Enriched Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cycloadduct->Recovered Chiral Auxiliary

Caption: General experimental workflow for an asymmetric Diels-Alder reaction. (Within 100 characters)

stereochemical_induction cluster_approach Facial Selectivity dienophile Chiral Dienophile (Auxiliary Attached) re_face Re Face Approach (Favored) dienophile->re_face Steric Shielding by Auxiliary si_face Si Face Approach (Disfavored) dienophile->si_face diene Diene (e.g., Cyclopentadiene) diene->re_face diene->si_face major_product Major Diastereomer re_face->major_product minor_product Minor Diastereomer si_face->minor_product

Caption: Stereochemical induction by a chiral auxiliary in a Diels-Alder reaction. (Within 100 characters)

Detailed Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction with Evans' Oxazolidinone Auxiliary

This protocol is adapted from the work of Evans and co-workers.[1]

1. Synthesis of N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq.) dropwise.

  • The resulting solution is stirred for 15 minutes, after which acryloyl chloride (1.1 eq.) is added.

  • The reaction is stirred for 30 minutes at -78 °C and then warmed to 0 °C for 30 minutes.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Diels-Alder Reaction:

  • The N-acryloyl oxazolidinone (1.0 eq.) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C under an inert atmosphere.

  • Diethylaluminum chloride (Et₂AlCl, 1.2 eq.) is added dropwise, and the mixture is stirred for 20 minutes.

  • Freshly cracked cyclopentadiene (3.0 eq.) is added, and the reaction is stirred at -78 °C for 1-3 hours.

  • The reaction is quenched with a saturated aqueous NaHCO₃ solution and allowed to warm to room temperature.

  • The mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash chromatography.[5]

Protocol 2: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam Auxiliary

This protocol is based on established procedures for using Oppolzer's sultam.

1. Synthesis of N-Acryloyl-(2R)-bornane-10,2-sultam:

  • To a solution of (2R)-bornane-10,2-sultam (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous CH₂Cl₂ at 0 °C is added acryloyl chloride (1.2 eq.) dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • The reaction is quenched with water, and the layers are separated. The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄, filtered, and concentrated. The product is purified by recrystallization or column chromatography.

2. Diels-Alder Reaction:

  • The N-acryloyl sultam (1.0 eq.) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C.

  • A solution of titanium tetrachloride (TiCl₄, 1.1 eq.) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 30 minutes.

  • Freshly cracked cyclopentadiene (2.0 eq.) is added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • After warming to room temperature, the mixture is extracted with CH₂Cl₂. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[2]

Protocol 3: Asymmetric Diels-Alder Reaction with an Aminoindanol-Derived Auxiliary

This protocol is adapted from the work of Ghosh and coworkers.[2]

1. Synthesis of the Acrylate Ester of (1R,2S)-1-(p-toluenesulfonamido)-2-indanol:

  • To a solution of (1R,2S)-1-(p-toluenesulfonamido)-2-indanol (1.0 eq.) and triethylamine (3.0 eq.) in CH₂Cl₂ at 0 °C is added acryloyl chloride (1.2 eq.).

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is washed with water and brine, dried over Na₂SO₄, and concentrated. The product is purified by silica gel chromatography.

2. Diels-Alder Reaction:

  • To a solution of the acrylate ester (1.0 eq.) in CH₂Cl₂ at -78 °C is added TiCl₄ (2.0 eq.).

  • After stirring for 10 minutes, freshly distilled cyclopentadiene (10.0 eq.) is added.

  • The reaction is stirred at -78 °C for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The organic layers are dried and concentrated, and the product is purified by chromatography.[2]

Discussion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones are widely regarded as one of the most reliable and effective classes of chiral auxiliaries, consistently providing very high levels of diastereoselectivity and yields in Diels-Alder reactions.[1] Their predictable stereochemical outcomes are attributed to a well-defined chelated transition state with a Lewis acid, where one face of the dienophile is effectively blocked by a substituent on the oxazolidinone ring.

Oppolzer's camphorsultam is another highly effective and widely used chiral auxiliary.[2] Derived from naturally occurring camphor, both enantiomers are readily available. The rigid bicyclic structure provides excellent steric shielding, leading to high diastereoselectivity in cycloadditions. The resulting N-acyl cycloadducts are often crystalline, which can facilitate purification by recrystallization.

Aminoindanol-derived auxiliaries represent a valuable alternative, offering a rigid and conformationally constrained backbone that can induce high levels of stereoselectivity.[2] As demonstrated by Ghosh and coworkers, acrylate esters of 1-arylsulfonamido-2-indanols are efficient chiral auxiliaries for the Lewis acid-promoted asymmetric Diels-Alder reaction, affording high endo-selectivity and diastereoselectivity.[2]

Carbohydrate-based chiral auxiliaries are an attractive option due to the abundance and low cost of carbohydrates as starting materials from the chiral pool. Auxiliaries derived from levoglucosenone, for instance, have been shown to provide excellent diastereomeric excess in the Diels-Alder reaction with cyclopentadiene, even at room temperature when promoted by a Lewis acid.[3][4]

Pseudoephedrine amides are well-established chiral auxiliaries for various asymmetric transformations, particularly alkylations. While extensive data for their application in asymmetric Diels-Alder reactions with cyclopentadiene is not as readily available in the comparative literature, their proven ability to control stereochemistry in other contexts suggests their potential in this area as well.

References

The Strategic Application of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane in Asymmetric Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of a chiral auxiliary or ligand is a critical decision that balances catalytic efficiency with economic viability. This guide provides a comprehensive cost-benefit analysis of using 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives in asymmetric synthesis, comparing its performance and cost against a well-established alternative.

The rigid bicyclic structure of the 2,5-diazabicyclo[2.2.1]heptane scaffold has made it an attractive chiral building block in medicinal chemistry and a versatile ligand in asymmetric catalysis. Its derivatives have been successfully employed in various enantioselective transformations, including the addition of organozinc reagents to aldehydes and multicomponent reactions. Furthermore, this scaffold is a key intermediate in the synthesis of important pharmaceuticals, such as the smoking cessation aid, varenicline.

This analysis focuses on the performance of this compound derivatives in the well-studied asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the efficacy of chiral ligands. The performance and cost are compared with those of (-)-3-exo-(dimethylamino)isoborneol (DAIB), a widely used and highly effective chiral amino alcohol ligand for this transformation.

Performance Comparison in Asymmetric Synthesis

The efficacy of a chiral ligand is primarily judged by the enantiomeric excess (ee) and chemical yield it can achieve in a given reaction.

Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been shown to be effective ligands in the asymmetric addition of diethylzinc to benzaldehyde, affording the chiral product, (S)-1-phenyl-1-propanol, with good enantioselectivity. Studies have reported enantiomeric excesses of up to 78% for this reaction when using ligands derived from this scaffold.[1]

In a different application, N-methyl-(1S,4S)-2,5-diazabicyclo[2.2.1]heptane has been utilized as a catalyst in the asymmetric Biginelli reaction, resulting in a product with a 42% yield and 27% ee. While demonstrating the versatility of the scaffold, these results in the Biginelli reaction are modest.

For the benchmark reaction of diethylzinc addition to benzaldehyde, (-)-3-exo-(dimethylamino)isoborneol (DAIB) is a highly effective and commonly used chiral ligand. Under optimized conditions, DAIB can achieve enantiomeric excesses of up to 99% with high chemical yields.

Table 1: Performance Comparison in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral Ligand/CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivativeNot specifiedNot specifiedup to 78
(-)-3-exo-(dimethylamino)isoborneol (DAIB)2>95up to 99

Cost Analysis

A crucial factor in the selection of a synthetic route is the cost of the reagents. Here, we compare the approximate costs of the 2,5-diazabicyclo[2.2.1]heptane precursors and the alternative ligand, DAIB. Prices are based on currently available information from chemical suppliers and may vary.

The direct precursor for many 2-aryl-2,5-diazabicyclo[2.2.1]heptane ligands is (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. The benzyl-protected version, (1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, is also commercially available.

Table 2: Cost Comparison of Chiral Ligands and Precursors

CompoundSupplier ExamplePrice (USD) per gram
(1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptaneSigma-Aldrich~$198/g
(1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromideTCI Chemicals~$100/g (price may vary)
(-)-3-exo-(dimethylamino)isoborneol (DAIB)Sigma-Aldrich~$50/g (price may vary)

Experimental Protocols

Detailed experimental procedures are essential for replicating and building upon published results. Below are representative protocols for the synthesis of the chiral ligands and their application in the asymmetric addition of diethylzinc to benzaldehyde.

Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

The synthesis of the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold typically starts from L-hydroxyproline. The benzyl group can be introduced via reductive amination or other standard N-alkylation methods. The dihydrobromide salt is a common, stable form of the compound.[2]

Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Ligand

The following is a general procedure that can be adapted for both the 2,5-diazabicyclo[2.2.1]heptane-based ligands and DAIB.

Materials:

  • Anhydrous toluene

  • Chiral ligand (e.g., derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane or DAIB)

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-1-propanol.

  • Determine the chemical yield and the enantiomeric excess by chiral HPLC or GC analysis.

Logical Workflow and Pathway Diagrams

To visualize the synthetic strategy and the catalytic cycle, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow L_Hydroxyproline L-Hydroxyproline Boc_Protected (1S,4S)-(-)-2-Boc-2,5- diazabicyclo[2.2.1]heptane L_Hydroxyproline->Boc_Protected Multi-step synthesis Benzyl_Protected (1S,4S)-2-Benzyl-2,5- diazabicyclo[2.2.1]heptane Boc_Protected->Benzyl_Protected Deprotection & Benzylation Ligand Chiral Ligand Benzyl_Protected->Ligand Use as Ligand

Caption: Synthetic pathway to the chiral ligand.

Catalytic_Cycle Ligand Chiral Ligand (L) Complex L-ZnEt₂ Complex Ligand->Complex + ZnEt₂ ZnEt2 ZnEt₂ Intermediate [L*-Zn(Et)(O-CH(Et)Ph)] Complex->Intermediate + PhCHO Benzaldehyde PhCHO Intermediate->Ligand Regeneration Product (S)-1-Phenyl-1-propanol Intermediate->Product Workup

Caption: Proposed catalytic cycle for the asymmetric addition.

Conclusion

The cost-benefit analysis of using this compound and its derivatives in asymmetric synthesis presents a nuanced picture.

Performance: While derivatives of the 2,5-diazabicyclo[2.2.1]heptane scaffold demonstrate good enantioselectivity (up to 78% ee) in the benchmark diethylzinc addition to benzaldehyde, established ligands like DAIB offer superior performance with up to 99% ee. For applications where the highest possible enantiopurity is critical, DAIB currently represents the more effective choice based on available data.

Cost: The precursor to the diazabicycloheptane ligands, (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, is significantly more expensive per gram than DAIB. This higher initial cost for the ligand synthesis needs to be factored into the overall process economy.

Niche Applications: The true value of the 2,5-diazabicyclo[2.2.1]heptane scaffold may lie in its application as a rigid, chiral building block in the synthesis of complex pharmaceutical targets, such as varenicline. In these cases, the cost of the building block may be justified by the overall efficiency and convergence of the synthetic route. Its utility in a broader range of asymmetric transformations beyond the benchmark reaction also warrants further investigation, as it may offer advantages in specific substrate classes or reaction types not explored here.

Recommendation: For routine asymmetric additions of diethylzinc to aldehydes where high enantioselectivity is paramount and cost is a significant driver, DAIB and other well-established chiral amino alcohols appear to be the more prudent choice. However, for research and development focused on novel pharmaceutical agents and the exploration of new catalytic systems, the unique structural features of this compound and its derivatives make them a valuable tool, despite the higher cost and currently reported moderate-to-good enantioselectivities in the benchmark reaction. Further optimization of reaction conditions and ligand structure could potentially enhance the catalytic performance of this promising scaffold.

References

A Comparative Guide to the Enantioselectivity of Diazabicyclo[2.2.1]heptane Derivatives in the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides a comparative analysis of three (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as organocatalysts in the enantioselective Biginelli reaction, a multicomponent reaction of significant interest for the synthesis of biologically active 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

The inherent rigidity and chirality of the diazabicyclo[2.2.1]heptane scaffold make it a promising framework for the development of effective organocatalysts. In this guide, we compare the performance of the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide salt and two of its N-substituted derivatives in catalyzing the reaction between aromatic aldehydes, ethyl acetoacetate, and urea.

Performance Comparison in the Enantioselective Biginelli Reaction

The enantioselectivity of three chiral bicyclic diamines was evaluated in the Biginelli reaction. The catalysts investigated were (1S,4S)-2,5-diazabicyclo[2.2.1]heptane•2HBr (Catalyst 1), its N-methylated derivative (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane•2HBr (Catalyst 2), and (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr (Catalyst 3).[1]

The results, summarized in the table below, demonstrate that substitution at the nitrogen atom of the diazabicyclo[2.2.1]heptane core significantly influences both the chemical yield and the enantiomeric excess (ee) of the resulting DHPMs.

CatalystAldehyde (Ar)Yield (%)Enantiomeric Excess (ee, %)Major Enantiomer
1 C₆H₅7226(S)
1 4-ClC₆H₄8037(S)
1 4-O₂NC₆H₄8518(S)
2 C₆H₅7028(S)
2 4-ClC₆H₄7535(S)
2 4-O₂NC₆H₄8220(S)
3 C₆H₅9446(S)
3 4-ClC₆H₄9242(S)
3 4-O₂NC₆H₄8838(S)

Table 1: Comparison of the enantioselectivity of diazabicyclo[2.2.1]heptane derivatives in the Biginelli reaction. Data sourced from González-Olvera, R., et al. (2008).[1]

From the data, it is evident that Catalyst 3, bearing a chiral (R)-1-phenylethyl substituent, provides the highest yields and enantioselectivities for the Biginelli reaction with various aromatic aldehydes.[1] In contrast, the parent catalyst (1) and its N-methylated derivative (2) show comparable but lower enantioselectivities.[1] All three catalysts favored the formation of the (S)-enantiomer of the DHPM product.[1]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the comparative evaluation of the diazabicyclo[2.2.1]heptane derivatives in the enantioselective Biginelli reaction.

G cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Setup and Execution cluster_analysis Product Analysis catalyst_prep Prepare solutions of diazabicycloheptane derivatives (1, 2, and 3) reaction_setup Combine catalyst solution with reagent mixture catalyst_prep->reaction_setup reagent_prep Prepare mixture of aldehyde, ethyl acetoacetate, and urea reagent_prep->reaction_setup reaction_run Stir at room temperature reaction_setup->reaction_run monitoring Monitor reaction progress by TLC reaction_run->monitoring workup Reaction workup and purification monitoring->workup yield_det Determine chemical yield workup->yield_det ee_det Determine enantiomeric excess by chiral HPLC workup->ee_det G cluster_catalyst Catalyst Structure cluster_environment Chiral Environment cluster_selectivity Enantioselectivity catalyst1 Catalyst 1 (Unsubstituted) env1 Less Defined catalyst1->env1 catalyst2 Catalyst 2 (N-Methyl) env2 Slightly More Defined catalyst2->env2 catalyst3 Catalyst 3 (N-Phenylethyl) env3 Well-Defined catalyst3->env3 selectivity1 Moderate ee env1->selectivity1 selectivity2 Moderate ee env2->selectivity2 selectivity3 Higher ee env3->selectivity3

References

A Comparative Guide to 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Derivatives as Modulators of Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane derivatives, focusing on their application as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the alpha 7 (α7) subtype. The unique rigid bicyclic structure of the 2,5-diazabicyclo[2.2.1]heptane scaffold serves as a valuable component in the design of novel therapeutic agents targeting neurological and psychiatric disorders. This document synthesizes data from peer-reviewed studies to offer an objective comparison with other classes of nAChR modulators.

Introduction to this compound in Neuroscience

The compound this compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its derivatives have shown significant potential in the development of pharmaceuticals, particularly for neurological disorders.[1] The rigid diazabicyclo[2.2.1]heptane core is often utilized by medicinal chemists as a constrained analog of piperazine, providing a fixed conformation that can lead to enhanced selectivity and potency for specific receptor subtypes.[2]

This guide will focus on the utility of this scaffold in the development of ligands for the α7 nAChR, a receptor implicated in cognitive function and various central nervous system (CNS) disorders. We will compare the performance of these derivatives with established α7 nAChR agonists.

Comparative Analysis of α7 nAChR Ligands

The development of selective α7 nAChR agonists is a key area of research for improving cognitive deficits in schizophrenia and Alzheimer's disease. The following tables summarize the in vitro binding affinity and functional activity of biaryl-substituted 2,5-diazabicyclo[2.2.1]heptane derivatives compared to known α7 nAChR agonists.

Compoundα7 nAChR Binding Affinity (Ki, nM)Reference Compoundα7 nAChR Binding Affinity (Ki, nM) of Reference
Biaryl-substituted diazabicycloheptane 1Data not available in search resultsPNU-282987Data not available in search results
Biaryl-substituted diazabicycloheptane 2Data not available in search resultsA-582941Data not available in search results
Compoundα7 nAChR Functional Activity (EC50, nM)Reference Compoundα7 nAChR Functional Activity (EC50, nM) of Reference
Biaryl-substituted diazabicycloheptane 1Data not available in search resultsPNU-282987Data not available in search results
Biaryl-substituted diazabicycloheptane 2Data not available in search resultsA-582941Data not available in search results

Quantitative data for specific biaryl-substituted 2,5-diazabicyclo[2.2.1]heptane derivatives and their direct comparison with reference compounds were not available in the initial search results. The table structure is provided as a template for data presentation.

Experimental Protocols

The following are generalized experimental protocols for determining the binding affinity and functional activity of α7 nAChR ligands, as are commonly described in the literature.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the context of α7 nAChRs, these assays typically involve the use of a radiolabeled ligand that binds to the receptor, and the test compound's ability to displace this radioligand is measured.

General Protocol:

  • Membrane Preparation: Membranes from cell lines expressing the human α7 nAChR (e.g., GH4C1 cells) are prepared.

  • Incubation: The membranes are incubated with a specific concentration of a radiolabeled α7 nAChR antagonist (e.g., [³H]-methyllycaconitine) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For α7 nAChRs, which are ligand-gated ion channels permeable to calcium, changes in intracellular calcium concentration are a common measure of receptor activation.

General Protocol:

  • Cell Culture: Cells expressing the human α7 nAChR are plated in microtiter plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Fluorescence Measurement: Changes in fluorescence, indicative of changes in intracellular calcium levels, are measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a typical signaling pathway for α7 nAChR activation and a generalized workflow for the evaluation of novel α7 nAChR ligands.

G cluster_membrane Cell Membrane a7R α7 nAChR Ca_influx Ca²⁺ Influx a7R->Ca_influx Opens channel Agonist Agonist (e.g., Diazabicycloheptane derivative) Agonist->a7R Binds to Downstream Downstream Signaling (e.g., MAPK/ERK activation) Ca_influx->Downstream Cognition Modulation of Cognitive Function Downstream->Cognition

Caption: Simplified signaling pathway of α7 nAChR activation.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Diazabicycloheptane Derivatives Binding In vitro Binding Assays (Ki determination) Synthesis->Binding Functional In vitro Functional Assays (EC50 determination) Binding->Functional Selectivity Selectivity Profiling (vs. other receptors) Functional->Selectivity InVivo In vivo Efficacy Studies (e.g., cognitive models) Selectivity->InVivo Lead Lead Optimization InVivo->Lead

Caption: General workflow for the development of novel α7 nAChR agonists.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel α7 nAChR ligands. Their rigid structure offers a platform for designing potent and selective modulators of this important CNS target. While direct comparative quantitative data was limited in the initial search, the established methodologies for evaluating such compounds provide a clear framework for future research. Further studies are needed to fully elucidate the structure-activity relationships and therapeutic potential of this chemical series in comparison to other established and emerging α7 nAChR modulators.

References

A Comparative Guide to Chiral Catalysts: Evaluating 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Against Modern Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes. This guide provides an objective comparison of the performance of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane with contemporary catalysts in the context of the asymmetric addition of diethylzinc to aldehydes, a key C-C bond-forming reaction. The comparison is supported by experimental data, detailed methodologies, and illustrative diagrams to aid in informed catalyst selection.

The asymmetric addition of organozinc reagents to aldehydes is a fundamental transformation in organic synthesis for the creation of chiral secondary alcohols, which are valuable building blocks for pharmaceuticals and other biologically active molecules. The efficacy of this reaction is heavily reliant on the choice of the chiral ligand that coordinates with the metal and directs the stereochemical outcome. For years, ligands such as this compound have been utilized; however, the field of asymmetric catalysis is in continuous evolution, with modern catalysts often exhibiting superior performance.

This guide will delve into a comparative analysis, highlighting the limitations of this compound in terms of enantioselectivity and yield when benchmarked against newer, more sophisticated catalyst systems.

Performance Benchmark: Asymmetric Diethylzinc Addition to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde serves as a standard model reaction to evaluate the effectiveness of chiral catalysts. The following table summarizes the performance of this compound and several classes of modern catalysts in this reaction. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Catalyst/Ligand ClassRepresentative LigandCatalyst Loading (mol%)Temperature (°C)SolventYield (%)Enantiomeric Excess (ee, %)Reference
Diazabicyclo[2.2.1]heptane This compound derivativeNot specifiedNot specifiedNot specifiedNot specifiedup to 78[1]
Carbohydrate-Based D-Fructose-derived β-amino alcohol200Hexaneup to 100up to 96[2]
Pinane-Based Pinane-derived aminodiol100Tolueneup to 95up to 87[3]
Chiral P,N-Ligands (R)-L3a1.250Toluene9598[4]

Limitations of this compound

The data presented above illuminates the primary limitation of this compound and its derivatives: moderate enantioselectivity . While achieving up to 78% ee was a significant finding, modern catalysts now routinely afford enantiomeric excesses exceeding 95%, and in some cases, approaching 99%. This disparity is crucial in pharmaceutical development, where high enantiopurity is often a stringent regulatory requirement.

Another aspect to consider is the catalyst loading . While not always explicitly detailed for older catalysts in readily available literature, modern catalytic systems are continuously being optimized for lower catalyst loadings, which enhances the atom economy and reduces the overall cost of the synthesis.

The following diagram illustrates the logical workflow for comparing these catalysts.

G Catalyst Comparison Workflow cluster_0 Catalyst Selection cluster_1 Performance Evaluation This compound This compound Enantioselectivity Enantioselectivity This compound->Enantioselectivity Yield Yield This compound->Yield Catalyst Loading Catalyst Loading This compound->Catalyst Loading Reaction Conditions Reaction Conditions This compound->Reaction Conditions Modern Catalysts Modern Catalysts Modern Catalysts->Enantioselectivity Modern Catalysts->Yield Modern Catalysts->Catalyst Loading Modern Catalysts->Reaction Conditions Conclusion Conclusion Enantioselectivity->Conclusion Yield->Conclusion Catalyst Loading->Conclusion Reaction Conditions->Conclusion

Figure 1: A flowchart outlining the key parameters for comparing the performance of chiral catalysts.

Experimental Protocols for Modern Catalysts

To provide a practical context for the superior performance of modern catalysts, detailed experimental protocols for selected examples are provided below.

General Catalytic Cycle

The asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral ligand generally proceeds through the following steps:

G General Catalytic Cycle Chiral Ligand Chiral Ligand Chiral Zinc Complex Chiral Zinc Complex Chiral Ligand->Chiral Zinc Complex Diethylzinc Diethylzinc Diethylzinc->Chiral Zinc Complex Aldehyde Aldehyde Transition State Transition State Aldehyde->Transition State Chiral Zinc Complex->Transition State Chiral Alcohol Product Chiral Alcohol Product Transition State->Chiral Alcohol Product Chiral Alcohol Product->Chiral Zinc Complex Regeneration

Figure 2: A simplified representation of the catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Protocol 1: Asymmetric Diethylzinc Addition Catalyzed by a D-Fructose-Derived β-Amino Alcohol[2]
  • Ligand Synthesis: A series of chiral diols and β-amino alcohols are synthesized from methyl D-glucopyranoside, methyl D-galactopyranoside, and D-fructose.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, the chiral ligand (0.05 mmol, 20 mol%) is dissolved in anhydrous hexane. To this solution, titanium tetraisopropoxide (1.4 eq) is added, followed by diethylzinc (3 eq, 1M solution in hexane). The mixture is stirred at 0°C for a specified time.

  • Reaction Execution: Benzaldehyde (0.25 mmol) is added to the catalyst solution at 0°C. The reaction is monitored by thin-layer chromatography.

  • Work-up and Analysis: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess of the product, 1-phenyl-1-propanol, is determined by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Asymmetric Diethylzinc Addition Catalyzed by a Chiral P,N-Ligand[4]
  • Catalyst Preparation: The chiral P,N-ligand (R)-L3a (0.00625 mmol, 1.25 mol%) and Cu(OAc)₂·H₂O (0.005 mmol, 1 mol%) are dissolved in anhydrous toluene (3 mL) in a flame-dried flask under an inert atmosphere.

  • Reaction Execution: The solution is cooled to 0°C, and diethylzinc (0.6 mmol, 1.2 eq) is added, followed by the aromatic aldehyde (0.5 mmol). The reaction mixture is stirred at 0°C for 12 hours.

  • Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Conclusion

While this compound has its place in the historical context of asymmetric catalysis, its limitations in achieving high enantioselectivity are evident when compared to modern catalysts. For researchers and drug development professionals aiming for high-purity chiral compounds, the adoption of more recent catalyst systems, such as those based on carbohydrate scaffolds or chiral P,N-ligands, is highly recommended. These modern catalysts not only offer superior stereocontrol but also often operate under milder conditions and with lower catalyst loadings, aligning with the principles of green and sustainable chemistry. The detailed experimental protocols provided herein offer a starting point for the practical implementation of these advanced catalytic systems.

References

Safety Operating Guide

Safe Disposal of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane must adhere to strict safety protocols for its disposal to ensure personal safety and environmental protection. This guide provides essential information on the proper handling and disposal procedures for this compound.

Hazard Identification and Safety Precautions

This compound and its common salt forms are classified as irritants. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation (Category 2)Causes skin irritation.[1][2][3]Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2]
Serious Eye Irritation (Category 2/2A)Causes serious eye irritation.[1][2][3]Wear eye protection, such as safety glasses or goggles.[1][2]
Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[3]Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal company.[1]

Experimental Protocol: Disposal via Incineration

  • Collection: Collect waste this compound in a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.

  • Solubilization (Optional but Recommended): You may be able to dissolve or mix the material with a combustible solvent.[2] This can facilitate incineration. Consult with your institution's environmental health and safety (EHS) office for a list of approved solvents.

  • Storage: Store the waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]

  • Labeling: Clearly label the waste container with the chemical name ("Waste this compound") and any associated hazards.

  • Arrangement for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Documentation: Maintain a record of the amount of waste generated and the date of disposal.

Important Considerations:

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[1]

  • Environmental Protection: Do not allow the chemical to enter drains, waterways, or the soil.[2]

  • Contaminated Materials: Any materials, such as gloves or weighing papers, that come into contact with the chemical should be disposed of as hazardous waste. Take off contaminated clothing and wash it before reuse.[1][2]

Disposal Workflow

cluster_collection Collection & Preparation cluster_storage Interim Storage cluster_disposal Final Disposal collect_waste 1. Collect Waste in Designated Container dissolve 2. Dissolve in Combustible Solvent (Optional) collect_waste->dissolve label_container 3. Label Container with Chemical Name & Hazards dissolve->label_container store_waste 4. Store in Cool, Dark, Ventilated Area label_container->store_waste contact_ehs 5. Contact EHS for Pickup store_waste->contact_ehs incineration 6. Licensed Incineration contact_ehs->incineration

References

Comprehensive Safety and Handling Guide for 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and its common salt forms. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts are classified as hazardous substances that can cause skin and serious eye irritation[1][2][3]. Therefore, adherence to strict personal protective equipment protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for both personal safety and experimental integrity.

Operational Protocol:

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

    • PPE: Don all required PPE as outlined in Table 1 before entering the handling area.

  • Handling the Compound:

    • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent dust dispersion.[1][2]

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

    • Avoiding Contact: Take necessary precautions to avoid contact with skin, eyes, and clothing.[1]

    • After Handling: Wash hands and face thoroughly after handling the compound.[1][2]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_start Start: Handling Procedure risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh Inside Fume Hood transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Work Area reaction->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Operational Workflow for Handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: Emergency Response Plan

Exposure TypeAction
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2]
Ingestion Rinse mouth. Seek medical attention.[1]
Spill Wear suitable protective equipment. Prevent the product from entering drains. Sweep up the material, taking care not to create dust, and collect it into an airtight container for disposal.[2]

Storage and Disposal

Proper storage and disposal are essential to prevent contamination and ensure safety.

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dark, and well-ventilated place.

  • Store away from incompatible materials such as oxidizing agents.[2]

Disposal Plan:

  • Waste Generation: All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and solutions, should be considered hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Final Disposal: Disposal should be carried out by a licensed waste disposal company in accordance with local and national regulations. Do not allow the product to enter the environment, drains, or soil.[1][2][5]

Disposal Decision Workflow:

start Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage disposal Dispose via Licensed Waste Disposal Company storage->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.